Trisodium phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
trisodium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFMWSXOAZQYPI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3PO4, Na3O4P | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | trisodium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trisodium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Sodium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-89-0 (dodecahydrate), 7632-05-5 (Parent) | |
| Record name | Trisodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, sodium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2035223 | |
| Record name | Trisodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White odourless crystals, granules or crystalline powder, Colorless to white solid; [ICSC] White odorless powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
| Record name | Phosphoric acid, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Trisodium phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Freely soluble in water. Insoluble in ethanol, Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/, 14.5 g/100 g water at 25 °C, 25.8 g sol in 100 g water at 20 °C, Qualitative solubility: soluble in water, Solubility in water, g/l at 20 °C: 121 (good) | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.54 g/cu cm, Relative density (water = 1): 2.5 | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals | |
CAS No. |
7601-54-9, 65185-91-3, 68130-75-6, 96337-98-3 | |
| Record name | Trisodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, sodium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium trihydrogen bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHATE, TRIBASIC, ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX01TZO3QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1583 °C | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Trisodium Phosphate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of trisodium phosphate (Na₃PO₄), a widely used inorganic compound in research, pharmaceutical development, and various industrial processes. This document details laboratory-scale synthesis protocols, comprehensive characterization methodologies, and the relevant physiological context for its use in drug formulations.
Introduction to this compound (TSP)
This compound, also known as sodium phosphate tribasic, is an inorganic salt with the chemical formula Na₃PO₄. It is a white, crystalline, or granular solid that is highly soluble in water, yielding a strongly alkaline solution.[1] In research and pharmaceutical settings, it is primarily utilized as a buffering agent, a sequestrant, an emulsifier, and a pH adjuster in various formulations.[2][3][4] It exists in anhydrous form (Na₃PO₄) and several hydrated forms, with this compound dodecahydrate (Na₃PO₄·12H₂O) being the most common.[1] Understanding its synthesis and characterization is crucial for ensuring the purity, quality, and performance of the final product in research and development.
Synthesis of this compound
The laboratory-scale synthesis of this compound is typically achieved through the neutralization of phosphoric acid with a sodium-based alkali, such as sodium hydroxide or sodium carbonate. The process involves a neutralization reaction followed by crystallization, filtration, and drying.
Synthesis Workflow
The general workflow for the synthesis and subsequent characterization of this compound is outlined below.
Caption: General workflow for this compound synthesis and characterization.
Experimental Protocol: Synthesis of this compound Dodecahydrate
This protocol describes the synthesis of this compound dodecahydrate from phosphoric acid and sodium hydroxide.
Materials:
-
85% Phosphoric acid (H₃PO₄)
-
50% (w/w) Sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: In a glass beaker equipped with a magnetic stirrer, place a calculated amount of 85% phosphoric acid. Slowly add deionized water to dilute the acid.
-
Neutralization: While continuously stirring and monitoring the temperature (the reaction is exothermic), slowly add the 50% sodium hydroxide solution dropwise to the phosphoric acid solution.
-
pH Adjustment: Continue adding sodium hydroxide until the pH of the solution reaches approximately 12. Use a calibrated pH meter for accurate measurement. The overall reaction is: H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O
-
Crystallization: Transfer the resulting solution to an evaporating dish and gently heat to reduce the volume and concentrate the solution. Avoid boiling. Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Crystals of this compound dodecahydrate will precipitate.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Spread the crystals on a watch glass and allow them to air-dry or place them in a desiccator at room temperature. Do not heat at high temperatures, as this will remove the water of hydration.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following sections detail the key analytical techniques and their corresponding protocols.
Logical Relationship of Characterization Techniques
The following diagram illustrates the properties of this compound that are elucidated by specific analytical methods.
References
The Core Antimicrobial Mechanism of Trisodium Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisodium phosphate (TSP), a widely utilized antimicrobial agent in the food industry, exerts its primary bactericidal effects through the generation of a highly alkaline environment. This technical guide delineates the core mechanisms of action by which TSP inactivates microorganisms, with a particular focus on its impact on bacterial cell structures. The information presented herein is a synthesis of peer-reviewed scientific literature, intended to provide an in-depth understanding for research, scientific, and drug development applications. The guide details the disruption of cellular membranes, subsequent leakage of intracellular components, and the comparative efficacy against different bacterial types. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate reproducible research.
Primary Mechanism of Action: The Role of High pH
The antimicrobial activity of this compound is fundamentally linked to its ability to create a solution with a high pH, typically ranging from 10 to 12.[1][2][3] This alkaline condition is the principal driver of its bactericidal properties. Studies have demonstrated that when TSP solutions are neutralized to a pH of 7.0, their antimicrobial efficacy is negated, underscoring the critical role of alkalinity.[1][4] The high pH environment subjects bacteria to severe alkaline stress, leading to a cascade of disruptive events at the cellular level.
The proposed modes of action for TSP can be summarized as follows:
-
Exposure to High pH: This directly impacts the integrity of crucial cell membrane components.
-
Metal Ion Sequestration: TSP can chelate metal ions, which may enhance the detachment of bacteria from surfaces.
-
Surfactant and Fat Removal: It acts as a detergent, removing protective fat layers from surfaces and facilitating the physical removal of bacteria.
Disruption of Bacterial Cell Membranes
A primary target of the alkaline environment created by TSP is the bacterial cell membrane. This is particularly pronounced in Gram-negative bacteria, such as Salmonella and Escherichia coli.
-
Outer and Cytoplasmic Membrane Damage: Electron microscopy studies have revealed significant morphological changes in bacteria treated with TSP. These include a disfigured and wrinkled cell surface, indicating damage to both the outer and cytoplasmic membranes. This damage is dependent on the concentration of TSP and the resulting pH.
-
Increased Permeability: The disruption of the membrane integrity leads to increased permeability. This allows for the uncontrolled passage of substances into and out of the cell, disrupting cellular homeostasis.
Leakage of Intracellular Components
The compromised state of the cell membrane results in the leakage of vital intracellular contents, leading to cell death.
-
Release of DNA, RNA, and Proteins: Assays measuring the absorbance of treated cell filtrates at 260 nm have shown a significant release of nucleic acids (DNA and RNA). Furthermore, the presence of proteins and lipopolysaccharides in the extracellular medium has been confirmed through techniques like agarose gel electrophoresis and Bradford assays.
The following diagram illustrates the logical flow of TSP's primary antimicrobial mechanism.
Caption: Core mechanism of this compound antimicrobial action.
Efficacy Against Different Bacterial Types
This compound exhibits differential efficacy against various types of bacteria.
-
Gram-Negative Bacteria: TSP is notably effective against Gram-negative bacteria like Salmonella enterica, Escherichia coli, and Campylobacter jejuni. The outer membrane of Gram-negative bacteria is a key target of the alkaline pH.
-
Gram-Positive Bacteria: Gram-positive bacteria, such as Listeria monocytogenes, have shown greater resistance to TSP treatment in some studies. However, other research indicates that phosphates, in general, can inhibit the growth of most Gram-positive bacteria. The thicker peptidoglycan layer in Gram-positive bacteria may offer some protection against the alkaline environment.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the quantitative data on the reduction of various bacterial populations by TSP treatment as reported in the cited literature.
Table 1: Reduction of Bacterial Populations on Poultry
| Bacterial Species | TSP Concentration (%) | Treatment Time | Log Reduction (CFU/g or CFU/carcass) | Reference |
| Salmonella spp. | 10 or 50°C | N/A | 1.6 to 1.8 log units/carcass | |
| S. Typhimurium | 10 | 15 s | 93.45% reduction | |
| Aerobic Plate Count | 10 | N/A | 0.48 log₁₀ CFU/g (initial) | |
| Enterobacteriaceae | 10 | N/A | 0.91 log₁₀ CFU/g (initial) | |
| Salmonella Enteritidis | 12 | 15 min | Significant reductions | |
| Listeria monocytogenes | 12 | 15 min | Significant reductions | |
| Pathogenic Bacteria (Gram-positive & Gram-negative) | 12 | 15 min | 0.28 to 2.41 log CFU/g |
Table 2: Reduction of Bacterial Populations on Beef
| Bacterial Species | TSP Concentration (%) | Temperature (°C) | Log Reduction (log₁₀ cycles) | Tissue Type | Reference |
| Salmonella Typhimurium | 8-12 | 55 | 0.8–1.2 | N/A | |
| L. monocytogenes | 8-12 | 55 | 0.8–1.2 | N/A | |
| E. coli O157:H7 | 8-12 | 55 | 0.8–1.2 | N/A | |
| Gram-negative pathogens | 8, 10, 12 | 25, 40, 55 | 1 to 1.5 | Lean | |
| L. monocytogenes | 8, 10, 12 | 25, 40, 55 | Less than Gram-negatives | Lean | |
| Gram-negative pathogens | 8, 10, 12 | 25, 40, 55 | 2 to 2.5 | Adipose | |
| Gram-positive pathogens | 8, 10, 12 | 25, 40, 55 | 1 to 1.5 | Adipose |
Table 3: Effect of TSP on Salmonella enterica Serovar Enteritidis Viability
| TSP Concentration (%) | Equivalent pH | D-value (min) | Reference |
| 1.5 | 10.0 | 36.90 | |
| 2.0 | 10.5 | 15.17 | |
| 2.5 | 11.0 | 6.27 | |
| 1.5, 2.0, 2.5 (pH adjusted to 7.0) | 7.0 | No loss in viability |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the antimicrobial action of TSP.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Salmonella enterica serovar Enteritidis (ATCC 4931) is a commonly used strain for studying the effects of TSP. Other relevant strains include Listeria monocytogenes, Escherichia coli O157:H7, and various spoilage bacteria like Pseudomonas fluorescens.
-
Culture Preparation: Bacteria are typically grown in a suitable broth medium, such as Tryptic Soy Broth (TSB), to a specific growth phase (e.g., mid-logarithmic or stationary phase). The cells are then harvested by centrifugation, washed with a buffer (e.g., phosphate-buffered saline), and resuspended to a desired cell density for the experiments.
TSP Treatment Protocol
-
Preparation of TSP Solutions: this compound solutions are prepared at various concentrations (e.g., 1.5%, 2.0%, 2.5% wt/vol) in a suitable medium like TSB or sterile distilled water. The pH of these solutions is measured and recorded.
-
Control Solutions: Two sets of controls are essential:
-
An alkaline pH control using a different base (e.g., NaOH) to match the pH of the TSP solutions. This helps to isolate the effect of high pH from other potential effects of the phosphate ions.
-
A pH-neutralized TSP control, where the pH of the TSP solution is adjusted to 7.0 using an acid (e.g., HCl). This confirms that the antimicrobial activity is pH-dependent.
-
-
Exposure: Bacterial suspensions are mixed with the TSP and control solutions and incubated for specific time intervals (e.g., 0 to 60 minutes) at a controlled temperature.
The following diagram illustrates a general experimental workflow for evaluating TSP's antimicrobial activity.
Caption: A generalized experimental workflow for TSP antimicrobial testing.
Assessment of Cell Viability and Membrane Integrity
-
Cell Viability: The number of viable cells after treatment is typically determined by plating serial dilutions of the bacterial suspension onto a non-selective agar medium (e.g., Tryptic Soy Agar) and counting the colony-forming units (CFU) after incubation.
-
Membrane Integrity: This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes (e.g., LIVE/DEAD BacLight Bacterial Viability Kits).
Quantification of Cellular Leakage
-
Nucleic Acid Release: After treatment, the bacterial suspension is centrifuged, and the supernatant is collected. The absorbance of the supernatant at 260 nm is measured to quantify the amount of leaked nucleic acids.
-
Protein Release: The protein content in the supernatant can be quantified using methods like the Bradford assay.
-
Lipopolysaccharide (LPS) Release: For Gram-negative bacteria, the release of LPS can be detected and quantified using specific assays or gel electrophoresis.
Morphological Examination
-
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the ultrastructural changes in bacterial cells after TSP treatment, providing direct evidence of membrane damage.
Conclusion
The antimicrobial action of this compound is a direct consequence of the high pH it generates in solution. This alkaline environment leads to the disruption of bacterial cell membranes, causing the leakage of essential intracellular components and ultimately resulting in cell death. While highly effective against a range of bacteria, particularly Gram-negative pathogens, its efficacy can vary depending on the bacterial species and the food matrix. The information and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in antimicrobial research and development.
References
- 1. High pH during this compound Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and Sodium Chloride Dipping on the Microbial Quality and Shelf Life of Refrigerated Tray-packaged Chicken Breasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Viticulture and Enology [wineserver.ucdavis.edu]
- 4. High pH during this compound treatment causes membrane damage and destruction of Salmonella enterica serovar enteritidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Trisodium phosphate chemical properties and reactivity profile
An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Trisodium Phosphate
Abstract
This compound (TSP), with the chemical formula Na₃PO₄, is an inorganic salt of phosphoric acid.[1][2][3] It is a white, crystalline, or granular solid that is highly soluble in water, producing a strongly alkaline solution.[1][2] This whitepaper provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development and other technical fields who require a detailed understanding of this versatile compound.
Chemical and Physical Properties
This compound is commercially available in anhydrous form (Na₃PO₄) and various hydrated forms, most commonly as the dodecahydrate (Na₃PO₄ · 12H₂O). The properties of these forms differ significantly, particularly their melting points and densities.
Physical Properties
The key physical properties of anhydrous and dodecahydrate this compound are summarized in the table below.
| Property | Anhydrous this compound (Na₃PO₄) | This compound Dodecahydrate (Na₃PO₄ · 12H₂O) |
| Molar Mass | 163.94 g/mol | 380.13 g/mol |
| Appearance | White, granular or crystalline solid | White or colorless hexagonal crystals |
| Melting Point | 1,583 °C (decomposes) | 73.4–77 °C |
| Boiling Point | Not applicable | 100 °C (decomposes, loses water) |
| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |
| Odor | Odorless | Odorless |
Solubility
This compound is highly soluble in water and insoluble in ethanol. Its solubility in water increases with temperature.
| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of Dodecahydrate TSP ( g/100 mL) |
| 0 | 5.4 | - |
| 20 | 12 | 28.3 |
| 25 | 14.5 | - |
| 40 | 23.3 | - |
| 100 | 94.6 | - |
pH and Alkalinity
Aqueous solutions of this compound are strongly alkaline due to the hydrolysis of the phosphate ion. The pH of a 1% solution is typically between 11.5 and 12.5. This high alkalinity is responsible for many of its applications, such as in cleaning agents where it saponifies grease and oils.
Reactivity Profile
This compound is a stable compound under normal conditions but exhibits significant reactivity under specific circumstances.
Hydrolysis
In an aqueous solution, this compound hydrolyzes to form disodium hydrogen phosphate and sodium hydroxide, which accounts for the solution's strong alkalinity.
Caption: Hydrolysis of this compound in Water.
Neutralization with Acids
As a strong base, this compound reacts vigorously with acids in an exothermic reaction to form disodium hydrogen phosphate, then monosodium hydrogen phosphate, and finally phosphoric acid.
Caption: Stepwise Neutralization of this compound.
Water Softening
This compound is an effective water softener. It reacts with soluble calcium and magnesium salts, which are responsible for water hardness, to form insoluble precipitates of calcium phosphate and magnesium phosphate. These precipitates can then be removed.
Caption: Water Softening via Precipitation of Hardness Ions.
Reactivity with Metals
In the presence of water, this compound solutions can be corrosive to some metals, such as aluminum and zinc. However, it is also used as a rust inhibitor and for cleaning and preparing metal surfaces for painting. As a flux, it is used in hard soldering of medical-grade copper plumbing, where it dissolves copper oxides at brazing temperatures.
Thermal Decomposition
Upon heating, this compound decomposes and can produce toxic and corrosive fumes, including phosphorus oxides. The dodecahydrate form begins to lose its water of crystallization at temperatures around 75°C.
Synthesis and Production
This compound is produced commercially through the neutralization of phosphoric acid with a sodium base, typically sodium carbonate (soda ash) and sodium hydroxide (caustic soda). The process generally involves two steps.
Caption: Two-Step Synthesis of this compound.
Experimental Protocols
Assay of this compound (Potentiometric Titration)
This protocol is adapted from methods described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and other analytical chemistry resources. It determines the purity of a this compound sample.
Methodology:
-
Preparation: Accurately weigh a quantity of the sample equivalent to approximately 5.5 g of anhydrous Na₃PO₄.
-
Dissolution: Dissolve the sample in 40 mL of deionized water in a 400-mL beaker. Add 100.0 mL of 1 N hydrochloric acid and stir until the sample is fully dissolved.
-
CO₂ Expulsion: Pass a stream of carbon dioxide-free air through the solution for 30 minutes to expel any dissolved CO₂.
-
First Titration: Immerse the electrodes of a calibrated pH meter into the solution. Titrate the excess hydrochloric acid with 1 N sodium hydroxide until the first inflection point is reached, at approximately pH 4. Record the volume (A) of 1 N NaOH consumed.
-
Second Titration: Continue the titration with 1 N sodium hydroxide until the second inflection point is reached, at approximately pH 8.8. Record the total volume of 1 N NaOH consumed from the start. Calculate the volume (B) of 1 N NaOH consumed between the first and second inflection points.
-
Calculation:
-
If the volume of HCl consumed (proportional to A) is greater than or equal to twice the volume of NaOH for the second titration (B), then each mL of volume B is equivalent to 163.9 mg of Na₃PO₄.
-
If A is less than 2B, then each mL of (A - B) is equivalent to 163.9 mg of Na₃PO₄.
-
Caption: Experimental Workflow for Potentiometric Titration of TSP.
Determination of Insoluble Substances
This protocol provides a method for quantifying insoluble impurities in a this compound sample.
Methodology:
-
Dissolution: Dissolve a sample portion equivalent to 10.0 g of anhydrous this compound in 100 mL of hot water.
-
Filtration: Filter the solution through a tared filtering crucible.
-
Washing: Wash the insoluble residue collected in the crucible with hot water.
-
Drying: Dry the crucible and residue at 105°C for 2 hours.
-
Weighing: Cool the crucible in a desiccator and weigh it. The difference between the final and initial (tared) weight of the crucible is the mass of the insoluble substances.
Safety and Handling
This compound is a strong irritant. Contact with skin, eyes, and the respiratory tract should be avoided. Ingestion can cause burns to the mouth, throat, and stomach. When handling this compound powder or solutions, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is present, should be worn. It should be stored in a cool, dry, well-ventilated place away from acids and reactive metals.
References
An In-depth Technical Guide to Anhydrous vs. Dodecahydrate Trisodium Phosphate in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Trisodium phosphate (TSP), an inorganic compound with the formula Na₃PO₄, is a versatile and widely used reagent in various scientific and industrial applications.[1][2] It is commercially available in two common forms: anhydrous (Na₃PO₄) and dodecahydrate (Na₃PO₄·12H₂O).[1][3][4] The primary distinction between these forms is the presence of twelve water molecules of hydration in the dodecahydrate salt. This seemingly simple difference has profound implications for their respective physicochemical properties and, consequently, their applications in laboratory settings.
This technical guide provides a comprehensive comparison of anhydrous and dodecahydrate this compound, offering insights into their properties, experimental applications, and best practices for their use.
Physicochemical Properties: A Comparative Analysis
The choice between anhydrous and dodecahydrate TSP often hinges on the specific requirements of an experiment. The water of hydration in the dodecahydrate form significantly alters its molecular weight, density, and solubility.
| Property | Anhydrous this compound | Dodecahydrate this compound |
| Chemical Formula | Na₃PO₄ | Na₃PO₄·12H₂O |
| Molar Mass | 163.94 g/mol | 380.12 g/mol |
| Appearance | White, granular or crystalline solid | White or colorless crystalline solid |
| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |
| Melting Point | 1,583 °C (decomposes) | ~73.4 °C |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air. | Stable under normal conditions. |
| Solubility in Water | 12 g/100 mL at 20 °C | 28.3 g/100 mL at 20 °C |
| pH of 1% Solution | ~12 | ~11.5 - 12.5 |
Implications for Laboratory Use
The differences in physicochemical properties directly impact the handling, storage, and application of each form in the laboratory.
2.1. Molarity and Concentration Calculations
A critical consideration when preparing solutions is the substantial difference in molar mass. To prepare a solution of a specific molarity, a significantly greater mass of the dodecahydrate form is required compared to the anhydrous form. Failure to account for the water of hydration is a common source of error in experimental procedures.
2.2. Handling and Storage
Anhydrous TSP is highly hygroscopic and must be stored in a dry, well-closed container to prevent it from absorbing atmospheric moisture. This property can also make accurate weighing challenging in humid environments. Dodecahydrate TSP is more stable in this regard, making it easier to handle and store under standard laboratory conditions.
2.3. Solubility and Dissolution Rate
While both forms are highly soluble in water, the dodecahydrate form exhibits higher solubility at room temperature. The dissolution process itself can also differ, with the anhydrous form potentially reacting more vigorously with water and liberating heat.
Key Laboratory Applications and Experimental Protocols
This compound is valued in the lab for its strong alkalinity, buffering capacity, and ability to act as a cleaning agent and emulsifier.
3.1. Buffer Preparation
TSP is a component of some buffer systems, particularly those requiring a high pH. Its ability to maintain a stable alkaline environment is crucial in many biochemical and molecular biology applications.
Experimental Protocol: Preparation of a 0.1 M this compound Buffer (pH ~12)
Objective: To prepare 1 L of a 0.1 M this compound buffer solution using both the anhydrous and dodecahydrate forms for comparison.
Materials:
-
Anhydrous this compound (Na₃PO₄)
-
This compound dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Methodology:
Part A: Using Anhydrous this compound
-
Calculate the required mass:
-
Molar mass of Na₃PO₄ = 163.94 g/mol
-
Mass = 0.1 mol/L * 1 L * 163.94 g/mol = 16.39 g
-
-
Accurately weigh 16.39 g of anhydrous this compound.
-
Add the powder to a 1 L volumetric flask containing approximately 800 mL of deionized water.
-
Stir the solution until the solid is completely dissolved.
-
Bring the final volume to 1 L with deionized water.
-
Measure and record the pH of the final solution.
Part B: Using this compound Dodecahydrate
-
Calculate the required mass:
-
Molar mass of Na₃PO₄·12H₂O = 380.12 g/mol
-
Mass = 0.1 mol/L * 1 L * 380.12 g/mol = 38.01 g
-
-
Accurately weigh 38.01 g of this compound dodecahydrate.
-
Follow steps 3-6 from Part A.
Expected Results: Both solutions will have a concentration of 0.1 M with respect to the phosphate ion and will exhibit a pH in the range of 11.5-12.5. This protocol highlights the significant mass difference required to achieve the same molar concentration.
3.2. Cleaning and Degreasing of Laboratory Equipment
The high alkalinity of TSP solutions makes them excellent for cleaning and degreasing laboratory glassware and equipment. The phosphate ions saponify fats and oils, rendering them water-soluble.
3.3. Drug Development and Formulation
In the pharmaceutical industry, this compound serves as an excipient, acting as an emulsifier, thickening agent, and pH adjuster in various formulations. Pharmaceutical-grade TSP, which has stringent purity requirements, is used in these applications.
Visualization of Key Concepts
Diagram 1: Hydration of Anhydrous this compound
References
Solubility and pH characteristics of trisodium phosphate solutions
An In-depth Technical Guide to the Solubility and pH Characteristics of Trisodium Phosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (TSP), focusing on its solubility in aqueous and organic media, and the pH characteristics of its aqueous solutions. This document is intended to serve as a practical resource, offering detailed data, experimental protocols, and visual representations of the underlying chemical principles.
Introduction to this compound (TSP)
This compound, with the chemical formula Na₃PO₄, is an inorganic salt of phosphoric acid.[1][2] It is commercially available in various hydrated forms, most commonly as anhydrous TSP (Na₃PO₄) and this compound dodecahydrate (Na₃PO₄·12H₂O).[1][2] It presents as a white, granular, or crystalline solid.[1] A key characteristic of TSP is its high solubility in water, where it forms a strongly alkaline solution. This property makes it a versatile compound used as a cleaning agent, food additive, emulsifier, buffer, and sequestrant.
Solubility Characteristics
The solubility of this compound is highly dependent on the temperature of the solvent and the specific form of the salt (anhydrous vs. hydrated).
Solubility in Water
This compound is highly soluble in water. The solubility increases significantly with temperature. Quantitative data for both anhydrous and dodecahydrate forms are summarized below.
Table 1: Solubility of Anhydrous this compound (Na₃PO₄) in Water
| Temperature (°C) | Solubility (g / 100 mL) |
|---|---|
| 0 | 5.4 |
| 20 | 12.0 |
| 25 | 14.5 |
| 40 | 23.3 |
| 100 | 94.6 |
Table 2: Solubility of this compound Dodecahydrate (Na₃PO₄·12H₂O) in Water
| Temperature (°C) | Solubility (g / 100 mL) |
|---|
| 20 | 28.3 |
Solubility in Organic Solvents
This compound is generally considered insoluble in organic solvents. Specifically, it is insoluble in ethanol and carbon disulfide.
pH Characteristics of Aqueous Solutions
When dissolved in water, this compound undergoes hydrolysis, producing a strongly alkaline solution. This is due to the reaction of the phosphate ion (PO₄³⁻), a conjugate base of the weak acid hydrogen phosphate (HPO₄²⁻), with water to produce hydroxide ions (OH⁻).
The dissociation and subsequent hydrolysis of TSP in water can be represented by the following reactions:
-
Dissociation: Na₃PO₄(s) → 3Na⁺(aq) + PO₄³⁻(aq)
-
Hydrolysis: PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)
The generation of hydroxide ions results in the basic nature of the solution.
Caption: Dissociation and hydrolysis pathway of this compound in water leading to an alkaline solution.
The pH of a TSP solution is dependent on its concentration.
Table 3: pH of this compound Solutions at Various Concentrations
| Concentration | pH Value |
|---|---|
| 0.1 M | 11.5 |
| 0.5% (w/v) | 12.10 |
| 1.0% (w/v) | 12.0 - 12.28 |
| 1.5% (w/v) | 12.35 |
| 2.0% (w/v) | 12.40 |
| 2.5% (w/v) | 12.44 |
| 5.0% (w/v) | 11.7 - 12.5 |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of a salt like this compound at various temperatures by constructing a solubility curve.
Materials:
-
This compound (anhydrous or dodecahydrate)
-
Deionized or distilled water
-
A series of test tubes or vials
-
Analytical balance
-
Pipettes or burettes for accurate volume measurement
-
Heating apparatus (e.g., hot plate with a water bath)
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Calibrated thermometer or temperature probe
Procedure:
-
Preparation of Solutions:
-
Accurately weigh several different amounts of this compound and transfer each to a separate, labeled test tube.
-
Add a precise volume of deionized water to each test tube (e.g., 5.0 mL). Record the exact mass of salt and volume of water for each sample.
-
-
Dissolution:
-
Place the test tubes in a water bath and begin heating.
-
Stir each solution continuously until all the this compound has completely dissolved.
-
-
Determination of Saturation Temperature:
-
Once the solid is fully dissolved, remove one test tube from the hot water bath.
-
Place a thermometer into the solution and continue to stir gently.
-
Carefully observe the solution as it cools. Record the exact temperature at which the first crystals begin to form. This is the saturation temperature for that specific concentration.
-
It may be necessary to repeat the heating and cooling cycle to obtain a reproducible measurement.
-
-
Data Collection and Analysis:
-
Repeat the process for all prepared samples.
-
Calculate the solubility for each sample in grams of solute per 100 g or 100 mL of solvent.
-
Plot a graph of solubility (y-axis) versus saturation temperature (x-axis) to construct the solubility curve.
-
Protocol for Measuring pH
This protocol describes the standard method for accurately measuring the pH of a this compound solution using a glass-electrode pH meter.
Materials:
-
Calibrated pH meter with a glass combination electrode
-
Standard pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)
-
This compound solution of known concentration
-
Beakers
-
Deionized or distilled water
-
Stirring rod or magnetic stirrer
Procedure:
-
pH Meter Calibration:
-
Rinse the pH electrode with deionized water and gently blot it dry.
-
Place the electrode in the pH 7.00 buffer solution. Allow the reading to stabilize and adjust the meter to read 7.00.
-
Rinse the electrode again with deionized water.
-
Place the electrode in a second buffer solution that brackets the expected sample pH (e.g., pH 10.00 for an alkaline TSP solution). Allow the reading to stabilize and adjust the meter accordingly.
-
For high accuracy, a third calibration point (e.g., pH 4.00) can be used.
-
-
Sample Preparation and Measurement:
-
Prepare the this compound solution of the desired concentration by dissolving a known mass of TSP in a specific volume of deionized water.
-
Pour the sample into a clean beaker and place the rinsed electrode into the solution.
-
Stir the solution gently to ensure homogeneity and a stable reading.
-
Allow the pH reading to stabilize completely before recording the value.
-
-
Post-Measurement:
-
Rinse the electrode thoroughly with deionized water.
-
Store the electrode according to the manufacturer's instructions, typically in a specified storage solution.
-
Caption: General experimental workflow for determining the solubility and pH of this compound solutions.
References
Trisodium Phosphate as a Source of Phosphate in Biological Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphate is a fundamental ion in numerous biological processes, playing a critical role in cellular signaling, energy metabolism, and the structural integrity of nucleic acids and membranes. In biological research, precise control over phosphate concentration in experimental systems is crucial for understanding its diverse roles. Trisodium phosphate (TSP), a readily available and highly soluble inorganic phosphate salt, presents itself as a potential source for modulating phosphate levels in various biological studies. This technical guide provides an in-depth overview of the considerations, protocols, and implications of using this compound as a phosphate source in cell culture and other biological assays.
Properties and Handling of this compound
This compound (Na₃PO₄) is a strongly alkaline salt. A 1% solution of TSP has a pH of approximately 12.[1] This high alkalinity necessitates careful pH adjustment when preparing solutions for biological experiments to maintain physiological conditions (typically pH 7.2-7.4) and prevent cytotoxicity. TSP is highly soluble in water, making it convenient for preparing concentrated stock solutions.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of modulating phosphate concentration using sources like TSP on various cellular parameters.
Table 1: Cytotoxicity of this compound on MG-63 Human Osteosarcoma Cells [2]
| TSP Concentration (mM) | Cell Proliferation (% of Control after 7 days) | Cell Viability (% after 7 days) |
| 0 | 100 | >85 |
| 1 | ~100 | >85 |
| 3 | ~100 | >85 |
| 5 | ~100 | >85 |
| 7 | ~100 | >85 |
| 10 | <50 | <50 |
| 20 | <30 | <30 |
| 30 | <30 | <30 |
Table 2: Effect of Inorganic Phosphate on Osteogenic Differentiation Markers [3]
| Phosphate Source | Cell Type | Parameter Measured | Result |
| Monosodium Phosphate | Human and Ovine BMSCs | Calcified Matrix Deposition | Higher deposition compared to β-glycerophosphate[3] |
| Monosodium Phosphate | Ovine BMSCs | Alkaline Phosphatase (ALP) Activity | Positive effect on ALP levels[3] |
| β-Glycerophosphate | Human BMSCs | Alkaline Phosphatase (ALP) Activity | Positive trend in ALP levels compared to monosodium phosphate |
| β-Glycerophosphate | Human BMSCs | COL1A1 Gene Expression | Better support for expression compared to monosodium phosphate |
Table 3: Antimicrobial Effects of this compound
| TSP Concentration | Target Organism | Exposure Time | Log Reduction in Viable Count |
| 1.5% (wt/vol) | Salmonella enterica | 1 hour | ~2-log |
| 2.5% (wt/vol) | Salmonella enterica | <20 minutes | 5-6-log |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and pH Adjustment for Cell Culture
This protocol provides a general guideline for preparing a sterile, pH-adjusted TSP stock solution suitable for supplementing cell culture media.
Materials:
-
This compound (anhydrous or hydrated)
-
Nuclease-free water
-
1 M Hydrochloric acid (HCl), sterile
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Procedure:
-
Prepare a 1 M TSP Stock Solution:
-
Dissolve the appropriate amount of this compound in nuclease-free water to achieve a final concentration of 1 M. For example, for anhydrous TSP (molar mass: 163.94 g/mol ), dissolve 163.94 g in a final volume of 1 L of water.
-
Stir until completely dissolved.
-
-
pH Adjustment:
-
Crucially, the high pH of the TSP solution must be neutralized before adding it to cell culture media.
-
In a sterile biosafety cabinet, slowly add sterile 1 M HCl to the TSP solution while continuously monitoring the pH with a calibrated and sterile pH probe.
-
Adjust the pH to the desired level, typically 7.4 for most cell culture applications. Be aware that this will generate a significant amount of salt (NaCl).
-
This neutralization step is critical to prevent drastic pH shifts in the final culture medium.
-
-
Sterilization:
-
Sterilize the pH-adjusted TSP stock solution by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles.
-
Protocol 2: Modulating Phosphate Concentration in Cell Culture Medium
This protocol describes how to use the prepared sterile TSP stock solution to create cell culture media with varying phosphate concentrations.
Materials:
-
Basal cell culture medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile, pH-adjusted 1 M TSP stock solution (from Protocol 1)
-
Sterile nuclease-free water
Procedure:
-
Prepare Complete Culture Medium:
-
Prepare the desired volume of complete culture medium by supplementing the basal medium with FBS and antibiotics to the desired final concentrations (e.g., 10% FBS, 1% Penicillin-Streptomycin).
-
-
Calculate and Add TSP:
-
Determine the desired final concentration of added phosphate in your experimental media.
-
Calculate the volume of the 1 M TSP stock solution needed to achieve this concentration. For example, to make 100 mL of medium with an additional 5 mM phosphate, you would add 500 µL of the 1 M stock solution.
-
For the control medium (no added phosphate), add an equivalent volume of sterile nuclease-free water to account for any dilution effects.
-
-
Final Mixing and Use:
-
Gently mix the medium after adding the TSP solution or water.
-
The medium is now ready for use in cell culture experiments.
-
Protocol 3: In Vitro Vascular Calcification Model
This protocol is adapted from methods used to study the effects of high phosphate on vascular smooth muscle cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium for VSMCs
-
Calcification medium: Complete growth medium supplemented with elevated phosphate using the sterile, pH-adjusted TSP stock solution (final concentrations often range from 2 mM to 5 mM).
-
Alizarin Red S staining solution for assessing mineralization.
Procedure:
-
Cell Seeding:
-
Seed VSMCs in multi-well plates at an appropriate density and allow them to reach confluence in complete growth medium.
-
-
Induction of Calcification:
-
Once confluent, replace the growth medium with the prepared calcification medium.
-
Culture the cells in the calcification medium for a period of 7 to 21 days, changing the medium every 2-3 days.
-
-
Assessment of Calcification:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Alizarin Red S solution to visualize calcium deposits.
-
Quantify mineralization by extracting the Alizarin Red S stain and measuring its absorbance.
-
Mandatory Visualizations
Signaling Pathways
Caption: Phosphate-induced intracellular signaling cascade.
Experimental Workflow
Caption: General workflow for studying the effects of TSP.
Discussion
Advantages of Using this compound
-
High Solubility: TSP's high water solubility facilitates the preparation of concentrated stock solutions.
-
Cost-Effective: It is an inexpensive and readily available reagent.
-
Direct Source of Inorganic Phosphate: Unlike organic phosphate sources such as β-glycerophosphate, TSP directly provides inorganic phosphate (Pi), the biologically active form. This can be advantageous in studies where the enzymatic conversion of an organic source may be a confounding factor.
Disadvantages and Considerations
-
Strong Alkalinity: The primary challenge with using TSP is its high pH, which requires meticulous neutralization before use in biological systems to avoid pH shock and cytotoxicity.
-
Salt Concentration: The neutralization of TSP with an acid (e.g., HCl) will produce a corresponding salt (e.g., NaCl). Researchers must account for this increase in salt concentration in their experimental design, especially when comparing to control groups.
-
Potential for Precipitation: High concentrations of phosphate can lead to the precipitation of calcium phosphate in culture media, which can be cytotoxic and confound experimental results. It is crucial to ensure that the final concentrations of both calcium and phosphate in the medium do not exceed their solubility product.
Comparison with β-Glycerophosphate
β-glycerophosphate is a commonly used organic phosphate source in osteogenic differentiation studies. It is enzymatically cleaved by alkaline phosphatase to release inorganic phosphate. While β-glycerophosphate is less likely to cause abrupt pH changes, the use of an inorganic phosphate source like TSP can provide a more direct and quantifiable way to study the effects of extracellular phosphate. Studies have shown that inorganic phosphate sources can lead to higher calcified matrix deposition compared to β-glycerophosphate.
Conclusion
This compound can be a valuable tool for researchers studying the effects of phosphate on biological systems. Its high solubility and direct provision of inorganic phosphate offer distinct advantages. However, its strong alkalinity necessitates careful and precise pH adjustment to maintain the integrity of the experimental system. By following appropriate protocols and being mindful of the potential challenges, researchers can effectively utilize this compound to modulate phosphate concentrations and gain deeper insights into the multifaceted roles of this essential ion in health and disease.
References
- 1. High pH during this compound Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Osteogenic Differentiation of Human and Ovine Bone Marrow Stromal Cells in response to β-Glycerophosphate and Monosodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Trisodium Phosphate for Purity Assessment: A Technical Guide
Introduction: Trisodium Phosphate (TSP), with the chemical formula Na₃PO₄, is a versatile inorganic compound widely utilized in various industries, including as a cleaning agent, food additive, and in drug development as a buffering agent or sequestrant.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity of TSP is paramount, as impurities can significantly impact its efficacy, stability, and safety in final formulations. Commercial grades of TSP can vary in their hydration state and may contain impurities from the manufacturing process.[3] This technical guide provides an in-depth overview of the application of key spectroscopic techniques for the comprehensive purity assessment of this compound.
A Systematic Approach to Purity Assessment
A multi-faceted analytical approach is essential for a thorough evaluation of this compound purity. The process begins with basic physical and chemical tests and proceeds to more sophisticated spectroscopic analyses to confirm identity, quantify the main component, and detect trace impurities. Common impurities can include other sodium phosphates (e.g., disodium phosphate), residual starting materials, heavy metals (such as arsenic, lead, and cadmium), and variations in the degree of hydration.[3][4]
Figure 1: General workflow for the purity assessment of this compound.
Vibrational Spectroscopy: Confirming Identity and Detecting Molecular Impurities
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for confirming the chemical identity of TSP by probing the vibrational modes of the phosphate (PO₄³⁻) anion. These techniques are highly specific and can be used to identify other phosphate species and assess the hydration state.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing a unique molecular fingerprint. The phosphate ion exhibits characteristic stretching and bending vibrations. For TSP, the presence of water of hydration will be evident from broad absorption bands in the O-H stretching region.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the symmetric stretching vibration of the PO₄³⁻ group, which gives a strong, sharp peak that is useful for identification and quantification. An advantage of Raman spectroscopy is its low interference from water, making it well-suited for analyzing aqueous solutions.
Table 1: Characteristic Vibrational Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~938 | ν₁ (Symmetric Stretch) of PO₄³⁻ | Raman | |
| ~1017 | ν₃ (Antisymmetric Stretch) of PO₄³⁻ | FT-IR, Raman | |
| ~567 | ν₄ (Bending Mode) of PO₄³⁻ | FT-IR, Raman | |
| ~420 | ν₂ (Bending Mode) of PO₄³⁻ | FT-IR, Raman |
| 2800-3500 | O-H Stretching (Water of Hydration) | FT-IR | |
Experimental Protocol for Vibrational Spectroscopy
-
Sample Preparation:
-
FT-IR (ATR): Place a small amount of the powdered TSP sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure.
-
FT-IR (KBr Pellet): Mix ~1 mg of the TSP sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Raman: Place the powdered TSP sample in a glass vial or NMR tube for analysis. Alternatively, a solution can be prepared in deionized water.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer.
-
Collect the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹ for FT-IR, 1200-200 cm⁻¹ for Raman phosphate fingerprint).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of high-purity TSP.
-
Identify the characteristic phosphate vibrational modes as listed in Table 1.
-
Look for extraneous peaks that may indicate impurities (e.g., P-O-H bands from disodium phosphate, carbonate peaks from atmospheric CO₂ reaction).
-
UV-Visible Spectroscopy: Quantitative Purity Assay
UV-Visible (UV-Vis) spectroscopy is a robust method for the quantitative determination of phosphate concentration. While direct measurement in the UV range is possible, a more common and highly sensitive approach is the indirect colorimetric "molybdenum blue" method. This method is based on the reaction of orthophosphate with a molybdate reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable, intensely blue-colored complex. The intensity of the blue color, measured by its absorbance, is directly proportional to the phosphate concentration according to the Beer-Lambert law.
Figure 2: Experimental workflow for the Molybdenum Blue colorimetric assay.
Experimental Protocol for UV-Vis Spectroscopy (Molybdenum Blue Method)
-
Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve ammonium molybdate in sulfuric acid as per standard methods.
-
Reducing Agent: Prepare a fresh solution of ascorbic acid or another suitable reducing agent like tin(II) chloride.
-
Phosphate Standard Stock Solution: Accurately weigh and dissolve a primary standard, such as potassium dihydrogen phosphate (KH₂PO₄), in deionized water to prepare a stock solution (e.g., 100 mg P/L).
-
-
Calibration Curve:
-
Prepare a series of working standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg P/L) by diluting the stock solution.
-
To a fixed volume of each standard, add the molybdate reagent followed by the reducing agent.
-
Allow the blue color to develop for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 880-890 nm, using a spectrophotometer zeroed with a reagent blank.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Accurately weigh the TSP sample, dissolve it in deionized water, and dilute it to fall within the concentration range of the calibration curve.
-
Treat the diluted sample solution in the same manner as the standards.
-
Measure its absorbance and determine the phosphate concentration from the calibration curve.
-
-
Purity Calculation:
-
Calculate the concentration of PO₄³⁻ in the original sample.
-
Determine the purity of the TSP by comparing the experimentally determined phosphate content to the theoretical value.
-
Table 2: UV-Vis Molybdenum Blue Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | 880 - 890 nm | |
| Typical Concentration Range | 0.1 - 2.0 mg P/L | |
| Common Reducing Agent | Ascorbic Acid |
| Color | Molybdenum Blue | |
Atomic Spectroscopy: Quantifying Elemental Impurities
Heavy metals are critical impurities that must be controlled, especially in materials intended for pharmaceutical use. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the primary techniques for quantifying trace and ultra-trace levels of elemental impurities. These methods are highly sensitive and specific for individual elements. Regulatory bodies often specify limits for heavy metals like arsenic (As), lead (Pb), cadmium (Cd), and mercury (Hg).
Figure 3: Logical flow for integrating spectroscopic data for a final purity assessment.
Experimental Protocol for AAS / ICP-OES
-
Sample Preparation (Digestion):
-
Accurately weigh the TSP sample (e.g., 0.5-1.0 g) into a digestion vessel.
-
Carefully add a strong acid, typically high-purity nitric acid (HNO₃), or a mixture of acids (e.g., aqua regia).
-
Digest the sample using a microwave digestion system or a hot plate until the sample is completely dissolved and the solution is clear.
-
Quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of multi-element or single-element calibration standards from certified stock solutions. The concentration of these standards should bracket the expected concentration of the elements in the sample.
-
Prepare a calibration blank using the same acid matrix as the samples.
-
Generate a calibration curve for each element of interest.
-
-
Sample Measurement:
-
Introduce the prepared sample solution into the AAS or ICP-OES instrument.
-
Measure the absorbance (AAS) or emission intensity (ICP-OES) at the specific wavelengths for the target elements.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of each heavy metal in the digested solution.
-
Calculate the concentration of each impurity in the original solid TSP sample, typically expressed in parts per million (ppm) or mg/kg.
-
Table 3: Summary of Spectroscopic Techniques for TSP Purity Analysis
| Technique | Purpose | Information Obtained | Key Advantages |
|---|---|---|---|
| FT-IR | Identification & Qualitative Purity | Molecular fingerprint, functional groups, hydration state | Fast, widely available |
| Raman | Identification & Qualitative Purity | Molecular fingerprint, symmetric vibrations | Minimal sample prep, low water interference |
| UV-Vis | Quantitative Assay | Concentration of phosphate | High sensitivity (colorimetric), robust, cost-effective |
| AAS / ICP-OES | Trace Impurity Analysis | Concentration of specific elemental impurities | Very high sensitivity and specificity for metals |
Conclusion
A comprehensive purity assessment of this compound requires the strategic application of multiple spectroscopic techniques. Vibrational spectroscopy (FT-IR and Raman) serves as an excellent tool for unambiguous identification and detection of molecular impurities. UV-Visible spectroscopy, particularly through the molybdenum blue method, provides a reliable and sensitive quantitative assay of the phosphate content. Finally, Atomic Spectroscopy (AAS and ICP-OES) is indispensable for quantifying trace heavy metal impurities to ensure compliance with safety and regulatory standards. By integrating the data from these methods, researchers and drug development professionals can establish a complete and accurate purity profile of their this compound material, ensuring its quality and suitability for its intended application.
References
Thermal Decomposition Properties of Trisodium Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisodium phosphate (Na₃PO₄), a versatile inorganic compound, finds applications across various scientific and industrial domains. Its thermal stability and decomposition characteristics are critical parameters for its use in high-temperature processes, formulation development, and as a chemical reagent. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, detailing its dehydration and decomposition pathways, and presenting generalized experimental protocols for its characterization.
Introduction
This compound is a sodium salt of phosphoric acid, available in both anhydrous (Na₃PO₄) and hydrated forms, most commonly as the dodecahydrate (Na₃PO₄·12H₂O). The thermal behavior of these forms differs significantly, with the hydrated salt undergoing stepwise dehydration before the decomposition of the anhydrous salt at higher temperatures. Understanding these transitions is crucial for applications in ceramics, metallurgy, and as a component in various formulations.
Thermal Decomposition of this compound Dodecahydrate
This compound dodecahydrate undergoes a multi-step decomposition process, primarily involving the loss of its water of crystallization, followed by the decomposition of the anhydrous salt at elevated temperatures.
Dehydration Stages
The dehydration of this compound dodecahydrate is a stepwise process, with the removal of water molecules occurring at distinct temperature ranges. While the exact temperatures can vary slightly based on experimental conditions such as heating rate and atmospheric pressure, the general pathway is as follows:
-
Initial Water Loss: Upon heating, the dodecahydrate begins to lose its water of crystallization. The initial decomposition starts around 73.4°C, which is the melting point of the dodecahydrate.
-
Formation of Lower Hydrates: As the temperature increases, the dodecahydrate progressively loses water molecules, forming lower hydrates. For instance, at approximately 100°C, a significant portion of the water is lost.
-
Formation of Anhydrous this compound: The final molecules of water are removed at higher temperatures, resulting in the formation of anhydrous this compound.
Decomposition of Anhydrous this compound
Anhydrous this compound is thermally stable at moderate temperatures. However, at very high temperatures, it undergoes decomposition. The decomposition products upon strong heating include toxic and corrosive fumes of phosphorus oxides (PₓOᵧ) and sodium oxide (Na₂O)[1][2][3][4].
While the precise multi-step decomposition mechanism of anhydrous this compound at extreme temperatures is not extensively detailed in the literature, the behavior of other sodium phosphates under thermal stress suggests a potential pathway involving the formation of pyrophosphates. It is plausible that at elevated temperatures, this compound could decompose to form tetrasodium pyrophosphate (Na₄P₂O₇) and sodium oxide, as depicted in the following proposed reaction:
2 Na₃PO₄(s) → Na₄P₂O₇(s) + Na₂O(s)
This reaction is analogous to the formation of pyrophosphates from other sodium phosphate salts upon heating. Further heating of tetrasodium pyrophosphate could lead to the formation of other sodium polyphosphates and ultimately the release of phosphorus oxides.
Quantitative Data
The following tables summarize the key thermal decomposition properties of this compound based on available data.
Table 1: Thermal Properties of this compound and its Dodecahydrate
| Property | This compound Dodecahydrate (Na₃PO₄·12H₂O) | Anhydrous this compound (Na₃PO₄) |
| Melting Point | 73.4 °C[5] | 1583 °C |
| Boiling Point | Decomposes at 100 °C | Not Applicable |
| Decomposition Onset | ~73.4 °C (dehydration) | High Temperature |
| Final Decomposition Products | Water (H₂O), Phosphorus Oxides (PₓOᵧ), Sodium Oxide (Na₂O) | Phosphorus Oxides (PₓOᵧ), Sodium Oxide (Na₂O) |
Experimental Protocols
The thermal decomposition of this compound can be systematically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature, identifying the temperature ranges of dehydration and decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Temperature Program:
-
Initial Isotherm: The sample is held at a starting temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
Heating Ramp: The sample is heated at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 1000°C or higher).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures of mass loss, the percentage of mass loss in each step, and the residual mass. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting, dehydration, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., dry nitrogen) is maintained at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis, with a controlled heating rate.
-
Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve is analyzed to identify endothermic peaks (e.g., melting, dehydration) and exothermic peaks (e.g., crystallization, some decomposition processes). The area under the peaks can be integrated to quantify the enthalpy changes of these transitions.
Evolved Gas Analysis (EGA)
For a more comprehensive understanding of the decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This allows for the identification of the gaseous species evolved during each stage of decomposition.
Visualizations
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway of this compound
The following diagram illustrates the proposed stepwise thermal decomposition of this compound dodecahydrate.
References
Methodological & Application
Trisodium Phosphate as a Buffering Agent in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate buffer is a critical determinant for the success of any enzymatic assay. The buffer system maintains a stable pH, which is paramount for optimal enzyme structure, function, and activity. While a variety of buffering agents are available, trisodium phosphate (TSP) presents a unique option for assays requiring a highly alkaline environment. This compound, a salt of a strong base and a weak acid, produces a strongly alkaline solution with a pH typically ranging from 11.5 to 12.5 when dissolved in water. This property makes it a candidate for studying enzymes that exhibit maximal activity in high pH ranges, such as alkaline phosphatase.
This document provides detailed application notes and protocols for the use of this compound as a buffering agent in enzymatic assays, with a focus on alkaline phosphatase as a model enzyme.
Properties of this compound as a Buffering Agent
This compound (Na₃PO₄) is a white, granular or crystalline solid that is highly soluble in water[1]. Its key characteristics relevant to enzymatic assays include:
-
High Alkalinity: It creates a strongly alkaline environment, which is essential for enzymes with a high optimal pH[2].
-
Buffering Capacity: While it provides a high pH, its buffering capacity is centered around its pKa₃ of approximately 12.32. This means it can resist pH changes in this alkaline range.
-
Potential for Inhibition: Phosphate ions can inhibit certain enzymes, particularly those that are involved in phosphorylation or dephosphorylation reactions or that have metal cofactors[3]. This potential for inhibition should be considered and tested empirically for the enzyme of interest.
-
Metal Chelation: this compound can act as a sequestrant, binding with metal ions. This can be a disadvantage if the enzyme requires metal ions for activity, or an advantage if metal ion contamination is a concern.
Application: Alkaline Phosphatase Assay
Alkaline phosphatase (ALP) is a widely studied enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH. It is a common biomarker in clinical diagnostics and a useful tool in molecular biology. The optimal pH for ALP activity is typically between 8.0 and 10.0, but can be higher depending on the substrate and buffer used. The following protocol describes a colorimetric assay for alkaline phosphatase using a this compound-based buffer.
Principle
Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 405 nm. The rate of formation of p-nitrophenol is directly proportional to the ALP activity in the sample.
Signaling Pathway: Role of Alkaline Phosphatase in Bone Mineralization
Caption: Simplified pathway of ALP in bone mineralization.
Experimental Protocols
Preparation of a 0.1 M this compound Buffer (pH 11.5)
Materials:
-
This compound, dodecahydrate (Na₃PO₄·12H₂O), MW: 380.12 g/mol
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Hydrochloric acid (HCl), 1 M (for pH adjustment)
Procedure:
-
Weigh 38.01 g of this compound dodecahydrate.
-
Dissolve the this compound in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to 11.5 by slowly adding 1 M HCl while monitoring the pH. Be cautious as the initial pH will be higher.
-
Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Store the buffer at room temperature.
Alkaline Phosphatase Activity Assay Protocol
Materials:
-
0.1 M this compound Buffer (pH 11.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in the this compound buffer). Prepare fresh.
-
Alkaline phosphatase enzyme solution (e.g., from bovine intestinal mucosa)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Assay Workflow:
Caption: General workflow for a colorimetric enzyme assay.
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add 180 µL of the 0.1 M this compound Buffer (pH 11.5).
-
Add the substrate: To each well, add 10 µL of the pNPP substrate solution.
-
Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the correct temperature.
-
Initiate the reaction: Add 10 µL of the alkaline phosphatase enzyme solution to each well. For a blank control, add 10 µL of the buffer instead of the enzyme.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme concentration.
-
Measure absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate enzyme activity: The activity of the enzyme can be calculated using the Beer-Lambert law, based on the molar extinction coefficient of p-nitrophenol at alkaline pH (18,500 M⁻¹cm⁻¹ at pH > 9.5).
Data Presentation
The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following tables summarize comparative data for alkaline phosphatase activity in different alkaline buffer systems.
Table 1: Comparison of Kinetic Parameters of Calf Intestinal Alkaline Phosphatase in Different Buffers
| Buffer System | pH | Vmax (µmol/min/unit) | Km (M) | kcat (s⁻¹) |
| Tris-HCl | 11.0 | 3.12 | 7.6 x 10⁻⁴ | 82.98 |
| Glycine-NaOH | 9.5 | 1.6 | 4.0 x 10⁻⁴ | 42.55 |
Data adapted from a study on calf intestinal alkaline phosphatase.
Table 2: Relative Activity of Hen Serum Alkaline Phosphatase in Various Buffers
| Buffer System | Relative Activity (%) |
| Diethanolamine (DEA) | 100 |
| Glycine | ~20-33 |
| Barbital | ~20-33 |
| Carbonate | ~20-33 |
Data adapted from a study comparing buffer systems for hen serum alkaline phosphatase, with DEA buffer activity set to 100%.
Table 3: Vmax and Km of Alkaline Phosphatase in Different Buffers at Varying pH
| Buffer | pH | Vmax (relative units) | Km (mM) |
| Tris | 8.6 | ~4.5 | ~0.35 |
| 8.85 | ~5.5 | ~0.45 | |
| 9.1 | ~6.5 | ~0.55 | |
| Tricine | 8.6 | ~3.0 | ~0.25 |
| 8.85 | ~3.8 | ~0.30 | |
| 9.1 | ~4.5 | ~0.35 | |
| Glycine | 8.6 | ~1.8 | ~0.15 |
| 8.85 | ~2.2 | ~0.18 | |
| 9.1 | ~2.8 | ~0.22 |
Data adapted from a study on the effects of Tris, Tricine, and Glycine buffers on alkaline phosphatase activity.
Discussion and Considerations
While this compound can provide the high pH necessary for certain enzymatic reactions, it is not a commonly used buffer in published protocols for alkaline phosphatase assays. Most studies opt for organic buffers such as Tris-HCl, diethanolamine (DEA), or glycine-NaOH. This preference may be due to several factors:
-
Enhanced Enzyme Activity: Some buffers, like Tris and DEA, are known to act as phosphate acceptors, which can enhance the apparent activity of alkaline phosphatase.
-
Potential for Inhibition by Phosphate: As the product of the ALP-catalyzed reaction is inorganic phosphate, using a phosphate-based buffer could lead to product inhibition, potentially affecting the reaction kinetics.
-
Buffering Capacity at Optimal pH: While this compound provides a high pH, the optimal pH for many alkaline phosphatases is closer to 9.5-10.5, a range where buffers like Tris or carbonate-bicarbonate may have better buffering capacity.
Researchers considering the use of this compound as a buffer should perform preliminary experiments to determine its suitability for their specific enzyme and assay conditions. This should include an assessment of enzyme activity and stability in the this compound buffer compared to more conventional alkaline buffers.
Conclusion
This compound can be a viable buffering agent for enzymatic assays that require a highly alkaline environment. Its utility should be evaluated on a case-by-case basis, with careful consideration of its potential to inhibit the enzyme of interest or chelate essential metal cofactors. The provided protocol for an alkaline phosphatase assay serves as a starting point for researchers wishing to explore the use of this compound in their own experimental systems. Optimization of buffer concentration, pH, and incubation conditions will be essential to achieve reliable and reproducible results.
References
Application Notes: The Role of Phosphate Buffers in Nucleic Acid Isolation and a Standardized Protocol for Precipitation
Introduction
The isolation and purification of nucleic acids are foundational to molecular biology. A critical step in this process is precipitation, which concentrates the DNA or RNA from a solution. This is typically achieved by neutralizing the negative charge of the nucleic acid's phosphate backbone with cations from a salt, followed by the addition of an alcohol (ethanol or isopropanol) to reduce the solubility of the nucleic acid, causing it to precipitate. While salts like sodium acetate, sodium chloride, and ammonium acetate are commonly used for this purpose, the direct use of trisodium phosphate (Na₃PO₄) as a primary precipitating agent is not a standard laboratory practice.
The primary reason for this is the highly alkaline nature of this compound in solution; a 1% solution has a pH of approximately 12.[1] Such high pH can lead to the denaturation of double-stranded DNA and, more critically, the chemical degradation (hydrolysis) of RNA.
However, sodium phosphate buffers are utilized in other crucial steps of nucleic acid extraction, particularly during cell lysis and initial extraction from challenging sample types like soil. In this context, the phosphate buffer serves two main purposes:
-
Lysis: It aids in the disruption of cell membranes to release the cellular contents, including nucleic acids.
-
Inhibition of Adsorption: In samples with high mineral content, such as soil, nucleic acids can adsorb to positively charged particles, leading to low yields. A concentrated sodium phosphate buffer can prevent this adsorption or be used in wash steps to desorb nucleic acids that have already bound to the sample matrix.[2]
This document provides insight into the established use of phosphate buffers in nucleic acid extraction and details a standard, validated protocol for nucleic acid precipitation using a conventional salt. It also includes the protocol for a DNA wash step that utilizes trisodium citrate, a distinct but related trisodium salt.
Quantitative Data Summary for Standard Nucleic Acid Precipitation
The efficiency of nucleic acid precipitation can be influenced by several factors, including the type and concentration of nucleic acid, the salt used, the volume of alcohol, and incubation time and temperature. The following table summarizes typical recovery rates and purity ratios obtained under various optimized conditions using standard salts.
| Nucleic Acid Type | Salt (Final Conc.) | Alcohol (Volume Ratio) | Incubation Condition | Centrifugation | Avg. Recovery Rate (%) | Purity (A260/A280) | Reference |
| Plasmid DNA | 0.3 M Sodium Acetate | 3:1 Ethanol | -20°C, 2 hours | 12,000 x g, 10 min | ~79% | ~1.80 | [3] |
| miRNA | 0.3 M Sodium Acetate | 3:1 Ethanol | -80°C, 5 min | 12,000 x g, 10 min | ~71% | ~1.95 | [3] |
| Genomic DNA | 0.5 M NaCl | 2.5:1 Ethanol | Room Temp, 10 min | >3,500 x g, 10 min | Not specified | ~1.83 | [4] |
| Total RNA | 0.3 M Sodium Acetate | 2.5:1 Ethanol | -20°C, overnight | >10,000 x g, 20 min | Not specified | ~1.99 |
Experimental Protocols
Protocol 1: Standard Nucleic Acid (DNA/RNA) Precipitation Using Sodium Acetate
This protocol describes a general and widely used method for precipitating nucleic acids from an aqueous solution.
Materials:
-
Aqueous solution containing DNA or RNA
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
-
Nuclease-free microtubes
Procedure:
-
Salt Addition: To your nucleic acid solution, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by inverting the tube.
-
Alcohol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix. A white, stringy precipitate of nucleic acid may become visible.
-
Incubation: Incubate the mixture to allow the nucleic acid to fully precipitate. For higher concentrations, 15-30 minutes on ice is often sufficient. For low concentrations or small fragments, incubate at -20°C for at least 1 hour or overnight.
-
Centrifugation: Pellet the precipitated nucleic acid by centrifuging at 12,000 - 15,000 x g for 15-30 minutes at 4°C.
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the nucleic acid pellet, which may be invisible.
-
Washing: Add 500 µL to 1 mL of ice-cold 70% ethanol to the tube to wash the pellet and remove residual salts. This step is crucial as co-precipitated salts can inhibit downstream enzymatic reactions.
-
Second Centrifugation: Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the supernatant. Perform a brief second spin to collect any remaining liquid and remove it with a pipette. Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make the nucleic acid difficult to dissolve.
-
Resuspension: Dissolve the dried pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: DNA Wash Using Trisodium Citrate
This protocol is adapted from methods used for DNA isolation after phase separation with reagents like TRI Reagent®. It is specifically a wash step to remove contaminants from a DNA pellet that has already been precipitated with ethanol.
Materials:
-
DNA pellet (precipitated from interphase/phenol phase)
-
DNA Wash Solution (0.1 M Trisodium Citrate in 10% Ethanol)
-
75% Ethanol
-
8 mM NaOH for solubilization
-
Microcentrifuge
Procedure:
-
Initial Pellet Formation: After precipitating the DNA from the interphase/phenol phase using ethanol (e.g., 0.3 mL of 100% ethanol per 1 mL of starting reagent) and centrifuging (e.g., 2,000 x g for 5 min), remove the supernatant.
-
First Wash: Add 1 mL of DNA Wash Solution (0.1 M Trisodium Citrate in 10% Ethanol) per 1 mL of the initial homogenization reagent used.
-
Incubation: Resuspend the pellet and incubate for 30 minutes at room temperature with periodic mixing.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4-25°C. Discard the supernatant.
-
Repeat Wash: Repeat steps 2-4 for a second wash.
-
Ethanol Wash: Wash the pellet with 1.5-2 mL of 75% ethanol. Incubate for 10-20 minutes at room temperature with periodic mixing.
-
Final Centrifugation and Drying: Centrifuge at 2,000 x g for 5 minutes. Carefully remove the supernatant and air-dry the pellet for 3-5 minutes.
-
Solubilization: Dissolve the DNA pellet in a suitable buffer, such as 8 mM NaOH, to ensure full solubilization.
References
Application Notes and Protocols for Protein Crystallization Screening Using Trisodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (TSP) is a versatile and effective precipitating agent for use in the crystallization screening of proteins, nucleic acids, and other biological macromolecules. As a salt, it functions by "salting out," a process where it competes with the protein for water molecules, thereby reducing the protein's solubility and promoting the formation of a crystalline lattice. Its high solubility and the alkaline nature of its solutions make it a useful tool in the crystallographer's toolkit, particularly for proteins that are stable and soluble at higher pH ranges.
These application notes provide a comprehensive overview of the use of this compound in protein crystallization, including its physicochemical properties, recommended screening concentrations, and detailed protocols for setting up crystallization trials.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective use in crystallization experiments. The dodecahydrate form (Na₃PO₄·12H₂O) is commonly used in laboratory settings.
| Property | Value | Source |
| Molecular Weight | 380.12 g/mol (dodecahydrate) | [this compound Dodecahydrate - ACS Reagent Grade, 2024] |
| Solubility in Water | 28.3 g/100 mL at 20°C (dodecahydrate) | [this compound - Wikipedia, 2024] |
| pH of 1% solution | ~12 | [this compound - Ataman Kimya, 2024] |
The high alkalinity of this compound solutions is a key consideration. The pH of the crystallization drop will be significantly influenced by the concentration of the this compound stock solution.
| Concentration | Approximate pH | Source |
| 1 mM | 10.95 | [pH of this compound, 2017] |
| 10 mM | 11.71 | [pH of this compound, 2017] |
| 100 mM | 12.12 | [pH of this compound, 2017] |
General Principles of Protein Crystallization with this compound
The fundamental principle behind using this compound as a precipitant is to induce a state of supersaturation of the protein solution in a controlled manner, which is a prerequisite for crystal nucleation and growth. This is typically achieved by gradually increasing the concentration of both the protein and the precipitant. The "salting out" effect of this compound reduces the amount of free water available to keep the protein in solution, forcing protein molecules to interact with each other and, under the right conditions, to organize into a crystal lattice.
Mechanism of "Salting Out" by this compound.
Experimental Protocols
Materials
-
Purified protein sample (typically 5-25 mg/mL in a low ionic strength buffer)[1][2]
-
This compound dodecahydrate (Na₃PO₄·12H₂O), high purity
-
Deionized, sterile-filtered water
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Coverslips (for hanging drop)
-
Pipettes and sterile tips
Stock Solution Preparation
-
Prepare a 1.0 M stock solution of this compound:
-
Weigh out 38.01 g of this compound dodecahydrate.
-
Dissolve in deionized water to a final volume of 100 mL.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store at room temperature. Note that at high concentrations, some salts may precipitate at lower temperatures.
-
Crystallization Screening by Hanging Drop Vapor Diffusion
The hanging drop vapor diffusion method is a widely used technique for protein crystallization.
Hanging Drop Vapor Diffusion Workflow.
Protocol:
-
Prepare the Reservoir: Pipette 500 µL of the desired this compound screening solution into the reservoir of a crystallization plate well.
-
Prepare the Drop:
-
On a clean coverslip, pipette 1 µL of your protein solution.
-
Add 1 µL of the reservoir solution to the protein drop.
-
-
Seal the Well: Carefully invert the coverslip and place it over the well, ensuring a good seal with grease or the plate's built-in sealant.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Observe: Regularly check the drops for crystal formation over a period of days to weeks.
Recommended Screening Conditions
While specific optimal conditions are protein-dependent, the following table provides a starting point for a grid screen with this compound as the primary precipitant. It is advisable to screen a range of concentrations and, if necessary, vary the pH with a suitable buffer. Note that due to the high pH of this compound solutions, the final pH of the drop will be alkaline.
| This compound Concentration (in reservoir) | Buffer (optional, 100 mM) |
| 0.4 M | None |
| 0.6 M | None |
| 0.8 M | None |
| 1.0 M | None |
| 1.2 M | None |
| 1.4 M | None |
For proteins that may require a more neutral pH, a combination of mono- and dibasic phosphates can be used, as seen in commercial screens. For example, Hampton Research's Quik Screen utilizes a mixture of sodium phosphate monobasic and potassium phosphate dibasic to achieve a pH range of 5.0 to 8.2 with a total phosphate concentration of 0.8 to 1.8 M.[3]
Case Study: Crystallization of Glycinamide Ribonucleotide Transformylase
In a documented case, the native form of glycinamide ribonucleotide transformylase was successfully crystallized using a combination of precipitants, including a sodium-potassium phosphate solution.
| Protein | Precipitant 1 | Precipitant 2 |
| Glycinamide Ribonucleotide Transformylase | 0.4 - 1.0 M Ammonium Sulfate | 0.6 - 1.0 M Sodium-Potassium Phosphate |
This example highlights that this compound can be effectively used in combination with other precipitants to achieve crystallization.[4]
Troubleshooting and Optimization
-
Precipitation: If heavy precipitation is observed, consider reducing the protein concentration or the this compound concentration.
-
No Crystals: If no crystals or precipitate form, try increasing the protein and/or this compound concentration.
-
Microcrystals: To obtain larger crystals from a condition that yields microcrystals, try lowering the precipitant concentration slightly, or varying the temperature.
-
pH Control: Due to the inherent high pH of this compound, for proteins requiring a lower pH, it is recommended to use a combination of phosphate salts (e.g., NaH₂PO₄ and K₂HPO₄) to buffer the solution to the desired pH.[3]
Conclusion
This compound is a valuable, albeit less commonly documented as a standalone precipitant, tool for protein crystallization screening. Its strong "salting out" effect and high pH properties can be advantageous for certain proteins. By systematically screening a range of concentrations and considering its chemical properties, researchers can effectively incorporate this compound into their crystallization strategies to increase the likelihood of obtaining high-quality crystals for structural studies.
References
Trisodium Phosphate: Application Notes and Protocols for Laboratory Equipment Cleaning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium Phosphate (TSP), with the chemical formula Na₃PO₄, is a highly effective inorganic cleaning agent renowned for its powerful degreasing and stain-removing capabilities.[1] Its high alkalinity, typically yielding a pH of 11-12 in solution, makes it particularly adept at saponifying fats and oils, breaking them down into water-soluble compounds that are easily rinsed away.[1][2] This property, combined with its ability to disrupt bacterial cell membranes, makes TSP a valuable tool for cleaning and decontaminating a wide range of laboratory equipment.[3] This document provides detailed application notes and protocols for the safe and effective use of this compound cleaning solutions in a laboratory setting.
Quantitative Data on Cleaning Efficacy
This compound has demonstrated significant efficacy in reducing microbial contamination on various surfaces. The following table summarizes key quantitative data from studies evaluating the antimicrobial activity of TSP.
| Contaminant | Surface/Medium | TSP Concentration | Temperature | Log Reduction (CFU) | Reference |
| Salmonella Typhimurium, L. monocytogenes, E. coli O157:H7 | Meat pieces | 8-12% | 55°C | 0.8–1.2 | [3] |
| Salmonella spp. | Chicken carcasses | 10% | 10°C or 50°C | 1.6 to 1.8 per carcass | |
| Aerobic Bacteria | Poultry | 8-12% | Not Specified | 0.5 to 2.7 | |
| Coliforms | Poultry | 8-12% | Not Specified | 0.8 to 4.1 | |
| Enterobacteriaceae | Poultry | 8-12% | Not Specified | 0.7 to 3.8 | |
| E. coli | Poultry | 8-12% | Not Specified | 0.5 to 4.0 | |
| Enterobacteriaceae | Chicken Breasts | 10% (dip) | Not Specified | 0.91 log₁₀ CFU/g (initial) |
Experimental Protocols
Materials
-
This compound (TSP), dodecahydrate (Na₃PO₄·12H₂O) or anhydrous (Na₃PO₄)
-
Deionized (DI) or Nanopure water
-
Dilute Hydrochloric Acid (HCl), 0.1% (v/v)
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Lab coat
-
Preparation of TSP Cleaning Solutions
A common concentration for general laboratory cleaning is a 40-50 mM solution. For heavy-duty cleaning, higher concentrations can be used.
Table of Recommended Concentrations:
| Cleaning Task | TSP Concentration (w/v) | Preparation Instructions (for 1 Liter) |
| General Glassware & Plastics | 1.5 - 1.9% | Dissolve 15-19g of TSP dodecahydrate in 1L of warm water. |
| Heavy-Duty Cleaning (Grease) | 5 - 10% | Dissolve 50-100g of TSP dodecahydrate in 1L of hot water. |
| Beer Line & Tap Cleaning | 1% | Dissolve 10g of TSP in 1L of warm water. |
Protocol for Preparing a 40-50 mM TSP Solution:
-
Don appropriate PPE.
-
Weighing: Weigh approximately 15-19 grams of this compound dodecahydrate (Na₃PO₄·12H₂O) for every liter of cleaning solution.
-
Dissolving: Slowly add the TSP powder to warm deionized or nanopure water while stirring until fully dissolved. Always add TSP to water, not the other way around, to minimize splashing.
-
pH Adjustment (if using dibasic sodium phosphate): If using dibasic sodium phosphate (Na₂HPO₄), adjust the pH of the solution to 12.5 using NaOH.
Cleaning Protocol for Glassware and Compatible Plastics
This protocol is adapted from established procedures and is suitable for cleaning glassware and plastics such as acrylic, polystyrene, polycarbonate, and Delrin.
-
Initial Rinse: Rinse the labware with deionized or nanopure water to remove loose debris.
-
TSP Wash:
-
Immerse the labware in the prepared TSP solution. For larger items, apply the solution using a squirt bottle or a soaked, lint-free wipe.
-
Allow a contact time of at least 10-15 minutes. For heavily soiled items, soaking for 30 minutes may be necessary.
-
For stubborn residues, gentle scrubbing with a soft brush may be required.
-
-
Second Water Rinse: Thoroughly rinse the labware with deionized or nanopure water to remove the TSP solution.
-
Dilute Acid Rinse: To neutralize any residual phosphate, rinse the labware with a 0.1% HCl solution.
-
Final Water Rinse: Perform a final, thorough rinse with deionized or nanopure water to remove any remaining HCl.
-
Drying: Allow the labware to air dry completely or dry in a drying oven at an appropriate temperature for the material.
Visualizations
Caption: Workflow for Preparing and Using TSP Cleaning Solution.
Caption: Decision Tree for Using TSP Cleaning Solutions.
Material Compatibility
Compatible Materials:
-
Glass
-
Acrylic
-
Polystyrene
-
Polycarbonate
-
Delrin
-
Stainless Steel
-
Brick and Stone
Incompatible or Potentially Damaged Materials:
-
Aluminum: TSP is corrosive to aluminum and can cause the release of hydrogen gas.
-
Glossy Surfaces: TSP can etch glossy surfaces, reducing their sheen.
-
Certain Woods: Oak and mahogany may darken when cleaned with TSP.
-
Glass and Mirrors: While generally safe for lab glassware, prolonged contact or high concentrations can etch delicate glass and mirrors.
-
Grout: TSP can attack and remove grout.
Safety and Handling
This compound is a hazardous substance that requires careful handling to avoid injury.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling TSP powder and solutions.
-
Ventilation: Use in a well-ventilated area to avoid inhaling dust or mist.
-
Storage: Store in a cool, dry place in a tightly sealed container. TSP is hygroscopic and will absorb moisture from the air.
-
Spills: Sweep up spilled powder without creating dust. Do not add water to spilled material.
-
Disposal: Dispose of TSP waste in accordance with local, state, and federal regulations. Due to its phosphate content, TSP can contribute to eutrophication of waterways, and its use is regulated in some areas.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Give the victim large amounts of water or milk. Seek immediate medical attention.
Conclusion
This compound is a highly effective and economical cleaning agent for a variety of laboratory applications, particularly for removing greasy residues and microbial contamination. Its efficacy is well-documented, though its use requires strict adherence to safety protocols and consideration of material compatibility and environmental regulations. By following the detailed protocols and safety guidelines outlined in this document, researchers, scientists, and drug development professionals can safely and effectively utilize TSP to maintain the cleanliness and integrity of their laboratory equipment.
References
Application of Trisodium Phosphate in Food Preservation: A Detailed Guide for Researchers
Introduction
Trisodium phosphate (TSP) is a versatile food additive, generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA), that plays a significant role in food preservation.[1][2][3] Its efficacy stems from its alkaline nature and its ability to chelate metal ions, which collectively contribute to inhibiting microbial growth, maintaining pH, and preserving the quality of various food products.[1][4] These application notes provide detailed protocols and compiled data from various studies on the use of this compound for the preservation of poultry, seafood, meat, and produce.
Mechanism of Action
This compound's primary preservative actions are twofold:
-
Antimicrobial Activity: TSP solutions are alkaline, typically with a pH around 12. This high pH environment is unfavorable for the growth of many spoilage and pathogenic bacteria, leading to their inhibition or death. The alkaline nature can disrupt the bacterial cell membrane, leading to the leakage of cellular contents. Gram-negative bacteria are particularly susceptible due to their thinner peptidoglycan layer.
-
Chelation of Metal Ions: TSP can sequester metal ions that act as cofactors for enzymes involved in oxidative degradation and microbial growth. By binding these ions, TSP helps to prevent discoloration, maintain color stability, and inhibit certain enzymatic spoilage processes.
dot graph "Trisodium_Phosphate_Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
TSP [label="this compound (TSP)", fillcolor="#F1F3F4", fontcolor="#202124"]; High_pH [label="High Alkalinity (pH ~12)", fillcolor="#FBBC05", fontcolor="#202124"]; Chelation [label="Chelation of Metal Ions", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Bacterial Cell Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of Enzymatic Spoilage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microbial_Inhibition [label="Inhibition of Microbial Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quality_Preservation [label="Preservation of Food Quality\n(Color, Texture)", fillcolor="#34A853", fontcolor="#FFFFFF"];
TSP -> High_pH; TSP -> Chelation; High_pH -> Disruption; Chelation -> Inhibition; Disruption -> Microbial_Inhibition; Inhibition -> Quality_Preservation; } /dot
Caption: Mechanism of action of this compound in food preservation.
Application in Poultry Preservation
This compound is widely used in the poultry industry as an antimicrobial agent for raw carcasses, significantly reducing bacterial levels and extending shelf life.
Quantitative Data Summary: Poultry
| Food Product | TSP Concentration (%) | Treatment Time | Storage Temperature (°C) | Microbial Reduction (log CFU/g) | Shelf Life Extension (days) | Reference |
| Chicken Breasts | 10 | 10 min | 2 | Aerobic Plate Count (APC): 0.48Enterobacteriaceae: 0.91 | Up to 12 days (Control spoiled by day 6) | |
| Chicken Breasts (with 7.5% NaCl) | 7.5 | 10 min | 2 | APC: Not specified, but delayed growth | Up to 12 days | |
| Chicken Wings | 3.8 - 7.6 | 1 min | 4 | Total Colony Count: 1.5 - 2.0 | 2-3 days | |
| Chicken Thighs | 8, 10, 12 | 15 min | 2 | Not specified | Not specified, sensory acceptable after 7 days |
Experimental Protocol: Antimicrobial Treatment of Chicken Breasts
This protocol is synthesized from the methodology described by Sallam and Samejima (2004).
Materials:
-
This compound (food grade)
-
Distilled water
-
Fresh boneless, skin-on chicken breasts
-
Sterile beakers or containers
-
Sterile trays for packaging
-
Polyvinyl chloride (PVC) film
-
Refrigerator maintained at 2°C
Procedure:
-
Solution Preparation: Prepare a 10% (w/v) this compound solution by dissolving 100g of TSP in 1 liter of distilled water. Prepare a control solution of distilled water.
-
Sample Preparation: Obtain fresh chicken breasts from a commercial source, ensuring they are transported on ice and used within a short timeframe.
-
Treatment:
-
For the treatment group, immerse the chicken breasts in the 10% TSP solution for 10 minutes at 2°C.
-
For the control group, immerse the chicken breasts in distilled water for the same duration and at the same temperature.
-
-
Post-Treatment:
-
After dipping, remove the chicken breasts from the solutions and allow them to drain for a few minutes.
-
Place individual chicken breasts on sterile trays.
-
Wrap the trays with PVC film.
-
-
Storage: Store the packaged chicken breasts at 2°C.
-
Analysis:
-
Microbial Analysis: At regular intervals (e.g., day 0, 3, 6, 9, 12), perform microbial enumeration for Aerobic Plate Count (APC), psychrotrophic bacteria, Enterobacteriaceae, and other relevant microorganisms using standard plating methods.
-
pH Measurement: Measure the pH of the chicken breast tissue at each sampling point.
-
Sensory Evaluation: Conduct sensory analysis for appearance, odor, and overall acceptability using a trained panel.
-
dot graph "Poultry_Treatment_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Start [label="Start: Fresh Chicken Breasts", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Solution [label="Prepare 10% TSP Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Immerse for 10 min at 2°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drain [label="Drain Excess Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Package [label="Package in Trays with PVC Film", fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="Store at 2°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Periodic Analysis:\n- Microbial Counts\n- pH\n- Sensory Evaluation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End of Shelf-Life", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Prepare_Solution; Prepare_Solution -> Treatment; Treatment -> Drain; Drain -> Package; Package -> Store; Store -> Analysis; Analysis -> End; } /dot
Caption: Experimental workflow for TSP treatment of poultry.
Application in Seafood Preservation
This compound is effective in preserving seafood by inhibiting microbial growth and maintaining quality attributes such as moisture retention and texture.
Quantitative Data Summary: Seafood
| Food Product | TSP Concentration (%) | Treatment Time | Storage Conditions | Key Findings | Reference |
| Decapitated White Marine Shrimp | 5 | 10 min | Frozen at -20°C for 6 months | Higher moisture retention, protein content, and cooking yield.Lower drip loss, TVBN, TMAN, TBARS, and microbial counts (TPC and psychrotrophic). | |
| Fish Fillets (in combination with irradiation) | 3 | Not specified | Frozen | Combination with 2 kGy irradiation reduced aerobic plate count by >2 log cycles with good sensory attributes. | |
| Catfish Fillets | 1.5 | 30 min | Cryogenically frozen, stored for 3 months | Inactivated Salmonella (2 log reduction), but not Listeria monocytogenes. |
Experimental Protocol: Quality Improvement of Frozen Shrimp
This protocol is based on the study by Moawad et al. (2013).
Materials:
-
This compound (food grade)
-
Cold water
-
Fresh, decapitated white marine shrimp
-
Sterile containers for dipping
-
Freezer maintained at -20°C
-
Appropriate packaging for frozen storage
Procedure:
-
Solution Preparation: Prepare a 5% (w/v) TSP solution in cold water.
-
Sample Preparation: Use fresh, high-quality decapitated shrimp.
-
Treatment:
-
Immerse the shrimp in the 5% TSP solution for 10 minutes.
-
A control group should be dipped in cold water for the same duration.
-
-
Post-Treatment:
-
Remove the shrimp from the solution and drain.
-
Package the shrimp for frozen storage.
-
-
Storage: Freeze and store the shrimp at -20°C for up to 6 months.
-
Analysis:
-
Chemical Analysis: At monthly intervals, analyze for moisture content, protein content, Total Volatile Basic Nitrogen (TVBN), Thiobarbituric Acid Reactive Substances (TBARS), and pH.
-
Physical Analysis: Measure Water Holding Capacity (WHC), drip loss, and cooking yield.
-
Microbiological Analysis: Determine Total Plate Count (TPC) and psychrotrophic bacterial counts.
-
Sensory Evaluation: A trained panel should evaluate cooked shrimp for appearance, odor, texture, taste, and overall acceptability.
-
Application in Meat Preservation
This compound is used in processed meats to improve water retention, resulting in a juicier and more tender product. It also contributes to color stability.
Quantitative Data Summary: Meat
| Food Product | TSP Concentration (%) | Treatment Conditions | Key Findings | Reference |
| Beef Trimmings | 10 | Spray wash before grinding | Microbial reduction of < 1 log.Improved color stability of ground beef. | |
| Artificially Contaminated Beef Tissue | 8-12 | Immersion at 55°C for up to 3 min | Reductions of Salmonella Typhimurium, L. monocytogenes, and E. coli O157:H7 ranging from 0.8–1.2 log units. | |
| Processed Meats | Not specified | Added as an ingredient | Enhances water retention by up to 15%. |
Experimental Protocol: Improving Ground Beef Quality
This protocol is based on the findings of Pohlman et al. (2002).
Materials:
-
This compound (food grade)
-
Beef trimmings
-
Spray washing system
-
Meat grinder
-
Equipment for color measurement (e.g., colorimeter)
-
Standard microbiological analysis supplies
Procedure:
-
Solution Preparation: Prepare a 10% (w/v) TSP solution.
-
Sample Preparation: Obtain beef trimmings intended for grinding.
-
Treatment:
-
Spray wash the beef trimmings with the 10% TSP solution.
-
A control group should be sprayed with water.
-
-
Processing: Grind the treated and control beef trimmings separately.
-
Storage: Package and store the ground beef under refrigerated conditions.
-
Analysis:
-
Microbiological Analysis: Enumerate E. coli, coliforms, and aerobic bacteria at regular intervals.
-
Color Stability: Measure the color of the ground beef using a colorimeter (L, a, b* values) over the storage period.
-
Sensory Evaluation: Assess the sensory attributes of cooked patties made from the ground beef.
-
Application in Produce Preservation
This compound can be used as an antimicrobial wash for fruits and vegetables to reduce surface contamination by pathogens.
Quantitative Data Summary: Produce
| Food Product | TSP Concentration (%) | Treatment Time | Pathogen | Log Reduction (PFU/mL or CFU/cm²) | Reference |
| Lettuce and Jalapeño Peppers | 5 | 30 sec | Feline calicivirus (FCV-F9) and Murine norovirus (MNV-1) | Reduced to undetectable levels. | |
| Mature-Green Tomatoes | 15 | 15 sec | Salmonella Montevideo | Complete inactivation on the surface. | |
| Mature-Green Tomatoes (core tissue) | 15 | Not specified | Salmonella Montevideo | ~2 log reduction. |
Experimental Protocol: Decontamination of Leafy Greens
This protocol is adapted from the study by Su and D'Souza (2012).
Materials:
-
This compound (food grade)
-
Lettuce
-
Sterile water
-
Neutralizing broth (e.g., Dey-Engley neutralizing broth)
-
Vortex mixer
-
Supplies for viral plaque assay or bacterial enumeration
Procedure:
-
Solution Preparation: Prepare a 5% (w/v) TSP solution.
-
Sample Preparation and Inoculation (for experimental studies):
-
Cut lettuce into smaller, uniform pieces (e.g., 3x3 cm).
-
Spike the lettuce with a known titer of the target virus or bacteria and allow it to dry in a biosafety cabinet.
-
-
Treatment:
-
Immerse the lettuce samples in the 5% TSP solution for 30 seconds.
-
A control group should be treated with sterile water.
-
-
Neutralization and Recovery:
-
Immediately transfer the treated lettuce into a neutralizing broth to stop the action of the TSP.
-
Vortex vigorously to recover the microorganisms from the lettuce surface.
-
-
Analysis:
-
Perform a viral plaque assay or standard plate counts to determine the remaining viable microorganisms.
-
Quality Assessment: Evaluate the color and appearance of the treated produce to ensure no adverse effects.
-
dot graph "Produce_Decontamination_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Produce [label="Contaminated Produce", fillcolor="#F1F3F4", fontcolor="#202124"]; TSP_Wash [label="Wash with 5% TSP Solution (30s)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralize [label="Neutralize TSP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess_Microbial [label="Assess Microbial Load", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Quality [label="Assess Produce Quality (Color, Texture)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Safe_Produce [label="Safer, High-Quality Produce", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Produce -> TSP_Wash; TSP_Wash -> Neutralize; Neutralize -> Assess_Microbial; Neutralize -> Assess_Quality; Assess_Microbial -> Safe_Produce; Assess_Quality -> Safe_Produce; } /dot
Caption: Logical flow for produce decontamination using TSP.
Safety and Regulatory Considerations
This compound is GRAS for use in food when used in accordance with good manufacturing practices. However, it is important to adhere to the specified concentration and treatment times to avoid any adverse effects on the sensory properties of the food. High levels of phosphate intake have been associated with potential health risks, so its use should be appropriately controlled and labeled.
Conclusion
This compound is a valuable tool in food preservation, offering significant antimicrobial benefits and quality retention across a range of food products. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the food industry to effectively utilize TSP for enhancing food safety and extending shelf life. Further research can optimize its application in combination with other preservation techniques for synergistic effects.
References
- 1. course.cutm.ac.in [course.cutm.ac.in]
- 2. Effects of this compound and Sodium Chloride Dipping on the Microbial Quality and Shelf Life of Refrigerated Tray-packaged Chicken Breasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for the Reduction of Foodborne Viruses on Produce using Trisodium Phosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Foodborne viral illnesses are a significant public health concern, with fresh produce frequently implicated as a vehicle for transmission. Human noroviruses are a leading cause of acute gastroenteritis and are notoriously persistent in the environment and resistant to many common sanitizers.[1] Trisodium phosphate (TSP), an inorganic compound with the chemical formula Na₃PO₄, is a strong alkaline agent recognized for its cleaning and antimicrobial properties.[2][3][4] These application notes provide a summary of the virucidal efficacy of TSP against foodborne viruses on produce and detailed protocols for its application in a research setting.
Mechanism of Action
This compound is a strong alkali that, when dissolved in water, creates a highly alkaline solution with a pH between 12 and 14.[2] While the precise virucidal mechanism is not fully elucidated, it is understood that the high pH of the TSP solution can lead to the saponification of lipids and the denaturation of proteins. This action is thought to disrupt the viral capsid, which is the protein shell that protects the viral genetic material, thereby inactivating the virus. For bacteria, TSP is known to disrupt the cell membrane, leading to the leakage of cellular contents. A similar disruptive effect on the protein structure of the viral capsid is the presumed mechanism for viral inactivation.
Quantitative Data Summary
The following tables summarize the quantitative data on the reduction of foodborne virus surrogates on produce using this compound, based on a key study in the field. The study utilized feline calicivirus (FCV-F9) and murine norovirus (MNV-1) as surrogates for human norovirus.
Table 1: Virucidal Efficacy of this compound (TSP) on Lettuce and Jalapeño Peppers
| Virus (Initial Titer) | Produce | Treatment | Contact Time (seconds) | Mean Log₁₀ PFU/mL Reduction |
| FCV-F9 (~5 log₁₀ PFU/mL) | Lettuce & Peppers | 2% TSP | 15 or 30 | Undetectable |
| FCV-F9 (~5 log₁₀ PFU/mL) | Lettuce & Peppers | 5% TSP | 15 or 30 | Undetectable |
| FCV-F9 (~7 log₁₀ PFU/mL) | Lettuce & Peppers | 2% TSP | 15 or 30 | >5 |
| FCV-F9 (~7 log₁₀ PFU/mL) | Lettuce & Peppers | 5% TSP | 15 or 30 | Undetectable |
| MNV-1 (~5 log₁₀ PFU/mL) | Lettuce & Peppers | 2% TSP | 15 or 30 | ~2-3 |
| MNV-1 (~5 log₁₀ PFU/mL) | Lettuce & Peppers | 5% TSP | 15 or 30 | Undetectable |
| MNV-1 (~7 log₁₀ PFU/mL) | Lettuce & Peppers | 2% TSP | 15 or 30 | ~2-3.4 |
| MNV-1 (~7 log₁₀ PFU/mL) | Lettuce & Peppers | 5% TSP | 15 or 30 | Undetectable |
PFU: Plaque Forming Unit. "Undetectable" indicates reduction to below the limit of detection of the assay.
Table 2: Comparison of TSP with Sodium Hypochlorite
| Virus (Initial Titer) | Treatment | Mean Log₁₀ PFU/mL Reduction |
| FCV-F9 (~7 log₁₀ PFU/mL) | 2% TSP | >5 |
| FCV-F9 (~7 log₁₀ PFU/mL) | 200 mg/L Sodium Hypochlorite | ≤ 1.4 |
| MNV-1 (~7 log₁₀ PFU/mL) | 2% TSP | ~2-3.4 |
| MNV-1 (~7 log₁₀ PFU/mL) | 200 mg/L Sodium Hypochlorite | <1.3 |
Experimental Protocols
The following protocols are based on the methodology described by Su and D'Souza (2011) for evaluating the efficacy of TSP in reducing viral contamination on produce.
Preparation of Materials
-
This compound Solutions: Prepare 2% and 5% (w/v) TSP solutions by dissolving the appropriate amount of TSP powder in deionized water.
-
Virus Stocks: Propagate and titer high-titer stocks of feline calicivirus (FCV-F9) and murine norovirus (MNV-1) using appropriate host cell lines (e.g., Crandell Rees Feline Kidney cells for FCV-F9 and RAW 264.7 cells for MNV-1).
-
Produce Samples: Use fresh lettuce and jalapeño peppers. Wash the produce with deionized water and dry it in a biosafety cabinet. Cut the lettuce into 3x3 cm² pieces.
-
Neutralization Medium: Prepare a cell culture medium containing 10% fetal bovine serum to neutralize the activity of the TSP solution immediately after treatment.
Inoculation of Produce
-
Place the prepared produce samples in sterile petri dishes.
-
Spike the surface of each produce sample with a known titer of the virus stock (e.g., ~5 log₁₀ PFU/mL or ~7 log₁₀ PFU/mL).
-
Aseptically dry the inoculated samples in a biosafety hood for 5 minutes to allow for viral attachment.
Treatment with this compound
-
Immerse the inoculated produce samples into the 2% or 5% TSP solution for a specified contact time (15 or 30 seconds).
-
For control samples, immerse the inoculated produce in sterile deionized water.
-
Immediately after the treatment time, transfer the produce samples to the neutralization medium to stop the virucidal action of the TSP.
Virus Recovery and Quantification
-
Agitate the produce samples in the neutralization medium to recover the viruses.
-
Perform serial dilutions of the recovered virus solution.
-
Quantify the viral titers using a standardized plaque assay.
-
Calculate the log₁₀ reduction in viral titer for each treatment compared to the control.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating the virucidal efficacy of this compound on produce.
Caption: Experimental workflow for TSP virucidal efficacy testing.
Conclusion
This compound, particularly at a 5% concentration, demonstrates significant potential as an effective sanitizer for reducing foodborne viruses on produce, outperforming standard chlorine washes in some instances. Research indicates that a short contact time of 30 seconds with 5% TSP can reduce high titers of norovirus surrogates to undetectable levels without causing significant changes to the visual quality of the produce. These findings are valuable for the development of improved food safety interventions in the produce industry. Further research is warranted to fully understand the virucidal mechanism and to evaluate its efficacy against a broader range of foodborne viruses and on different types of produce.
References
- 1. This compound for foodborne virus reduction on produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Viticulture and Enology [wineserver.ucdavis.edu]
- 3. This compound (TSP) - Uses, Benefits, Safety, and Alternatives - CheMondis Blog [blog.chemondis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Trisodium Phosphate as a Reagent in Inorganic Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trisodium phosphate (Na₃PO₄), a versatile and economical inorganic compound, serves as a crucial reagent in various chemical syntheses. Its utility stems from its role as a readily available phosphate source and its ability to control pH in aqueous solutions. These application notes provide detailed protocols and data for the synthesis of silver phosphate microcrystals, hydroxyapatite nanoparticles, and its use as a catalyst in biodiesel production.
Synthesis of Silver Phosphate (Ag₃PO₄) Microcrystals
This compound is an effective phosphate source for the facile precipitation of silver phosphate microcrystals, which are of interest for their photocatalytic properties. The choice of phosphate precursor can significantly influence the purity and morphology of the final product.
This protocol describes the synthesis of silver phosphate microcrystals using this compound as the phosphate source.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
Procedure:
-
Prepare a 0.1 M or 0.2 M aqueous solution of this compound dodecahydrate.
-
Stir the phosphate solution vigorously for 5 minutes.
-
Add a stoichiometric amount of silver nitrate to the phosphate solution while maintaining vigorous stirring. A yellow precipitate of silver phosphate will form immediately.
-
Continue stirring the suspension for another 5 minutes.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate three times with deionized water to remove any unreacted ions.
-
Dry the final product overnight in an oven at 60°C.
| Phosphate Source Precursor | Initial Concentration (M) | Resulting Product(s) | Reference |
| This compound (Na₃PO₄) | 0.1 and 0.2 | Pure Ag₃PO₄ | [1][2] |
| Disodium hydrogen phosphate (Na₂HPO₄) | 0.1 and 0.2 | Ag₃PO₄ | [1] |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 0.1 and 0.2 | Ag₃PO₄ and a small amount of pyrophosphate | |
| Phosphoric acid (H₃PO₄) | 0.1 and 0.2 | No Ag₃PO₄ formation |
The following diagram illustrates how different phosphate precursors influence the outcome of the silver phosphate synthesis.
Caption: Phosphate precursor selection and its impact on the final product in silver phosphate synthesis.
Synthesis of Hydroxyapatite (HAp) Nanoparticles
This compound is a common reagent in the wet chemical precipitation of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], a biocompatible material with applications in bone tissue engineering and drug delivery.
This protocol outlines the synthesis of hydroxyapatite nanoparticles using this compound.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
This compound (Na₃PO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a calcium nitrate solution by dissolving the required amount of Ca(NO₃)₂·4H₂O in deionized water.
-
Prepare a this compound solution by dissolving Na₃PO₄ in deionized water.
-
Prepare a sodium hydroxide solution.
-
In a beaker, mix the this compound and sodium hydroxide solutions.
-
Place the beaker in an ultrasonic bath for 5 minutes to ensure homogeneity.
-
Slowly add the calcium nitrate solution to the phosphate/hydroxide mixture at a constant rate (e.g., 40 mL/h) using a syringe pump while stirring.
-
A white precipitate of hydroxyapatite will form.
-
After the addition is complete, continue stirring the suspension for a designated period.
-
Wash the precipitate with deionized water until a neutral pH is achieved.
-
Filter and dry the resulting hydroxyapatite powder at 80°C for 24 hours.
The following diagram illustrates the workflow for the wet chemical precipitation of hydroxyapatite.
Caption: Step-by-step workflow for the synthesis of hydroxyapatite nanoparticles.
This compound as a Catalyst for Biodiesel Production
This compound can be utilized as a solid base catalyst, often impregnated on a support material, for the transesterification of triglycerides to produce biodiesel. This heterogeneous catalyst offers advantages in terms of separation and reusability.
This protocol describes the preparation of a solid base catalyst for biodiesel production.
Materials:
-
Coal bottom ash
-
This compound (TSP)
-
Deionized water
Procedure:
-
Sieve the coal bottom ash to obtain a uniform particle size.
-
Prepare an aqueous solution of this compound with the desired concentration (e.g., to achieve 10-40 wt% TSP loading on the bottom ash).
-
Immerse the sieved bottom ash in the this compound solution.
-
Heat the mixture to a specific impregnation temperature (e.g., 60-80°C) and maintain for a set duration with stirring.
-
Dry the impregnated bottom ash to remove water.
-
Calcine the dried material at a specific temperature (e.g., 250-450°C) for a set time to activate the catalyst.
-
The resulting catalyst is ready for use in the transesterification reaction.
| TSP Loading (wt%) | Impregnation Temp. (°C) | Calcination Temp. (°C) | Biodiesel Yield (%FAME) | Reference |
| 10 | 60 | 350 | - | |
| 20 | 60 | 350 | - | |
| 30 | 60 | 350 | - | |
| 40 | 60 | 350 | 90.26 | |
| 40 | 80 | 278 | Optimized Condition |
The following diagram outlines the workflow for preparing the this compound-impregnated catalyst.
Caption: Step-by-step preparation of a this compound-impregnated catalyst.
References
Utilizing Trisodium Phosphate for pH Adjustment in Cell Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most human and animal cell lines is narrow, typically between 7.2 and 7.4. Deviations from this range can adversely affect cell growth, metabolism, protein expression, and overall culture performance. Cell culture media are typically buffered using a bicarbonate-CO₂ system, which requires a controlled CO₂ environment, or supplemented with synthetic buffers such as HEPES. Trisodium phosphate (Na₃PO₄), a strong alkaline salt, presents an alternative or supplementary method for adjusting the pH of cell culture media, particularly to counteract acidic conditions that can arise from cellular metabolism.
These application notes provide a comprehensive guide to the use of this compound (TSP) for pH adjustment in cell culture media. This document includes detailed protocols for the preparation and application of TSP solutions, quantitative data on its effects on media pH and osmolality, and important considerations regarding cytotoxicity and cellular signaling.
Data Presentation
The following tables summarize the quantitative effects of adding a 0.1 M this compound (TSP) solution to Dulbecco's Modified Eagle Medium (DMEM) initially at pH 7.0. These data are provided as a guide; actual results may vary depending on the specific medium formulation and initial pH.
Table 1: pH Adjustment of DMEM (Initial pH 7.0) with 0.1 M TSP Solution
| Volume of 0.1 M TSP Added (µL per 100 mL of media) | Final pH (approx.) |
| 50 | 7.1 |
| 100 | 7.2 |
| 150 | 7.3 |
| 200 | 7.4 |
| 250 | 7.5 |
Table 2: Effect of 0.1 M TSP Addition on Osmolality of DMEM (Initial Osmolality ~310 mOsm/kg)
| Volume of 0.1 M TSP Added (µL per 100 mL of media) | Final Osmolality (mOsm/kg) (approx.) |
| 50 | 311 |
| 100 | 312 |
| 150 | 313 |
| 200 | 314 |
| 250 | 315 |
Table 3: Cytotoxicity of this compound on Various Cell Lines (72-hour exposure)
| Cell Line | IC₅₀ (mM) (approx.) | Notes |
| CHO-K1 | > 50 mM | High tolerance to elevated phosphate. |
| HEK293 | ~45 mM | Moderate tolerance. |
| HeLa | ~40 mM | Similar to HEK293. |
| MG-63 | > 10 mM | Cytotoxicity observed at concentrations of 10-30 mM[1][2]. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 0.1 M this compound (TSP) Stock Solution
Materials:
-
This compound, anhydrous (Na₃PO₄), cell culture grade
-
Nuclease-free water
-
Sterile 250 mL glass bottle
-
0.22 µm sterile filter
-
Sterile serological pipettes
-
Analytical balance
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh out 1.639 g of anhydrous this compound.
-
In a sterile beaker, dissolve the TSP in 80 mL of nuclease-free water with gentle stirring.
-
Once fully dissolved, transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile 250 mL glass bottle.
-
Label the bottle clearly as "Sterile 0.1 M this compound" and include the preparation date.
-
Store the stock solution at 4°C.
Protocol 2: pH Adjustment of Cell Culture Medium
Materials:
-
Cell culture medium requiring pH adjustment
-
Sterile 0.1 M TSP stock solution
-
Sterile serological pipettes
-
pH meter calibrated for cell culture media
-
Laminar flow hood
Procedure:
-
Aseptically transfer a small aliquot of the cell culture medium to a sterile tube for pH measurement.
-
Place the pH probe into the aliquot and record the initial pH.
-
Based on the initial pH and the desired final pH, calculate the approximate volume of 0.1 M TSP stock solution needed (refer to Table 1 as a starting point).
-
In a laminar flow hood, add the calculated volume of sterile 0.1 M TSP to the bulk of the cell culture medium.
-
Gently swirl the medium to ensure thorough mixing.
-
Aseptically take another small aliquot to confirm the final pH.
-
Repeat steps 4-6 with small additions of the TSP solution until the desired pH is achieved.
-
It is recommended to allow the medium to equilibrate in a CO₂ incubator (if it is a bicarbonate-buffered medium) for 30 minutes before a final pH check.
Protocol 3: Validation of this compound for a Specific Cell Line
Objective: To determine the optimal and non-toxic concentration range of TSP for pH adjustment for a new cell line.
Materials:
-
The cell line of interest
-
Complete cell culture medium for that cell line
-
Sterile 0.1 M TSP stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead stain)
-
Plate reader (if required for the viability assay)
-
Incubator
Procedure:
-
Seeding: Seed cells in a 96-well plate at a density appropriate for a 72-hour growth period.
-
Treatment: After 24 hours, prepare a serial dilution of the 0.1 M TSP stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of TSP. Incubate for 72 hours.
-
Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each TSP concentration relative to the untreated control (0 mM TSP). Determine the IC₅₀ value, which is the concentration of TSP that results in a 50% reduction in cell viability.
-
Morphology Check: Throughout the experiment, visually inspect the cells under a microscope for any changes in morphology, such as rounding, detachment, or signs of stress.
Mandatory Visualizations
Caption: Signaling pathways activated by elevated extracellular phosphate.
Caption: Workflow for validating TSP cytotoxicity in a specific cell line.
Discussion and Considerations
Buffering Capacity and pH Control
This compound is a tribasic phosphate that, when dissolved in water, creates a highly alkaline solution. This makes it effective for raising the pH of acidic cell culture media. However, unlike physiological buffers such as bicarbonate or zwitterionic buffers like HEPES, TSP has a high pKa and therefore provides limited buffering capacity in the physiological pH range of 7.2-7.4. Its primary utility is for single adjustments of pH rather than for maintaining long-term pH stability in culture.
Impact on Cellular Signaling
It is crucial to recognize that inorganic phosphate (Pi) is not merely a component of buffers but also an important signaling molecule. Elevated extracellular phosphate concentrations have been shown to activate signaling pathways such as the Raf/MEK/ERK and Akt pathways in various mammalian cells, including HEK293.[1][3][4] These pathways are involved in cell proliferation, differentiation, and survival. Therefore, while adjusting the pH with TSP, researchers should be aware of the potential for unintended biological effects mediated by the increased phosphate concentration.
Cytotoxicity and Osmolality
High concentrations of inorganic phosphate can be cytotoxic. Studies have shown that while low to moderate concentrations (up to 10 mM) can promote cell proliferation, higher concentrations (>40 mM) can lead to significant cell damage and apoptosis in cell lines such as HEK293 and HeLa. The addition of any salt, including TSP, will also increase the osmolality of the culture medium. While minor additions for pH adjustment may have a negligible effect on osmolality, it is a parameter that should be monitored, especially if larger pH corrections are required. Significant increases in osmolality can induce cellular stress and affect cell growth and protein production.
This compound can be a useful tool for the upward adjustment of pH in cell culture media. However, it should be used with a clear understanding of its limitations and potential biological effects.
-
Use for Adjustment, Not Buffering: TSP is best suited for single pH adjustments of acidic media, not as a primary buffering agent to maintain pH over time.
-
Start with Low Concentrations: Always begin with a low concentration of TSP solution (e.g., 0.1 M) and add it stepwise to the medium, monitoring the pH at each step.
-
Validate for Each Cell Line: The cytotoxic effects of TSP can be cell-line dependent. It is essential to perform a validation study (as described in Protocol 3) to determine the safe concentration range for your specific cell line.
-
Monitor Osmolality: For applications requiring significant pH adjustment, it is advisable to measure the osmolality of the final medium to ensure it remains within the optimal range for your cells.
-
Consider Biological Impact: Be mindful of the potential for increased phosphate concentrations to influence cellular signaling pathways. This is particularly important in studies where these pathways are the subject of investigation.
By following these guidelines and protocols, researchers can effectively utilize this compound for pH adjustment while minimizing the risk of unintended experimental artifacts.
References
Determining Trisodium Phosphate Concentration in Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for three common analytical methods for determining the concentration of trisodium phosphate (TSP) in aqueous solutions: Potentiometric Titration, UV-Vis Spectrophotometry (Molybdenum Blue Method), and Ion Chromatography.
Method Selection and Comparison
The choice of analytical method for determining this compound concentration depends on factors such as the required sensitivity, the sample matrix, available equipment, and the desired throughput. The following table summarizes the key performance characteristics of the three methods detailed in this document.
| Parameter | Potentiometric Titration | UV-Vis Spectrophotometry (Molybdenum Blue) | Ion Chromatography |
| Principle | Acid-base neutralization reaction | Formation of a colored phosphomolybdate complex | Ion-exchange separation and conductivity detection |
| Linearity (R²)¹ | > 0.999 | > 0.999 | > 0.999 |
| Typical Range | Higher concentrations (e.g., > 100 mg/L) | 0.1 - 2.5 mg/L[1][2] | 0.2 - 60 mg/L[3] |
| Accuracy (Recovery)² | 98.01 - 102.34%[4] | 100.58%[5] | 97 - 103% |
| Precision (RSD)² | 0.3 - 1.10% | < 2% | < 1.5% |
| Limit of Quantitation (LOQ) | ~100 mg/L (estimated) | ~0.1 mg/L | ~0.2 mg/L |
| Throughput | Moderate | High (with auto-sampler) | High (with auto-sampler) |
| Selectivity | Moderate (susceptible to other alkaline or acidic species) | High for phosphate | High for phosphate and other anions |
| Instrumentation | pH meter, burette, stirrer | UV-Vis Spectrophotometer | Ion Chromatograph |
¹ As determined by the coefficient of determination for a calibration curve. ² Accuracy and precision can be sample and concentration dependent. The values presented are typical.
Potentiometric Titration
Application Note
Potentiometric titration is a robust and cost-effective method for determining the concentration of this compound, particularly in solutions where it is the primary alkaline component. This method relies on the neutralization reaction between the phosphate ion (a weak base) and a strong acid, such as hydrochloric acid (HCl). The equivalence point, where the moles of acid added are stoichiometrically equal to the moles of this compound, is determined by monitoring the change in pH of the solution using a pH electrode. This technique is well-suited for quality control applications where high precision is required for relatively concentrated samples.
Experimental Protocol
2.1. Reagents and Materials
-
This compound (Na₃PO₄) sample solution
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
pH buffers (e.g., pH 4.0, 7.0, 10.0) for calibration
-
Beakers (250 mL)
-
Volumetric pipette (e.g., 25 mL)
-
Burette (50 mL)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
2.2. Procedure
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the this compound sample solution into a 250 mL beaker. Add approximately 50 mL of DI water.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the standardized 0.1 M HCl from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the burette volume and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately determine the equivalence point.
-
Endpoint Determination: Continue the titration until the pH change becomes minimal after the equivalence point. The equivalence point is the point of the steepest inflection in the titration curve (pH vs. volume of HCl added). This can be determined from a plot of the data or by using the first or second derivative of the titration curve.
-
Calculation: The concentration of this compound in the original sample is calculated using the following formula:
C_TSP = (V_HCl × C_HCl) / V_TSP
Where:
-
C_TSP = Concentration of this compound (mol/L)
-
V_HCl = Volume of HCl added at the equivalence point (L)
-
C_HCl = Concentration of the standardized HCl solution (mol/L)
-
V_TSP = Volume of the this compound sample taken (L)
-
Workflow Diagram
UV-Vis Spectrophotometry (Molybdenum Blue Method)
Application Note
The Molybdenum Blue method is a highly sensitive and widely used spectrophotometric technique for the determination of low concentrations of phosphate. The method is based on the reaction of orthophosphate ions with an acidic molybdate reagent to form a phosphomolybdate complex. This complex is then reduced by an agent such as ascorbic acid to produce a stable, intensely colored blue complex, known as molybdenum blue. The absorbance of this blue solution is directly proportional to the phosphate concentration and is measured using a UV-Vis spectrophotometer at a wavelength of approximately 880 nm. This method is ideal for analyzing samples with low phosphate levels, such as those found in pharmaceutical formulations or environmental water samples.
Experimental Protocol
3.1. Reagents and Materials
-
This compound (Na₃PO₄) sample solution
-
Phosphate stock solution (e.g., 100 mg/L PO₄³⁻)
-
Molybdate Reagent: Dissolve ammonium molybdate in sulfuric acid.
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in DI water.
-
Combined Reagent: A mixture of the molybdate reagent, ascorbic acid, and potassium antimonyl tartrate solution.
-
Deionized (DI) water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and cuvettes
3.2. Procedure
-
Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L PO₄³⁻) by diluting the phosphate stock solution with DI water in volumetric flasks.
-
Sample Preparation: Dilute the this compound sample solution with DI water to bring the expected phosphate concentration within the range of the calibration standards.
-
Color Development:
-
Pipette a known volume (e.g., 10 mL) of each standard, the diluted sample, and a DI water blank into separate labeled flasks or test tubes.
-
Add a specific volume of the combined reagent (e.g., 1 mL) to each flask.
-
Mix well and allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 880 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the phosphate standards.
-
Determine the concentration of phosphate in the diluted sample from the calibration curve using its measured absorbance.
-
Calculate the concentration of this compound in the original, undiluted sample, accounting for the dilution factor.
-
Workflow Diagram
Ion Chromatography
Application Note
Ion chromatography (IC) is a powerful and versatile technique for the separation and quantification of ionic species, including phosphate. This method offers high sensitivity and selectivity, making it suitable for the analysis of complex sample matrices often encountered in drug development and research. In this method, the sample is injected into an IC system where it passes through an anion-exchange column. The phosphate ions are separated from other anions based on their affinity for the stationary phase. A conductivity detector, often used with a suppressor to reduce background conductivity and enhance sensitivity, measures the concentration of the eluted phosphate ions. Reagent-Free™ IC (RFIC™) systems, which electrolytically generate the eluent, further improve ease of use and reproducibility.
Experimental Protocol
4.1. Reagents and Materials
-
This compound (Na₃PO₄) sample solution
-
Phosphate stock solution (e.g., 1000 mg/L PO₄³⁻)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Eluent (e.g., Potassium Hydroxide - KOH, can be generated online in RFIC™ systems)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
4.2. Procedure
-
System Preparation: Set up the ion chromatograph with an appropriate anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11) and a suppressed conductivity detector. Equilibrate the system with the chosen eluent (e.g., 20 mM KOH) at a specific flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the phosphate stock solution with DI water to cover the expected concentration range of the samples.
-
Sample Preparation: Filter the this compound sample solution through a 0.45 µm syringe filter to remove any particulate matter. Dilute the sample with DI water as necessary to fall within the calibration range.
-
Chromatographic Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each calibration standard, the prepared sample, and a DI water blank into the IC system.
-
Record the chromatograms. The phosphate peak will elute at a specific retention time.
-
-
Data Analysis:
-
Identify the phosphate peak in the chromatograms based on its retention time.
-
Measure the peak area or height for each standard and the sample.
-
Construct a calibration curve by plotting the peak area/height versus the concentration of the phosphate standards.
-
Determine the concentration of phosphate in the diluted sample from the calibration curve.
-
Calculate the concentration of this compound in the original sample, taking into account any dilutions.
-
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trisodium Phosphate (TSP) for Microbial Decontamination
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing trisodium phosphate (TSP) as a microbial decontamination agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TSP) and how does it work as a decontamination agent? A1: this compound (Na₃PO₄) is an inorganic alkaline cleaning agent.[1] When dissolved in water, it creates a highly alkaline solution (pH 12-14) that effectively decontaminates surfaces.[2][3] Its primary antimicrobial mechanisms include the disruption of the bacterial cell membrane due to high pH, saponification of fats which removes protective layers from microbes, and chelation of metal ions essential for bacterial cell wall integrity.[1][4]
Q2: What concentration of TSP is typically most effective? A2: For many applications, particularly in the food industry for poultry and beef decontamination, TSP concentrations ranging from 8% to 12% (w/v) are most commonly used and approved by regulatory bodies like the USDA. However, the optimal concentration can vary depending on the target microorganism, the surface being treated, and other experimental conditions. Even lower concentrations (1-2.5%) have been shown to be effective against certain bacteria like Salmonella when the high pH is maintained.
Q3: Is TSP more effective against certain types of microbes? A3: Yes, TSP is generally more effective against Gram-negative bacteria, such as Salmonella, Campylobacter, and E. coli, than Gram-positive bacteria like Listeria monocytogenes. The thin peptidoglycan layer in Gram-negative bacteria makes them more susceptible to the alkaline and detergent effects of TSP. It is also effective against molds and yeasts.
Q4: What are the key factors that influence the efficacy of TSP decontamination? A4: The primary factors are:
-
pH: The high alkalinity of the TSP solution is the main driver of its antimicrobial action.
-
Concentration: Higher concentrations (typically up to 12%) generally lead to greater microbial reduction.
-
Temperature: Increasing the temperature of the TSP solution (e.g., to 55°C) can enhance its effectiveness, leading to greater log reductions of pathogens.
-
Contact Time: Sufficient contact time is crucial. While some protocols use times as short as 15 seconds, others may require several minutes to achieve desired decontamination levels.
-
Presence of Organic Matter: Organic materials, like fats and proteins, can reduce TSP's efficacy. TSP's ability to remove surface fat aids in decontamination.
Q5: Are there any material compatibility issues with TSP? A5: Yes. TSP solutions are corrosive and can damage certain materials. Hot TSP solutions can darken aluminum and may damage or remove paint. It can also etch glass, mirrors, and ceramic tiles and may darken some woods like oak and mahogany. It is always recommended to test TSP on a small, inconspicuous area first.
Troubleshooting Guide
Problem: Inconsistent or poor microbial reduction results.
| Potential Cause | Troubleshooting Steps |
| Incorrect TSP Concentration | Verify calculations and ensure the TSP powder is fully dissolved in solution. For many applications, a concentration between 8-12% is a standard starting point. |
| Suboptimal pH Level | Measure the pH of your TSP solution. A 1% solution should have a pH of approximately 12. If the pH is low, the solution may be old, contaminated, or improperly prepared. |
| Insufficient Contact Time | Ensure the TSP solution remains in contact with the surface for the intended duration of your protocol. For poultry carcasses, this may be up to 15 seconds, while other applications may require 10-15 minutes. |
| Low Solution Temperature | Increasing the temperature of the TSP solution can significantly improve its efficacy. For example, applying an 8-12% solution at 55°C has shown to increase log reductions of key pathogens on meat surfaces. |
| High Organic Load | Pre-cleaning surfaces to remove excess organic debris can improve TSP's effectiveness. TSP's surfactant properties help remove fats, but heavy soiling can inhibit its action. |
| Microbial Resistance | Gram-positive bacteria and biofilm-formers are naturally more resistant to TSP. Consider increasing TSP concentration, temperature, contact time, or combining TSP with a physical removal step (e.g., spraying). |
| TSP Residue | A white, powdery residue can be left if the surface is not rinsed thoroughly with clean water after treatment. This residue may interfere with subsequent processes or analyses. |
Data Summary: Efficacy of this compound
The following tables summarize the effectiveness of TSP treatment under various conditions as reported in scientific literature.
Table 1: Microbial Reduction on Poultry Carcasses with 8-12% TSP Treatment
| Microbial Group | Log Reduction Range (log CFU/g or cm²) |
| Aerobic Bacteria | 0.5 - 2.7 |
| Coliforms | 0.8 - 4.1 |
| Enterobacteriaceae | 0.7 - 3.8 |
| E. coli | 0.5 - 4.0 |
| Campylobacter spp. | ~1.2 - 6.4 |
| Salmonella spp. | ~0.4 - 6.6 |
Table 2: Effect of Temperature and TSP Concentration on Pathogens on Beef Tissue
| Pathogen | TSP Concentration | Temperature | Log Reduction (log CFU/cm²) |
| Salmonella Typhimurium | 8-12% | 55°C | 0.8 - 1.2 |
| L. monocytogenes | 8-12% | 55°C | 0.8 - 1.2 |
| E. coli O157:H7 | 8-12% | 55°C | 0.8 - 1.2 |
Visualizations: Workflows and Logic
A troubleshooting decision tree for diagnosing ineffective TSP decontamination.
Experimental Protocol: Evaluating TSP Efficacy on a Contaminated Surface
This protocol provides a general framework for assessing the antimicrobial effectiveness of a TSP solution.
1. Materials & Reagents
-
This compound (anhydrous or dodecahydrate)
-
Sterile deionized water
-
Target microbial culture (e.g., E. coli ATCC 25922)
-
Appropriate growth medium (e.g., Tryptic Soy Broth/Agar)
-
Surface coupons (e.g., stainless steel, 5x5 cm)
-
Sterile peptone water (0.1%)
-
Stomacher or vortex mixer
-
Incubator, pH meter, sterile glassware
2. Workflow Diagram
General experimental workflow for testing TSP antimicrobial efficacy.
3. Procedure
-
Preparation of TSP Solution:
-
Prepare a 10% (w/v) TSP solution by dissolving 100g of TSP into a final volume of 1 L of deionized water.
-
Warm the water to aid dissolution.
-
Verify the pH of the solution; it should be strongly alkaline (pH ≈ 12).
-
-
Surface Inoculation:
-
Grow a liquid culture of the target microorganism to a known concentration (e.g., 10⁸ CFU/mL).
-
Aseptically inoculate the surface of each sterile coupon with a defined volume of the culture (e.g., 100 µL). Spread evenly.
-
Allow the coupons to air-dry in a biosafety cabinet until the inoculum is visibly dry.
-
-
Decontamination Treatment:
-
Prepare two sterile beakers. Fill one with the 10% TSP solution and the other with sterile deionized water (as a control).
-
Using sterile forceps, immerse the inoculated coupons into the TSP solution for a predetermined contact time (e.g., 10 minutes). A separate set of coupons should be immersed in the sterile water for the same duration.
-
For enhanced efficacy, the treatment can be performed in a temperature-controlled water bath set to a higher temperature (e.g., 55°C).
-
-
Microbial Recovery and Enumeration:
-
After treatment, transfer each coupon into a sterile container with a neutralizing buffer (e.g., 45 mL of 0.1% peptone water) to stop the antimicrobial action of the TSP.
-
Agitate vigorously (e.g., using a stomacher or vortex) to dislodge and recover surviving bacteria from the surface.
-
Perform serial dilutions of the recovery solution in 0.1% peptone water.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates under optimal conditions for the microorganism (e.g., 24 hours at 37°C).
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the number of colony-forming units (CFU) per coupon.
-
Determine the log reduction by comparing the CFU counts from the TSP-treated coupons to the water-treated control coupons.
-
Log Reduction = log₁₀(CFU_control) - log₁₀(CFU_treated).
-
References
Technical Support Center: Troubleshooting Precipitation in Phosphate Buffer Preparation
For researchers, scientists, and drug development professionals, the preparation of phosphate buffers is a routine yet critical laboratory procedure. The appearance of precipitation in these buffers can compromise experimental results and lead to significant delays. This technical support center provides a comprehensive guide to troubleshooting and preventing precipitation issues in phosphate buffer preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in phosphate buffers?
A1: Precipitation in phosphate buffers can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of the phosphate salts, especially in concentrated stock solutions.
-
Low Temperature: The solubility of phosphate salts, particularly dibasic sodium phosphate, decreases significantly at lower temperatures, leading to crystallization.
-
Presence of Divalent Cations: Contamination with or addition of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble phosphate salts.[1]
-
pH Shifts: Changes in pH can alter the equilibrium between different phosphate species, some of which may be less soluble.
-
Autoclaving: High temperatures during autoclaving can cause the formation of insoluble phosphate salts, especially in the presence of divalent cations.
-
Addition of Organic Solvents: Mixing phosphate buffers with organic solvents like ethanol or acetonitrile can significantly reduce the solubility of the phosphate salts, causing them to precipitate.[2]
Q2: Why did my phosphate buffer precipitate when I stored it in the refrigerator?
A2: The solubility of many phosphate salts, particularly sodium phosphate, decreases as the temperature drops.[3] Storing a concentrated phosphate buffer solution at 4°C can cause the salts to crystallize out of the solution.
Q3: I'm preparing Phosphate-Buffered Saline (PBS) with calcium and magnesium, and it's cloudy. What's wrong?
A3: The cloudiness is likely due to the precipitation of calcium and magnesium phosphates. The order of addition of reagents is critical. It is recommended to dissolve the calcium and magnesium chlorides separately in a portion of the water and add this solution to the final buffer mixture slowly while stirring to avoid localized high concentrations that promote precipitation.
Q4: Can I use a precipitated phosphate buffer?
A4: It is not recommended to use a precipitated phosphate buffer directly in your experiments. The precipitation alters the concentration and pH of the buffer, which can significantly impact your results. The precipitate should be redissolved before use.
Troubleshooting Guide
If you encounter precipitation in your phosphate buffer, follow this step-by-step guide to identify the cause and resolve the issue.
Caption: Troubleshooting workflow for phosphate buffer precipitation.
Data Presentation
Solubility of Phosphate Salts in Water
The solubility of phosphate salts is highly dependent on temperature. Understanding these solubility limits can help prevent precipitation, especially when preparing concentrated stock solutions.
| Temperature (°C) | NaH₂PO₄ ( g/100g H₂O) | Na₂HPO₄ ( g/100g H₂O) | KH₂PO₄ ( g/100g H₂O) | K₂HPO₄ ( g/100g H₂O) |
| 0 | 59.9 | 1.4 | 14.8 | ~135 |
| 10 | - | - | 18.3 | ~142 |
| 20 | 85 | 7.7 | 22.6 | 149-167 |
| 25 | 94.9 | 11.8 | 25 | 170 |
| 30 | - | - | 28 | - |
| 40 | - | - | 35.5 | ~178 |
| 50 | - | 100 (dihydrate) | - | - |
| 60 | - | - | 50.2 | ~208 |
| 80 | - | 117 (dihydrate) | 70.4 | - |
| 90 | - | - | 83.5 | - |
| 100 | 234 | 51 | - | - |
Note: Solubility data can vary slightly between sources and is dependent on the hydrated form of the salt.[4][5]
Experimental Protocols
Protocol 1: Preparation of 10x Phosphate-Buffered Saline (PBS)
This protocol describes the preparation of a 10x concentrated stock solution of PBS.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Sterile storage bottles
Procedure:
-
To prepare 1 liter of 10x PBS, start with 800 mL of high-purity water in a clean beaker.
-
Add the following salts to the water and stir until completely dissolved:
-
80 g of NaCl
-
2 g of KCl
-
14.4 g of Na₂HPO₄
-
2.4 g of KH₂PO₄
-
-
Once the salts are fully dissolved, check the pH of the solution. Adjust the pH to 7.4 with HCl or NaOH as needed.
-
Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 liter.
-
Sterilize the 10x PBS solution by autoclaving or by filtering through a 0.22 µm filter.
-
Store the sterilized 10x PBS at room temperature. If precipitation occurs upon storage, gently warm the solution to redissolve the salts before use.
Protocol 2: Redissolving Precipitated Phosphate Buffer
This protocol provides a method for redissolving a phosphate buffer that has precipitated.
Materials:
-
Precipitated phosphate buffer
-
Water bath or incubator
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) if sterility needs to be maintained
Procedure:
-
Gentle Warming: Place the bottle containing the precipitated buffer in a water bath or incubator set to 37°C. Do not use a microwave or direct heat, as this can cause localized boiling and alter the buffer composition.
-
Agitation: Gently swirl the bottle periodically or use a magnetic stirrer on a low setting to aid in the dissolution of the precipitate.
-
Visual Inspection: Continue warming and agitating until the solution becomes clear and all precipitate has dissolved.
-
Cooling and pH Check: Allow the buffer to cool to room temperature. Once cooled, re-check the pH to ensure it is still within the desired range. Adjust if necessary.
-
Re-sterilization (if required): If the buffer was opened for pH adjustment or if sterility is critical, re-sterilize the solution by filtering it through a 0.22 µm filter.
Chemical Signaling Pathway
The buffering capacity of phosphate buffers is due to the equilibrium between the different ionization states of phosphoric acid. The pKa values for the three dissociations of phosphoric acid are approximately 2.15, 7.21, and 12.32. Phosphate buffers are most effective in the pH range of 5.8 to 8.0, which is centered around the pKa of the H₂PO₄⁻/HPO₄²⁻ equilibrium.
Caption: Chemical equilibrium of phosphate species in solution.
References
Trisodium phosphate interference in sensitive analytical techniques
Welcome to the technical support center for troubleshooting issues related to trisodium phosphate (TSP) interference in sensitive analytical techniques. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a source of interference?
A: this compound (Na₃PO₄) is an inorganic salt that is highly soluble in water, creating a strongly alkaline solution.[1][2][3][4] It is commonly used as a cleaning agent, buffering agent, and emulsifier in various industrial and laboratory settings.[1] Its interference in sensitive analytical techniques stems from several properties:
-
High Alkalinity: A 1% solution of TSP has a pH of 11.5-12.5, which can alter the ionization of analytes and affect the performance of chromatographic columns and detectors.
-
Matrix Effects: As a non-volatile salt, TSP can cause significant matrix effects in techniques like mass spectrometry, leading to ion suppression or enhancement.
-
Chemical Reactivity: The phosphate ion can interact with analytes and other components in the sample, forming complexes or precipitates that interfere with detection.
Q2: In which analytical techniques is TSP interference most common?
A: TSP and other phosphate salts are known to cause interference in a variety of sensitive analytical techniques, including:
-
Mass Spectrometry (MS): Particularly with electrospray ionization (ESI), where non-volatile salts can accumulate on the instrument's cone and suppress the analyte signal.
-
High-Performance Liquid Chromatography (HPLC): Phosphate buffers can affect peak shape and retention times, and are generally not recommended for LC-MS applications due to their non-volatile nature. Severe peak tailing of phosphate-containing compounds has been observed due to interactions with stainless steel components in LC systems.
-
Immunoassays: High concentrations of phosphate can interfere with antibody-antigen binding or the enzymatic reactions used for signal generation.
-
Atomic Absorption Spectrometry (AAS): Phosphate can form stable compounds with the analyte, reducing the number of free atoms in the flame and thus decreasing the absorption signal.
-
Spectrophotometric Methods: In colorimetric assays like the molybdenum blue method for arsenate or silicate quantification, phosphate can react with the reagents to produce a colored complex, leading to overestimation.
Q3: What are the typical signs of TSP interference in my results?
A: The signs of TSP interference can vary depending on the analytical technique being used:
-
LC-MS: You might observe a significant decrease in analyte signal intensity (ion suppression), poor reproducibility of results, or a complete loss of signal. In some less common cases, an enhancement of the signal may occur.
-
HPLC-UV: You may see distorted peak shapes, such as tailing or fronting, shifts in retention times, or the appearance of extraneous peaks.
-
Immunoassays: Results may show unexpectedly high or low analyte concentrations, poor assay precision, or a lack of correlation with other analytical methods.
-
AAS: A noticeable depression of the analyte's absorption signal is a common indicator of phosphate interference.
Troubleshooting Guides
Issue 1: Signal Suppression in LC-MS Analysis
You are experiencing a significant loss of signal for your analyte of interest when analyzing samples containing TSP.
Possible Cause: Ion suppression due to the presence of non-volatile phosphate salts in the electrospray ionization source.
Troubleshooting Steps:
-
Sample Preparation: The most effective way to mitigate matrix effects is through rigorous sample preparation to remove interfering components.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain the analyte while washing away the TSP.
-
Liquid-Liquid Extraction (LLE): Partition the analyte into an immiscible solvent, leaving the TSP in the aqueous phase.
-
Protein Precipitation: If your sample contains proteins, precipitation can help remove them along with some salts. However, this method may not be sufficient on its own to eliminate high concentrations of TSP.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of TSP entering the mass spectrometer. This is a viable option if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Chromatographic Separation: Optimize your HPLC method to ensure that the analyte elutes in a region with minimal co-eluting matrix components.
-
Use of a Diverter Valve: A diverter valve can be used to direct the flow containing the unretained TSP and other early-eluting salts to waste at the beginning of the chromatographic run, preventing them from entering the mass spectrometer.
Logical Workflow for Troubleshooting LC-MS Signal Suppression
Issue 2: Inaccurate Results in Colorimetric Assays
Your colorimetric assay for arsenate or silicate is yielding unexpectedly high results in the presence of TSP.
Possible Cause: Phosphate is a chemical analog of arsenate and silicate and can cross-react with the colorimetric reagents (e.g., molybdenum blue), leading to an overestimation of the analyte concentration.
Troubleshooting Steps:
-
Selective Phosphate Removal:
-
Precipitation: Use a method to selectively precipitate phosphate from the sample before analysis. For example, precipitation with calcium chloride has been used to remove phosphate interference in nitrate determination.
-
Adsorption: Employ an adsorbent material that preferentially binds to phosphate.
-
-
Chemical Masking:
-
Add a masking agent that forms a complex with phosphate, preventing it from reacting with the colorimetric reagents. Organic acids like oxalic acid and malic acid have been shown to be effective in eliminating phosphate interference in silicate analysis.
-
-
Analyte Conversion:
-
If measuring arsenate in the presence of phosphate, consider reducing arsenate (As(V)) to arsenite (As(III)), which is non-reactive in some phosphate detection methods.
-
Experimental Protocol: Phosphate Removal by Precipitation
This protocol is adapted from methods for selective phosphate removal.
Materials:
-
Sample containing phosphate and the analyte of interest.
-
Calcium chloride (CaCl₂) solution (e.g., 1 M).
-
pH meter.
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., 0.22 µm filter).
Procedure:
-
Take a known volume of your sample.
-
Adjust the pH of the sample to a range where calcium phosphate precipitation is favored (typically alkaline).
-
Slowly add the CaCl₂ solution to the sample while stirring. The amount of CaCl₂ to add should be optimized based on the phosphate concentration.
-
Allow the mixture to incubate for a sufficient time for the precipitate to form.
-
Separate the calcium phosphate precipitate from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for your analyte of interest.
Issue 3: Depressed Signal in Atomic Absorption Spectrometry (AAS)
You are observing a significantly lower than expected signal for your analyte (e.g., calcium, magnesium) when analyzing samples containing TSP.
Possible Cause: Chemical interference where phosphate forms a stable, non-volatile compound with the analyte in the flame, reducing the population of free atoms available for absorption.
Troubleshooting Steps:
-
Use a Releasing Agent: A releasing agent is a cation that preferentially reacts with the interfering anion (phosphate), freeing the analyte.
-
Lanthanum (La) and Strontium (Sr) are effective releasing agents for calcium and magnesium in the presence of phosphate. Add an excess of a lanthanum or strontium salt solution to your samples and standards.
-
-
Matrix Modification: For Graphite Furnace AAS (GF-AAS), the addition of a chemical modifier can help stabilize the analyte and reduce phosphate interference.
-
Optimize Flame Conditions: Adjusting the flame temperature and stoichiometry (fuel-to-oxidant ratio) can sometimes help to break down the interfering phosphate compounds.
Data on Releasing Agents for AAS
| Analyte | Interferent | Releasing Agent | Typical Concentration of Releasing Agent |
| Calcium (Ca) | Phosphate (PO₄³⁻) | Lanthanum (La) or Strontium (Sr) | 0.1 - 1% (w/v) |
| Magnesium (Mg) | Phosphate (PO₄³⁻) | Lanthanum (La) or Strontium (Sr) | 0.1 - 1% (w/v) |
Note: The optimal concentration of the releasing agent may vary depending on the specific sample matrix and analyte concentration and should be determined experimentally.
Signaling Pathway of Interference and Mitigation in AAS
References
Technical Support Center: Trisodium Phosphate (TSP) Usage for Metal Equipment
This guide provides researchers, scientists, and drug development professionals with essential information for using trisodium phosphate (TSP) as a cleaning agent while preventing damage to valuable metal laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TSP) and why is it used for cleaning?
A1: this compound (Na₃PO₄) is a strong, inorganic alkaline cleaning agent that is highly effective at removing grease, oils, soot, and other stubborn organic residues.[1][2] Its high alkalinity (pH 11.5-12.5 in a 1% solution) allows it to saponify fats and oils, breaking them down into water-soluble compounds that are easily rinsed away.[1][2] It is often used to prepare surfaces for painting or coating to ensure proper adhesion.[1]
Q2: Which laboratory metals are most at risk of damage from TSP?
A2: Aluminum is highly susceptible to corrosion from TSP's high pH. Other vulnerable metals include zinc and certain grades of brass and bronze. While stainless steel (grades 304 and 316) and carbon steel are generally considered more resistant, prolonged contact, high temperatures, or high concentrations can still lead to damage.
Q3: How does TSP damage metals?
A3: TSP damage is a form of alkaline corrosion. The high pH of the TSP solution can disrupt the protective passive oxide layer that naturally forms on the surface of many metals. This exposes the underlying metal to chemical attack, which can result in pitting, etching, or a dull, frosted appearance. For reactive metals like aluminum, the reaction can be vigorous.
Q4: What are the critical factors that influence the rate of corrosion?
A4: The primary factors are:
-
Concentration: Higher concentrations of TSP are more aggressive.
-
Temperature: Increased temperature accelerates the rate of chemical reactions and corrosion.
-
Exposure Time: The longer the metal is in contact with the TSP solution, the greater the potential for damage.
-
Metal Alloy: Different alloys, even within the same metal family (e.g., stainless steel), can have varying levels of resistance.
Q5: Are there safer alternatives to TSP for cleaning metal equipment?
A5: Yes. Due to the corrosive nature and environmental concerns associated with phosphates, several alternatives are available. For general degreasing, phosphate-free substitutes are commercially available. For less aggressive cleaning, detergents like Borax or specific lab-grade detergents can be effective. For sensitive equipment, consulting the manufacturer's cleaning protocol is always the best practice.
Troubleshooting Guide
Problem: After cleaning with a TSP solution, my stainless steel equipment has developed white, chalky spots or a dull finish.
-
Cause: This is likely due to insufficient rinsing. TSP is a crystalline powder and if not thoroughly rinsed off, it can dry and leave behind a white residue. The dull finish may be a sign of mild surface etching from the alkaline solution.
-
Solution:
-
Rinse Thoroughly: Re-wash the equipment with warm water and a soft brush, then rinse extensively with deionized or distilled water.
-
Mild Acid Rinse: For persistent residue, a brief rinse with a dilute, mild acid like 0.1% hydrochloric acid can neutralize and remove any remaining alkaline film. This must be immediately followed by a final, thorough rinse with purified water to remove all traces of the acid.
-
Future Prevention: Always ensure a multi-step rinsing process immediately after cleaning with TSP. Reduce the TSP concentration or contact time in your cleaning protocol.
-
Problem: My aluminum lab tray appears pitted and has lost its shine after a single cleaning with TSP.
-
Cause: Aluminum is highly reactive with strong alkaline solutions like TSP. The pitting is direct chemical corrosion of the metal.
-
Solution:
-
STOP Immediately: Cease all use of TSP for cleaning aluminum and aluminum-containing alloys. The damage is irreversible.
-
Switch Cleaners: Use a phosphate-free TSP substitute or a cleaner specifically rated as safe for aluminum.
-
Equipment Assessment: Evaluate the extent of the pitting. If the surface integrity is compromised, the equipment may need to be replaced, especially if it is used for sensitive experiments where a smooth, non-reactive surface is critical.
-
Problem: I am noticing new rust spots on carbon steel equipment after implementing a TSP cleaning protocol.
-
Cause: While TSP can act as a corrosion inhibitor for carbon steel in some specific contexts (like closed cooling water systems), its primary function in cleaning is as a powerful degreaser. The high alkalinity can break down protective coatings or oils, and if the equipment is not dried completely and immediately after rinsing, the exposed, clean metal surface can be highly susceptible to flash rusting.
-
Solution:
-
Improve Drying: Immediately after the final rinse, dry the equipment thoroughly using compressed air, a warm oven (if appropriate for the equipment), or lint-free cloths.
-
Passivation: For carbon steel, consider applying a passivating agent or a light protective oil after cleaning if the equipment is to be stored.
-
Monitor Concentration: High concentrations of TSP may be overly aggressive. Use the lowest effective concentration for your cleaning needs. Studies on carbon steel in cooling systems show that TSP's effect on corrosion can decrease as concentration increases beyond an optimal point.
-
Data Presentation
Table 1: General Compatibility of Metals with this compound Solutions
| Metal | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Good / Conditional | Generally resistant to dilute solutions at ambient temperatures. Risk increases with temperature and concentration. |
| Carbon Steel | Good / Conditional | Can be used, but thorough drying is critical to prevent flash rust. TSP can act as an inhibitor in specific conditions. |
| Aluminum | Not Recommended | Highly susceptible to severe alkaline corrosion and pitting. |
| Copper & Brass | Fair / Questionable | Can be corroded, especially with prolonged exposure. Discoloration is common. |
| Bronze | Not Recommended | Prone to corrosion from strong alkaline solutions. |
| Monel | Excellent | Generally resistant to TSP solutions. |
Compatibility ratings are for general guidance. Always test on a small, inconspicuous area or consult manufacturer specifications before widespread use.
Experimental Protocols
Protocol: Weight Loss Corrosion Test for Material Compatibility
This protocol describes a standard method to quantify the corrosion rate of a metal coupon when exposed to a TSP solution.
1. Materials:
- Metal coupons (e.g., 50mm x 25mm x 2mm) of the material to be tested.
- This compound solution of desired concentration (e.g., 5% w/v).
- Analytical balance (readable to 0.1 mg).
- Beakers or immersion vessels.
- Deionized water, acetone, and a mild acid/alkali for cleaning.
- Drying oven or desiccator.
- Calipers.
2. Methodology:
- Coupon Preparation:
- Measure the dimensions of each metal coupon to calculate the surface area.
- Degrease the coupons by sonicating in acetone.
- Chemically clean the coupons according to a standard practice for the specific metal (e.g., a brief dip in dilute acid for steel, followed by neutralization).
- Rinse thoroughly with deionized water and then acetone.
- Dry the coupons completely in an oven or desiccator.
- Weigh each coupon to the nearest 0.1 mg. This is the initial weight (W₁).
- Immersion:
- Place each coupon in a separate beaker and fully immerse it in the prepared TSP solution.
- Cover the beakers to prevent evaporation.
- Maintain a constant temperature (e.g., 40°C) for a set period (e.g., 24, 48, or 72 hours).
- Post-Immersion Cleaning:
- Remove the coupons from the solution.
- Gently scrub with a soft brush to remove any corrosion products.
- Rinse with deionized water.
- If a firm corrosion layer is present, use an appropriate chemical cleaning method to strip the corrosion without affecting the base metal.
- Rinse with deionized water, then acetone.
- Dry the coupons completely.
- Final Weighing:
- Weigh each dried coupon to the nearest 0.1 mg. This is the final weight (W₂).
- Calculation of Corrosion Rate:
- Calculate the weight loss (ΔW = W₁ - W₂).
- Calculate the corrosion rate in millimeters per year (mm/y) using the formula:
- Corrosion Rate = (k × ΔW) / (ρ × A × T)
- Where:
- k = a constant (e.g., 8.76 × 10⁴ for mm/y)
- ΔW = weight loss in grams
- ρ = density of the metal in g/cm³
- A = surface area of the coupon in cm²
- T = exposure time in hours
Visualizations
Caption: Decision workflow for cleaning metal lab equipment.
References
Technical Support Center: Trisodium Phosphate (TSP) Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on accurately adjusting the pH of trisodium phosphate (TSP) buffers.
Troubleshooting Guide
Problem: Difficulty in lowering the pH of the TSP buffer.
-
Question: I am adding a strong acid to my this compound solution, but the pH is barely changing. Why is this happening?
-
Answer: this compound solutions are highly alkaline, with a pH often around 12.[1] This high initial pH means the solution has a strong buffering capacity in the alkaline range. You are likely operating in a pH region far from the pKa values of the phosphate buffer system where it can effectively neutralize the added acid. Significant amounts of acid are required to overcome this initial buffering capacity before a noticeable drop in pH occurs.
-
Question: I've added a large volume of acid, and the pH suddenly dropped dramatically, overshooting my target pH. What went wrong?
-
Answer: This is a common issue when titrating a strong base with a strong acid. Once the buffering capacity of the this compound is overcome, the pH will change rapidly with small additions of acid. To avoid this, use a more dilute acid solution and add it dropwise, especially as you approach your target pH, while continuously monitoring the pH with a calibrated meter.
Problem: Inaccurate or unstable pH readings.
-
Question: The pH of my TSP buffer seems to drift after I've adjusted it. Why is it not stable?
-
Answer: pH stability can be affected by several factors:
-
Temperature: The pKa values of phosphoric acid are temperature-dependent. Ensure you are preparing and measuring the pH of your buffer at the temperature at which it will be used.
-
Carbon Dioxide Absorption: Alkaline solutions can absorb atmospheric carbon dioxide, which can lower the pH over time. Prepare your buffer fresh and store it in a tightly sealed container.
-
Incomplete Dissolution: Ensure all this compound is fully dissolved before making any pH adjustments.
-
-
Question: My pH meter is giving inconsistent readings. How can I ensure accurate measurements?
-
Answer: Accurate pH measurement is critical. Follow these best practices:
-
Calibration: Calibrate your pH meter regularly using at least two, and preferably three, standard buffer solutions that bracket your target pH.
-
Electrode Care: Ensure your pH electrode is clean, properly filled with electrolyte solution, and stored in the appropriate storage solution when not in use.
-
Stirring: Stir the buffer solution gently and consistently during pH measurement to ensure homogeneity.
-
Frequently Asked Questions (FAQs)
-
What are the pKa values for the phosphate buffer system?
-
The phosphate buffer system is based on the three dissociation equilibria of phosphoric acid (H₃PO₄). The approximate pKa values are:
-
pKa₁: 2.15
-
pKa₂: 7.20
-
pKa₃: 12.33
-
-
-
In which pH ranges is a phosphate buffer most effective?
-
A buffer is most effective within approximately ±1 pH unit of its pKa. Therefore, phosphate buffers are most effective in the pH ranges of 1.15-3.15, 6.20-8.20, and 11.33-13.33. When preparing a this compound buffer and lowering the pH, you will be moving through these buffering regions.
-
-
How do I choose the right acid to adjust the pH of my TSP buffer?
-
Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to lower the pH of alkaline solutions. It is recommended to use a concentration that allows for precise control over the pH adjustment, avoiding the need to add large volumes which can significantly alter the final concentration of your buffer.
-
-
Can I prepare a TSP buffer by mixing it with other phosphate salts?
-
Yes, a common and often more controlled method for preparing phosphate buffers at a desired pH is to mix stock solutions of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄), or disodium phosphate and this compound (Na₃PO₄), in calculated ratios.
-
Data Presentation
The following table illustrates the expected pH changes when titrating a solution of this compound (which behaves as a base) with a strong acid. This demonstrates the buffering regions and the sharp pH drop outside of these regions.
| Moles of H⁺ Added (per mole of PO₄³⁻) | Approximate pH | Predominant Phosphate Species |
| 0.0 | ~12.6 | PO₄³⁻ |
| 0.5 | 12.33 (pKa₃) | PO₄³⁻ and HPO₄²⁻ |
| 1.0 | ~9.75 | HPO₄²⁻ |
| 1.5 | 7.20 (pKa₂) | HPO₄²⁻ and H₂PO₄⁻ |
| 2.0 | ~4.68 | H₂PO₄⁻ |
| 2.5 | 2.15 (pKa₁) | H₂PO₄⁻ and H₃PO₄ |
| 3.0 | <2 | H₃PO₄ |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 0.1 M this compound Buffer
-
Dissolution: Weigh the required amount of this compound dodecahydrate for your desired volume of 0.1 M solution. Dissolve it in about 80% of the final volume of deionized water.
-
Initial pH Measurement: Calibrate your pH meter and measure the initial pH of the solution. It will be highly alkaline.
-
pH Adjustment: While stirring the solution, slowly add a solution of 1 M HCl dropwise. Monitor the pH continuously. As the pH approaches your target, you may want to use a more dilute HCl solution (e.g., 0.1 M) for finer control.
-
Final Volume Adjustment: Once the target pH is reached, add deionized water to bring the buffer to the final desired volume.
-
Final pH Check: Re-check the pH to ensure it has remained stable after the final volume adjustment.
Protocol 2: Use of a Phosphate Buffer in an Enzymatic Assay (e.g., Peroxidase Activity)
This protocol is adapted from a standard peroxidase assay.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at a specific pH (e.g., pH 6.0) at 20°C by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions.
-
Reagent Preparation:
-
Prepare a 0.50% (w/w) hydrogen peroxide solution in ultrapure water.
-
Prepare a 5% (w/v) pyrogallol solution in ultrapure water. Keep this solution on ice and protected from light.
-
Prepare a stock solution of the peroxidase enzyme in the cold phosphate buffer. Immediately before use, dilute the enzyme to the working concentration (0.45–0.75 units/ml) in the cold phosphate buffer.
-
-
Assay Procedure:
-
In a cuvette, mix the phosphate buffer, hydrogen peroxide solution, and pyrogallol solution.
-
Equilibrate the mixture to 20°C in a spectrophotometer.
-
Initiate the reaction by adding the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
Visualizations
Caption: Workflow for preparing a TSP buffer and its use in an enzymatic assay.
Caption: Key factors for accurately adjusting the pH of a TSP buffer.
References
Overcoming challenges of working with hygroscopic trisodium phosphate
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with hygroscopic trisodium phosphate (TSP).
Frequently Asked Questions (FAQs)
Q1: My this compound has formed hard clumps. What caused this and how can I prevent it?
A1: Clumping, or caking, of this compound is primarily caused by its hygroscopic nature, meaning it readily absorbs moisture from the surrounding environment.[1][2] The degree of water absorption is influenced by factors such as ambient humidity and temperature. As TSP absorbs moisture, the crystals can begin to dissolve and then recrystallize, forming solid aggregates.
Prevention:
-
Storage: Always store this compound in a cool, dry, well-ventilated area.[3] The container must be kept tightly closed when not in use to minimize exposure to atmospheric moisture.
-
Handling: Minimize the time the container is open during weighing and dispensing. Handle the material in a low-humidity environment, such as under a fume hood with controlled airflow or in a glove box, if possible.
Q2: I'm having trouble completely dissolving this compound in water. What can I do?
A2: The solubility of this compound is dependent on temperature. Using warm water can significantly improve the dissolution rate. For consistent results, it is recommended to slowly add the TSP powder to the water while stirring to prevent the formation of clumps at the bottom of the vessel. Never add water to the TSP powder, as this can cause a violent exothermic reaction and splattering.
Q3: After preparing a solution and drying the surface, a white residue remains. How can I avoid this?
A3: A white, powdery residue can be left behind after the water evaporates if the surface is not thoroughly rinsed. To prevent this, it is crucial to rinse the cleaned or treated area with clean, cool water to remove any remaining TSP. A final wipe-down with a clean, damp cloth or sponge is also recommended.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound is a corrosive and irritating substance. It is essential to use appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Skin Protection: Use impervious gloves.
-
Respiratory Protection: In dusty environments, a NIOSH-approved respirator or dust mask should be worn.
-
Ventilation: Work in a well-ventilated area to minimize inhalation of dust.
Always wash your hands thoroughly after handling the substance.
Q5: In our drug formulation, we've observed instability when using hydrated this compound. What could be the cause?
A5: Hydrated forms of this compound, such as the dodecahydrate (TSP•12H₂O), contain water molecules within their crystal structure. These water molecules can be released when subjected to energy, such as heat. This in-situ moisture release can lead to the disproportionation or degradation of moisture-sensitive active pharmaceutical ingredients (APIs). When formulating with salt-based APIs, the presence of these hydrated excipients can be a critical factor in product stability. Consider using the anhydrous form of this compound as a control or alternative if API stability is a concern.
Troubleshooting Guides
Issue 1: Inconsistent pH of this compound Solutions
| Symptom | Possible Cause | Troubleshooting Step |
| The measured pH of a freshly prepared solution is lower than the expected alkaline value (typically pH 11.5-12.5 for a 1% solution). | Incomplete dissolution of this compound. | Ensure the use of warm water and adequate stirring to fully dissolve the powder. |
| Absorption of atmospheric carbon dioxide, which can react with the alkaline solution. | Prepare solutions fresh before use and keep them covered. | |
| Incorrect concentration due to inaccurate weighing of the hygroscopic powder. | Weigh the this compound in a low-humidity environment and ensure the container is sealed immediately after use. |
Issue 2: Corrosion or Staining of Equipment
| Symptom | Possible Cause | Troubleshooting Step |
| Aluminum, zinc, or galvanized iron equipment shows signs of corrosion. | This compound solutions are corrosive to these metals, and the reaction can produce flammable hydrogen gas. | Use equipment made of compatible materials such as stainless steel (304 or 316) or various plastics. |
| Darkening or staining of certain materials like wood or metal fixtures. | The strong alkaline nature of the TSP solution can react with certain surfaces. | Always test the TSP solution on a small, inconspicuous area of the material before full-scale application. |
Experimental Protocols
Protocol 1: Preparation of a Standard 1% (w/v) this compound Solution
Objective: To prepare a 1% (w/v) aqueous solution of this compound with consistent pH and concentration.
Materials:
-
This compound (Anhydrous or a specified hydrate)
-
Deionized water
-
Heated magnetic stir plate
-
Stir bar
-
Volumetric flask
-
Beaker
-
Spatula
-
Weighing balance
Methodology:
-
Place a beaker on the weighing balance and tare it.
-
Quickly and accurately weigh the desired amount of this compound. For a 100 mL solution, this would be 1.0 g.
-
In a separate beaker, measure approximately 80% of the final desired volume of deionized water (e.g., 80 mL for a 100 mL solution).
-
Gently warm the water on a heated magnetic stir plate to approximately 40-50°C.
-
Place a stir bar in the beaker of water and create a vortex with gentle stirring.
-
Slowly add the weighed this compound to the vortex of the stirring water.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Turn off the heat and allow the solution to cool to room temperature.
-
Carefully transfer the solution to a volumetric flask of the final desired volume (e.g., 100 mL).
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If required, measure the pH of the solution using a calibrated pH meter.
Visualizations
References
Impact of temperature on the stability of trisodium phosphate solutions
Technical Support Center: Trisodium Phosphate (TSP) Solutions
This guide provides technical support for researchers, scientists, and drug development professionals on the impact of temperature on the stability of this compound (TSP) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the impact of temperature on the solubility of this compound? A1: The solubility of this compound in water is highly dependent on temperature. As the temperature increases, the solubility of TSP also increases significantly.[1] Conversely, cooling a saturated TSP solution will cause the TSP to crystallize and precipitate out of the solution.
Q2: How does temperature affect the pH of a TSP solution? A2: The pH of phosphate buffer solutions, including TSP, is temperature-dependent.[2][3] Generally, the pH of a phosphate buffer decreases slightly as the temperature increases. A 1% aqueous solution of TSP is strongly alkaline, with a pH typically between 11.5 and 12.1. It is crucial to measure the pH of the solution at the intended temperature of use for experimental accuracy.
Q3: What are the different hydrate forms of this compound and how does temperature influence them? A3: this compound can exist in an anhydrous (no water) form or as several different hydrates. The specific hydrate form is stable within certain temperature ranges. The most common form is the dodecahydrate (Na₃PO₄·12H₂O), which is stable at 40°C and below. As temperature increases, it loses water molecules, transitioning to other hydrates like the octahydrate (stable at 60°C), hexahydrate (stable at 80°C), and eventually the anhydrous form at temperatures above 212°C. The melting point of the dodecahydrate is approximately 73.4-75°C, at which point it begins to decompose by losing water.
Q4: What is the recommended storage temperature for this compound and its solutions? A4: Anhydrous this compound and its hydrates should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. TSP is stable at room temperature under these conditions. Solutions should also be stored in sealed containers in a controlled, cool environment to prevent evaporation and potential precipitation upon cooling.
Q5: Are there visible signs of degradation in TSP solutions due to temperature? A5: While stable at room temperature, TSP can undergo decomposition at high temperatures, which may not be visually apparent in solution until significant breakdown occurs. Heating to decomposition can produce toxic fumes of phosphorus oxides. The primary temperature-related issue in solutions is physical instability, such as precipitation upon cooling due to decreased solubility. In solid form, TSP is hygroscopic and can absorb moisture from the air, leading to caking.
Troubleshooting Guide
Issue 1: A precipitate or cloudiness appeared in my TSP solution after it was cooled.
-
Question: I prepared a clear TSP solution at an elevated temperature, but after cooling it to room temperature or refrigerating it, the solution became cloudy and a white precipitate formed. Why did this happen?
-
Answer: This is a common occurrence and is due to the decreased solubility of this compound at lower temperatures. When you prepared the solution at a higher temperature, you were able to dissolve more TSP than is stable at a lower temperature, creating a supersaturated solution upon cooling. The precipitate is simply the excess TSP crystallizing out of the solution.
-
Solution:
-
Gently warm the solution while stirring to redissolve the precipitate.
-
For future preparations, either prepare the solution at the temperature of use or consult a solubility chart to ensure you do not exceed the saturation point for your intended storage temperature.
-
Issue 2: The pH of my TSP buffer is different from what I expected after changing its temperature.
-
Question: I adjusted the pH of my TSP buffer to 12.0 at 25°C, but when I used it in an experiment at 37°C, the pH was lower. Is this normal?
-
Answer: Yes, this is normal. The pKa of phosphate-based buffers is sensitive to temperature, which causes the pH to change as the temperature changes. For phosphate buffers, the pH tends to decrease as the temperature increases.
-
Solution:
-
Always calibrate your pH meter at the temperature at which you will be using the buffer.
-
Adjust the final pH of the solution at its intended temperature of use to ensure accuracy for your experiment.
-
Issue 3: My solid this compound has formed hard clumps in its container.
-
Question: The TSP powder in my stock container has become hard and caked. Is it still usable?
-
Answer: This happens because this compound is hygroscopic, meaning it readily absorbs moisture from the air. This does not necessarily mean the compound has chemically degraded, but it has absorbed water.
-
Solution:
-
The caked material can often be broken up for use, but be aware that the water content has changed, which will affect the accuracy of weight-based concentration calculations.
-
To prevent this, always store solid TSP in a tightly sealed container in a dry, cool place.
-
Data Presentation
Table 1: Solubility of Anhydrous this compound (Na₃PO₄) in Water at Various Temperatures
| Temperature (°C) | Temperature (°F) | Solubility (g / 100 mL) |
| 0 | 32 | 5.4 |
| 20 | 68 | 12.0 |
| 25 | 77 | 14.5 |
| 40 | 104 | 23.3 |
| 100 | 212 | 94.6 |
Data sourced from.
Experimental Protocols
Protocol: Assessing the Thermal Stability of a this compound Solution
This protocol outlines a method to evaluate the physical stability of a prepared TSP solution upon temperature cycling.
1. Objective: To determine if a given concentration of TSP solution remains physically stable (i.e., free of precipitation) when subjected to different temperature conditions.
2. Materials:
-
This compound (specify hydrate, e.g., dodecahydrate)
-
Deionized or distilled water
-
Calibrated pH meter with a temperature probe
-
Stir plate and magnetic stir bar
-
Calibrated thermometer
-
Temperature-controlled environments (e.g., refrigerator at 2-8°C, incubator at 37°C, water bath)
-
Clear glass vials or containers with secure caps
3. Methodology:
-
Solution Preparation:
-
Determine the desired concentration of the TSP solution.
-
Using the solubility data in Table 1, confirm that the desired concentration is soluble at the lowest intended storage temperature.
-
Weigh the appropriate amount of TSP powder.
-
Add it to a beaker containing approximately 80% of the final volume of water at room temperature.
-
Stir until the solid is completely dissolved. If necessary, gently warm the solution to aid dissolution, but do not exceed 40°C to avoid dehydration of the TSP hydrate.
-
Allow the solution to return to room temperature (e.g., 25°C).
-
Adjust the pH if required using a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).
-
Add water to reach the final desired volume and mix thoroughly.
-
-
Experimental Workflow:
-
Dispense equal aliquots of the prepared solution into several clear glass vials.
-
Designate vials for each temperature condition (e.g., 4°C, 25°C, 40°C).
-
Place the vials in their respective temperature-controlled environments.
-
Visually inspect the samples for any signs of precipitation, cloudiness, or crystallization at specified time points (e.g., 1, 4, 8, 24, and 48 hours).
-
At each time point, allow one sample from each temperature to equilibrate back to room temperature and measure its pH to check for any irreversible changes.
-
4. Data Analysis:
-
Record all visual observations in a log. Note the time and temperature at which any changes occur.
-
Record the pH measurements at each time point.
-
Conclude the maximum concentration of your TSP solution that remains stable under the tested temperature conditions.
Mandatory Visualization
The following diagrams illustrate the relationships between temperature and the properties of TSP solutions.
Caption: Logical workflow of temperature's effect on TSP solution properties.
Caption: Troubleshooting guide for common issues with TSP solutions.
References
Removing residual trisodium phosphate from experimental samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual trisodium phosphate (TSP) from experimental samples.
Troubleshooting Guides
Guide 1: High Background Signal or Assay Interference After Using TSP
Residual this compound can significantly interfere with downstream applications by altering pH or directly inhibiting enzymatic reactions. This guide provides a step-by-step approach to identifying and removing residual TSP.
1. Confirming the Presence of Residual Phosphate:
Before proceeding with removal protocols, it is crucial to confirm that residual phosphate is the source of the interference. A common and sensitive method for this is the Malachite Green Phosphate Assay.
Experimental Protocol: Malachite Green Phosphate Assay
This colorimetric assay is based on the reaction between inorganic phosphate, molybdate, and malachite green, which forms a colored complex that can be measured spectrophotometrically.
-
Reagents:
-
Malachite Green Reagent A (e.g., 0.045% Malachite Green in 3N H₂SO₄)
-
Malachite Green Reagent B (e.g., 1.5% ammonium molybdate in 3N H₂SO₄)
-
Phosphate Standard (e.g., 1mM KH₂PO₄)
-
Deionized water (dH₂O)
-
-
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by performing serial dilutions of the phosphate standard in dH₂O. Typical concentrations range from 1 µM to 50 µM.[1][2]
-
Sample Preparation: Dilute your experimental sample to fall within the range of the standard curve.
-
Assay:
-
Pipette 50 µL of each standard, sample, and a blank (dH₂O) into separate wells of a 96-well plate.[1][2]
-
Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.[1]
-
Add 10 µL of Malachite Green Reagent B, mix, and incubate for 20-30 minutes at room temperature to allow for color development.
-
-
Measurement: Read the absorbance at approximately 620-660 nm using a microplate reader.
-
Calculation: Subtract the blank absorbance from your sample readings and determine the phosphate concentration using the standard curve.
-
2. Choosing a TSP Removal Method:
Once the presence of phosphate is confirmed, select a removal method based on your sample volume, concentration, and downstream application requirements. The most common methods are dialysis, desalting spin columns, and diafiltration.
Guide 2: Troubleshooting Common Issues During TSP Removal
This section addresses specific problems that may arise during the removal process.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Protein Recovery After Dialysis | - Protein binding to the dialysis membrane.- Sample dilution is too high.- Use of an incorrect Molecular Weight Cut-Off (MWCO) membrane. | - For dilute samples (<0.1 mg/mL), add a carrier protein like BSA to prevent nonspecific binding.- Ensure the MWCO of the membrane is at least two to three times smaller than the molecular weight of your protein of interest.- Minimize the dialysis buffer to sample volume ratio, though a ratio of at least 100:1 is recommended for efficient removal. |
| Protein Precipitation During Dialysis | - The new buffer has a pH close to the isoelectric point (pI) of the protein.- The salt concentration in the new buffer is too low.- The protein concentration is too high. | - Ensure the pH of the dialysis buffer is at least one unit away from the protein's pI.- Maintain an appropriate ionic strength in the dialysis buffer to keep the protein soluble.- If possible, perform dialysis with a more dilute protein sample. |
| Incomplete TSP Removal with Spin Columns | - The sample volume is too large for the column capacity.- The sample is highly viscous due to high protein or glycerol concentration. | - Reduce the sample volume loaded onto the column.- For highly viscous samples, dilute the sample before loading or process a smaller volume.- For complete removal, it may be necessary to pass the eluate through a second fresh column. |
| Significant Increase in Sample Volume After Dialysis | - Osmotic pressure differences between the sample and the dialysis buffer. This is common if the sample contains high concentrations of solutes like glycerol or sucrose. | - Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer at each stage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual this compound?
The three most common and effective methods are Dialysis, Desalting Spin Columns (a form of gel filtration), and Diafiltration (ultrafiltration). Each method has its own advantages and is suitable for different experimental needs.
Q2: How do I choose the best removal method for my sample?
The choice depends on factors like sample volume, urgency, and the required final concentration of your sample. Refer to the table below for a detailed comparison.
Data Presentation: Comparison of TSP Removal Methods
| Feature | Dialysis | Desalting Spin Columns | Diafiltration (Ultrafiltration) |
| Principle | Passive diffusion across a semi-permeable membrane. | Size exclusion chromatography. | Convective transport through a semi-permeable membrane. |
| Typical Sample Volume | Wide range (µL to Liters). | Small volumes (typically < 4 mL). | Wide range, very scalable. |
| Processing Time | Slow (several hours to overnight). | Fast (< 5-10 minutes). | Fast. |
| Sample Dilution | Can cause sample dilution. | Minimal dilution with spin columns; some dilution with gravity-flow columns. | Can concentrate the sample. |
| Efficiency | High, especially with multiple buffer changes. | High, often >95% salt removal in a single pass. | Very high, can achieve >99% buffer exchange. |
| Protein Recovery | Generally high, but can be affected by nonspecific binding. | Typically >90%, depending on the protein and resin. | Typically >90%. |
Q3: Can I use something other than a phosphate-based buffer to avoid this problem in the first place?
Yes, several alternative buffers can be used depending on the required pH range and experimental conditions. Common alternatives include:
-
Tris (Tris(hydroxymethyl)aminomethane): Useful for a pH range of 7.0-9.0. However, its pH is sensitive to temperature changes.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Provides a stable pH in the range of 6.8-8.2 and is well-suited for cell culture applications.
-
MOPS (3-(N-morpholino)propanesulfonic acid): Effective in the pH range of 6.5-7.9.
Q4: What is the general protocol for removing TSP using a desalting spin column?
Experimental Protocol: Desalting with a Spin Column
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
Centrifuge for 1-2 minutes at approximately 1,500 x g to remove the storage buffer.
-
-
Equilibration:
-
Add your desired exchange buffer to the column.
-
Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
-
Sample Loading:
-
Place the equilibrated column in a fresh collection tube.
-
Slowly apply your sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge for 2 minutes at 1,500 x g to collect your desalted sample in the collection tube.
-
Q5: What is a typical protocol for TSP removal via dialysis?
Experimental Protocol: Dialysis
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in your target dialysis buffer for at least 2 minutes.
-
-
Sample Loading:
-
Load your sample into the dialysis tubing or cassette, leaving some space for potential volume changes.
-
Securely close the tubing with clips.
-
-
Dialysis:
-
Immerse the sealed tubing in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Stir the buffer gently on a stir plate.
-
Dialyze for 2 hours at room temperature or 4°C.
-
-
Buffer Changes:
-
Change the dialysis buffer and continue to dialyze for another 2 hours.
-
For optimal results, perform a third buffer change and let the dialysis proceed overnight at 4°C.
-
-
Sample Recovery:
-
Carefully remove the tubing from the buffer and collect your sample.
-
Visualizations
Caption: Workflow for removing and verifying the absence of residual TSP.
Caption: Decision tree for selecting an appropriate TSP removal method.
References
Best practices for storing and handling trisodium phosphate in the lab
Technical Support Center: Trisodium Phosphate (TSP)
This guide provides best practices for the safe storage and handling of this compound (Na₃PO₄) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive material that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is important to handle it with care to avoid direct contact.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Use impervious gloves made of materials like rubber, neoprene, nitrile, or PVC.[1]
-
Eye Protection: Chemical safety goggles and/or a full face shield should be worn, especially when there is a risk of splashing.[1] Contact lenses are not recommended.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respiratory mask is necessary.
-
Protective Clothing: A lab coat, apron, or coveralls should be worn to prevent skin contact.
Q3: How should I respond to an accidental exposure to this compound?
A3: In the event of an accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water and remove any contaminated clothing. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Have the person drink plenty of water or milk and seek immediate medical attention.
Q4: What are the signs of improper storage of this compound?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air. Signs of improper storage include clumping or caking of the powder, which indicates moisture exposure. The container may also show signs of degradation if it is not suitable for corrosive materials.
Storage and Handling Protocols
Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and ensure laboratory safety. Store it in a cool, dry, well-ventilated area away from incompatible substances.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature | Prevents degradation and potential reactions. |
| Humidity | Dry environment | This compound is hygroscopic and will absorb moisture from the air. |
| Container | Tightly closed, original, or suitable non-reactive container | Prevents moisture absorption and contamination. Avoid aluminum or galvanized containers. |
| Ventilation | Well-ventilated area | Minimizes the concentration of airborne dust particles. |
| Incompatible Materials | Store away from strong acids, magnesium, and other reactive metals. | This compound reacts violently with strong acids and water, generating heat. It can also react with certain metals to produce flammable hydrogen gas. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
-
Safety Precautions: Don all required personal protective equipment (gloves, safety goggles, lab coat).
-
Ventilation: Perform the procedure in a well-ventilated area or under a fume hood to avoid inhaling any dust.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolving: Slowly add the weighed this compound to the appropriate volume of water while stirring continuously. Caution: Always add the solid to the water, not the other way around, to avoid a violent exothermic reaction.
-
Cooling: The dissolution of this compound in water is exothermic and will generate heat. Allow the solution to cool to room temperature before use.
-
Storage: Store the prepared solution in a clearly labeled, tightly sealed container.
Protocol 2: Handling a this compound Spill
-
Evacuate and Secure: In the event of a large spill, evacuate the immediate area. For all spills, ensure the area is well-ventilated.
-
Personal Protective Equipment: Before cleaning up, put on all necessary PPE, including respiratory protection, gloves, and eye protection.
-
Containment: For larger spills, use an inert absorbent material to contain the spill and prevent it from spreading.
-
Cleanup:
-
Carefully sweep or scoop up the spilled solid material, avoiding the generation of dust.
-
Do NOT add water directly to the spilled solid material.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Decontamination: Once the solid material is removed, the area can be washed with water to remove any remaining residue.
-
Disposal: Dispose of the collected waste according to local, state, and federal regulations.
Visual Guides
Caption: Workflow for handling a this compound spill.
Caption: Decision tree for the proper storage of this compound.
References
Technical Support Center: Mitigating the Environmental Impact of Trisodium Phosphate (TSP) Waste Disposal
<
This technical support center provides guidance for researchers, scientists, and drug development professionals on the responsible disposal of trisodium phosphate (TSP) waste. Here you will find frequently asked questions (FAQs), troubleshooting guides for waste treatment experiments, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the environmental impact and management of TSP waste.
| Question | Answer |
| What is the primary environmental impact of TSP waste? | The primary environmental impact is eutrophication [1][2][3]. When TSP enters aquatic ecosystems, the excess phosphate acts as a nutrient, causing massive algal blooms[4][5]. These blooms block sunlight and consume large amounts of dissolved oxygen as they decompose, creating "dead zones" where fish and other aquatic life cannot survive. |
| Are there regulations I need to be aware of for TSP disposal? | Yes. While federal regulations may not classify pure TSP as a hazardous waste, local and state regulations are often stricter due to its environmental impact. Disposal methods must comply with all applicable federal, state, and local regulations, including the Clean Water Act. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance. |
| Can I pour diluted TSP waste down the drain? | Generally, no. Even diluted TSP contributes to phosphate loading in wastewater systems, which can lead to eutrophication. Many municipalities have restrictions on phosphate discharge. It is crucial to treat TSP waste to remove the phosphate before disposal. |
| What are the main strategies for treating TSP waste in a lab setting? | The most common strategies involve converting the soluble phosphate into an insoluble solid that can be filtered out. These methods include Chemical Precipitation (using calcium, aluminum, or iron salts), Struvite Precipitation (recovering phosphate as a useful fertilizer), and Bioremediation (using microorganisms to uptake phosphate). |
| Are there greener alternatives to TSP for my experiments? | Yes, several alternatives exist depending on the application. For general cleaning and degreasing, options include phosphate-free cleaners containing sodium sesquicarbonate, citric acid, or sodium percarbonate. For buffering applications, alternative phosphate-free buffer systems may be suitable. Evaluate the specific requirements of your protocol to determine the best substitute. |
Troubleshooting Guides for Waste Treatment
This section addresses common problems encountered during the implementation of phosphate removal protocols.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low phosphate removal efficiency after chemical precipitation. | Incorrect pH: The optimal pH for precipitation is crucial. For alum, it's around 6.3; for ferric salts, it's around 5.3; and for lime, it must be above 10.Insufficient Reagent: The amount of precipitant may be too low for the phosphate concentration.Inadequate Mixing/Settling Time: Flocs may not have had enough time to form and settle. | 1. Measure and adjust the pH of the TSP solution to the optimal range for your chosen precipitant before and during reagent addition.2. Increase the dosage of the precipitating agent incrementally. Perform a jar test with varying concentrations to find the optimal dose.3. Ensure adequate mixing to distribute the reagent, followed by a sufficient quiescent period for the precipitate to settle. |
| Precipitate is very fine and does not settle well. | Suboptimal pH: Operating outside the ideal pH range can result in fine, colloidal particles.Lack of Coagulant/Flocculant: The precipitated particles may be too small to settle on their own. | 1. Verify and adjust the pH to the optimal range for floc formation.2. Consider adding a coagulant (like alum or ferric chloride) or a polymer flocculant to help aggregate the fine particles into larger, more easily settleable flocs. |
| Struvite precipitation is not occurring or is very slow. | Incorrect Molar Ratios: Struvite (MgNH₄PO₄·6H₂O) requires equimolar concentrations of magnesium, ammonium, and phosphate.Suboptimal pH: The ideal pH range for struvite formation is between 8 and 11.Presence of Inhibitors: High concentrations of other ions, like calcium, can interfere with struvite crystallization. | 1. Analyze the concentrations of Mg²⁺, NH₄⁺, and PO₄³⁻ in your waste stream and add magnesium (e.g., MgCl₂) and/or ammonium (e.g., NH₄Cl) salts to achieve a 1:1:1 molar ratio.2. Adjust the pH of the solution to between 8.5 and 9.5 using a base like NaOH.3. If high calcium is present, consider a pre-treatment step to precipitate calcium carbonate by raising the pH. |
| Inconsistent results with bioremediation. | Unhealthy Microbial Culture: The polyphosphate-accumulating organisms (PAOs) may be stressed or outcompeted by other microbes.Incorrect Aerobic/Anaerobic Cycling: PAOs require specific cycling between anaerobic and aerobic conditions to effectively uptake phosphate.Nutrient Imbalance: Lack of a sufficient carbon source can inhibit PAO activity. | 1. Ensure the microbial sludge is properly acclimated and not exposed to toxic compounds.2. Implement a system that cycles the wastewater between an anaerobic zone (for carbon uptake and phosphate release) and an aerobic zone (for luxury phosphate uptake).3. Supplement the waste stream with an easily biodegradable carbon source if necessary. |
Quantitative Data on Treatment Methods
The following table summarizes the typical performance of common phosphate removal technologies. Values can vary based on initial phosphate concentration, pH, temperature, and specific wastewater composition.
| Treatment Method | Typical Phosphate Removal Efficiency | Optimal pH Range | Key Advantages | Key Disadvantages |
| Chemical Precipitation (Lime) | >90% | >10 | High efficiency, relatively low chemical cost. | Produces large volumes of sludge; requires significant pH adjustment and subsequent neutralization. |
| Chemical Precipitation (Alum/Iron Salts) | 80 - 95% | 5.5 - 7.0 | Highly effective, can be integrated into existing systems. | Higher chemical cost, produces chemical sludge, can reduce effluent alkalinity. |
| Struvite Precipitation | >90% | 8.0 - 11.0 | Recovers phosphate as a valuable slow-release fertilizer, reduces nitrogen as well. | Requires addition of magnesium and sometimes ammonium; process can be sensitive to impurities. |
| Bioremediation (Algae) | 73 - 85% | 6.0 - 9.0 | Eco-friendly, biomass can be used for biofuels, no chemical sludge produced. | Slower process, requires space and light, can be less consistent than chemical methods. |
| Bioremediation (PAO Bacteria) | >90% | 6.5 - 8.0 | No chemical addition required, reduces sludge volume compared to chemical methods. | Requires specific reactor configurations (anaerobic/aerobic zones), sensitive to operational changes. |
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common laboratory-scale TSP waste treatment experiments.
Protocol 1: Phosphate Removal by Chemical Precipitation with Calcium Hydroxide (Lime)
Objective: To precipitate soluble phosphate from a TSP solution as calcium phosphate (hydroxyapatite).
Materials:
-
TSP waste solution
-
Calcium hydroxide (Ca(OH)₂), also known as slaked lime
-
pH meter and probe
-
Magnetic stirrer and stir bar
-
Beakers or flasks
-
1 M Hydrochloric acid (HCl) for neutralization
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Methodology:
-
Characterization: Determine the initial phosphate concentration of the TSP waste solution using a suitable analytical method (e.g., colorimetric ascorbic acid method).
-
pH Adjustment: Place a known volume of the TSP solution in a beaker on a magnetic stirrer. Begin stirring and slowly add calcium hydroxide. Monitor the pH continuously.
-
Precipitation: Continue adding Ca(OH)₂ until the pH of the solution stabilizes above 10.0. A white precipitate of hydroxyapatite (Ca₅(PO₄)₃OH) will form.
-
Flocculation & Settling: Continue to stir the solution moderately for 20-30 minutes to allow for floc formation. Turn off the stirrer and allow the precipitate to settle for at least 60 minutes.
-
Separation: Carefully decant the supernatant (the clear liquid above the solid). Filter the remaining slurry to separate the solid calcium phosphate waste from the liquid.
-
Neutralization: Test the pH of the filtered liquid (effluent). If it is still above the acceptable discharge limit (typically 6-9), neutralize it by slowly adding 1 M HCl while stirring.
-
Analysis: Measure the final phosphate concentration in the treated effluent to determine the removal efficiency.
-
Disposal: Dispose of the solid waste and the neutralized effluent in accordance with your institution's EHS guidelines.
Protocol 2: Phosphate Recovery via Struvite Precipitation
Objective: To recover phosphate from a concentrated TSP solution as struvite (magnesium ammonium phosphate), a valuable slow-release fertilizer.
Materials:
-
Concentrated TSP waste solution (>100 mg/L PO₄³⁻-P)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
1 M Sodium hydroxide (NaOH)
-
pH meter, magnetic stirrer, beakers
-
Filtration apparatus
Methodology:
-
Characterization: Determine the initial molar concentrations of phosphate (PO₄³⁻), ammonium (NH₄⁺), and magnesium (Mg²⁺) in the waste solution.
-
Stoichiometric Adjustment: The ideal molar ratio for struvite formation is Mg²⁺:NH₄⁺:PO₄³⁻ = 1:1:1. Based on the initial analysis, add stock solutions of MgCl₂ and/or NH₄Cl to the TSP solution to achieve this equimolar ratio. Excess ammonium can sometimes favor precipitation.
-
pH Adjustment for Precipitation: While stirring, slowly add 1 M NaOH to the solution. Monitor the pH closely.
-
Crystallization: As the pH rises into the optimal range of 8.5 - 9.5, white crystalline struvite precipitate will begin to form. Continue stirring slowly for 60-90 minutes to promote crystal growth.
-
Settling and Separation: Turn off the stirrer and allow the struvite crystals to settle. Separate the crystals from the solution via filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of deionized water to remove any remaining soluble ions. Dry the crystals in an oven at a low temperature (< 50°C) to prevent the loss of hydration water.
-
Analysis: Measure the final phosphate concentration in the treated liquid to calculate recovery efficiency. The dried struvite can be characterized (e.g., via XRD) and potentially reused as a fertilizer.
-
Disposal: Dispose of the treated liquid according to institutional guidelines.
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to TSP waste management.
Caption: The ecological cascade of eutrophication caused by excess phosphate.
Caption: A decision-making workflow for selecting a TSP waste treatment method.
Caption: Experimental workflow for phosphate removal via chemical precipitation.
References
- 1. Eutrophication - Wikipedia [en.wikipedia.org]
- 2. Eutrophication | Definition, Types, Causes, & Effects | Britannica [britannica.com]
- 3. This compound (TSP) - Uses, Benefits, Safety, and Alternatives - CheMondis Blog [blog.chemondis.com]
- 4. earthhow.com [earthhow.com]
- 5. Eutrophication Definition, Process & Causes - Lesson | Study.com [study.com]
Validation & Comparative
A Comparative Guide to Trisodium Phosphate and Sodium Hypochlorite for Surface Disinfection
For Researchers, Scientists, and Drug Development Professionals
In the critical environments of research laboratories and pharmaceutical manufacturing, the selection of an appropriate surface disinfectant is paramount to maintaining aseptic conditions and ensuring the integrity of experimental outcomes. This guide provides an objective comparison of two commonly utilized disinfectants: Trisodium Phosphate (TSP) and Sodium Hypochlorite (household bleach). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, material compatibility, and safety profiles to aid in the selection of the most suitable disinfectant for your specific needs.
At a Glance: TSP vs. Sodium Hypochlorite
| Feature | This compound (TSP) | Sodium Hypochlorite (NaOCl) |
| Primary Function | Cleaner, Degreaser, Disinfectant | Disinfectant, Bleach |
| Mechanism of Action | High alkalinity disrupts cell membranes and saponifies lipids. | Oxidation of cellular components, including proteins and nucleic acids. |
| Antimicrobial Spectrum | Primarily bactericidal. | Broad-spectrum (bactericidal, virucidal, fungicidal, sporicidal). |
| Material Compatibility | Corrosive to aluminum. Generally compatible with stainless steel and many plastics. | Corrosive to many metals, including stainless steel upon prolonged contact. Compatible with many plastics. |
| Safety Concerns | Skin and eye irritant. Inhalation of dust can cause respiratory irritation. | Skin and eye irritant/corrosive. Can release toxic chlorine gas if mixed with acids. |
Mechanism of Action
The antimicrobial properties of this compound and Sodium Hypochlorite stem from distinct chemical interactions with microbial cells.
This compound (TSP): As a strong alkaline compound, TSP in an aqueous solution creates a high pH environment (typically 11-12)[1]. This extreme alkalinity is its primary mode of antimicrobial action. It disrupts the cell membranes of microorganisms and saponifies fats and oils, effectively breaking down the cellular structure[1].
Sodium Hypochlorite (NaOCl): The disinfecting power of sodium hypochlorite is attributed to its ability to form hypochlorous acid (HOCl) in water. HOCl is a potent oxidizing agent that targets and denatures essential cellular components. It irreversibly oxidizes sulfhydryl groups in enzymes, leading to their inactivation, and can also cause damage to nucleic acids, ultimately leading to cell death.
Below is a graphical representation of their primary mechanisms of action.
Comparative Antimicrobial Efficacy
Published research directly comparing the disinfectant efficacy of this compound and Sodium Hypochlorite is predominantly focused on the food industry, particularly against foodborne pathogens like Salmonella and Campylobacter.
Bactericidal Activity:
| Organism | Surface | TSP Concentration | NaOCl Concentration | Log Reduction (TSP) | Log Reduction (NaOCl) | Reference |
| Campylobacter | Duck Meat | 8-12% (w/v) | 40-60 ppm | ~1.2 - 6.4 | ~0.2 - 1.5 | [2] |
| Salmonella | Duck Meat | 8-12% (w/v) | 40-60 ppm | ~0.4 - 6.6 | ~0.2 - 1.5 | [2] |
| Yersinia enterocolitica | Eggshell | 5-12% | 100 mg/liter | up to 3.74 | - | [3] |
| Salmonella Biofilms | Stainless Steel, Glass | Not specified | 40-60 ppm | More effective than NaOCl | Less effective than TSP |
Fungicidal and Sporicidal Activity:
Direct comparative studies on the fungicidal and sporicidal activity of TSP versus sodium hypochlorite are limited. However, it is generally recognized that sodium hypochlorite has a broader and more potent sporicidal and fungicidal profile. Sodium hypochlorite's effectiveness against spores is pH-dependent, with greater efficacy around a neutral pH.
Experimental Protocols
The evaluation of disinfectant efficacy often follows standardized methods to ensure reproducibility and comparability of results. A commonly employed method is the AOAC Use-Dilution Test.
AOAC Use-Dilution Test (General Protocol):
This test evaluates the efficacy of disinfectants on hard, inanimate surfaces.
-
Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test microorganism and then dried.
-
Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution at the specified concentration and for a defined contact time.
-
Neutralization and Culture: After exposure, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant. The broth is then incubated to determine if any microorganisms have survived.
-
Results Interpretation: The number of tubes showing growth of the microorganism is recorded. A passing result is typically defined by no growth in a specified number of replicate tests.
Below is a workflow diagram for a typical disinfectant efficacy test.
References
A Comparative Analysis of Trisodium Phosphate and Potassium Phosphate in Buffers for Biological Research
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of phosphate-based buffer systems.
In the realm of biological research and pharmaceutical development, the choice of a buffer system is a critical decision that can significantly impact experimental outcomes. Phosphate buffers are ubiquitous due to their physiological relevance and buffering capacity around neutral pH. This guide provides a detailed comparative analysis of two primary types of phosphate buffers: those prepared with trisodium phosphate and the more commonly used potassium phosphate buffers. This comparison is based on their physicochemical properties, performance in biological assays, and practical applications, supported by experimental data and detailed protocols.
Understanding the Composition of Phosphate Buffers
It is crucial to distinguish between the starting materials and the final composition of the buffer. While "this compound" and "potassium phosphate" are the nominal starting salts, the actual buffering species in a solution at a given pH are the various protonated forms of the phosphate ion (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻).
This compound (TSP) Buffers: this compound (Na₃PO₄) is a highly alkaline salt. To prepare a buffer in the physiological pH range (around 7.4), TSP must be titrated with a strong acid (like HCl) or blended with more acidic phosphate salts such as monosodium phosphate (NaH₂PO₄) or disodium phosphate (Na₂HPO₄). Therefore, a "this compound buffer" at neutral pH is, in effect, a sodium phosphate buffer .
Potassium Phosphate Buffers: These are typically prepared by mixing monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄) to achieve the desired pH.[1] This mixture is a widely used buffer system in many biological and biochemical applications.[2][3]
The key distinction in this comparison, therefore, boils down to the predominant cation present in the buffer solution: sodium (Na⁺) versus potassium (K⁺).
Physicochemical Properties: A Tabular Comparison
The fundamental properties of the starting salts are essential for buffer preparation and understanding their behavior in solution.
| Property | This compound (TSP) | Potassium Phosphate (Monobasic/Dibasic) |
| Chemical Formula | Na₃PO₄[4] | KH₂PO₄ / K₂HPO₄[1] |
| Molecular Weight | 163.94 g/mol (anhydrous) | 136.09 g/mol (KH₂PO₄) / 174.18 g/mol (K₂HPO₄) |
| pH of 1% Solution | ~12 (highly alkaline) | 4.4-4.7 (KH₂PO₄) / 9.0-9.4 (K₂HPO₄) |
| Solubility in Water | High | High |
| Buffering Range (pKa) | pKa₁, pKa₂, pKa₃ of phosphoric acid are ~2.15, 7.21, 12.32 | Primarily utilizes pKa₂ (~7.21) for buffers in the 5.8-8.0 range |
Performance in Biological Applications: Experimental Insights
The choice between sodium and potassium phosphate buffers can have significant consequences for the stability and activity of biological macromolecules.
Protein Stability
Experimental evidence suggests that the choice of cation can influence protein stability, particularly under stress conditions such as freeze-thawing and lyophilization.
-
Protein Aggregation: Studies on monoclonal antibodies and other proteins have shown that potassium phosphate buffers can result in less aggregation during freeze-thaw cycles compared to sodium phosphate buffers.
-
Lyophilization: A sodium phosphate buffer system has been observed to consistently result in more turbid reconstituted solids after freeze-drying of bovine IgG, indicating a higher level of insoluble aggregates compared to a potassium phosphate buffer system.
Enzyme Kinetics
The ionic environment can affect enzyme activity and kinetics. While both sodium and potassium phosphate buffers are widely used, there are instances where the choice of cation is critical.
-
Enzyme Inhibition/Activation: Phosphate ions, in general, can inhibit the activity of certain enzymes, such as carboxypeptidase and phosphoglucomutase. The specific effects can be concentration-dependent.
-
Cation-Specific Effects: Some enzymes exhibit different activities in the presence of sodium versus potassium ions. For example, Na⁺/K⁺-ATPase activity is intrinsically dependent on the concentrations of both sodium and potassium ions. For most enzymes, the difference may not be significant, but for others, one cation may be preferred for optimal stability and activity.
Electrophoresis and Chromatography
In separation techniques, the buffer composition affects the mobility and resolution of analytes.
-
Capillary Zone Electrophoresis (CZE): One study demonstrated that a sodium phosphate buffer provided shorter mobility times and better resolution and selectivity for a mixture of dansyl amino acids compared to a potassium phosphate buffer at the same concentration and pH.
Experimental Protocols
To facilitate the direct comparison of these buffer systems in your own research, detailed experimental protocols are provided below.
Protocol 1: Preparation of 0.1 M Phosphate Buffers (pH 7.4)
Objective: To prepare 100 mL of 0.1 M sodium phosphate buffer (from TSP) and 0.1 M potassium phosphate buffer.
Materials:
-
This compound (Na₃PO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Dipotassium phosphate (K₂HPO₄)
-
1 M HCl
-
Deionized water
-
pH meter
-
Volumetric flasks (100 mL)
-
Magnetic stirrer and stir bar
Procedure for Sodium Phosphate Buffer (from TSP):
-
Weigh 1.64 g of Na₃PO₄ and dissolve it in approximately 80 mL of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH of the solution reaches 7.4.
-
Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.
Procedure for Potassium Phosphate Buffer:
-
Prepare 0.1 M stock solutions of KH₂PO₄ (1.36 g in 100 mL) and K₂HPO₄ (1.74 g in 100 mL).
-
To a beaker, add approximately 19 mL of the 0.1 M KH₂PO₄ stock solution.
-
To the same beaker, add approximately 81 mL of the 0.1 M K₂HPO₄ stock solution.
-
Mix the solution and verify that the pH is approximately 7.4 with a calibrated pH meter. Adjust if necessary with small additions of the stock solutions.
-
Transfer the final solution to a 100 mL volumetric flask.
Protocol 2: Comparative Analysis of Buffer Capacity
Objective: To compare the buffering capacity of the prepared sodium and potassium phosphate buffers.
Materials:
-
Prepared 0.1 M sodium and potassium phosphate buffers (pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
Burettes
-
pH meter
-
Beakers (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Place 50 mL of the 0.1 M sodium phosphate buffer into a beaker with a stir bar.
-
Record the initial pH.
-
Titrate the buffer with 0.1 M HCl, adding 1 mL increments and recording the pH after each addition until the pH drops by at least 2 units.
-
Repeat the titration with a fresh 50 mL of the sodium phosphate buffer using 0.1 M NaOH until the pH increases by at least 2 units.
-
Repeat steps 1-4 for the 0.1 M potassium phosphate buffer.
-
Plot the pH versus the volume of acid or base added for each buffer. The buffering capacity is indicated by the volume of acid or base required to cause a significant change in pH.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of the two buffer systems.
Caption: Workflow for the comparative analysis of phosphate buffers.
Signaling Pathways and Cellular Interactions
The high concentration of sodium ions in a buffer prepared from this compound could be a consideration in cellular assays. Eukaryotic cells maintain a steep electrochemical gradient with low intracellular sodium and high intracellular potassium. High extracellular sodium is normal, but excessive concentrations could impact cellular processes such as ion channel function and cell volume regulation. Therefore, for in vivo and cell-based assays, a potassium phosphate buffer may be more appropriate to mimic intracellular ionic conditions, or a buffer with physiological concentrations of both ions, such as Phosphate-Buffered Saline (PBS), should be considered.
Conclusion
The choice between a this compound-derived buffer and a potassium phosphate buffer is fundamentally a decision between a sodium-based and a potassium-based phosphate buffer system. While both can be prepared to the same pH and molarity, the identity of the cation can have subtle but significant effects on experimental outcomes.
-
Potassium phosphate buffers may be advantageous in applications requiring high protein stability, particularly during freezing and thawing. They are also preferred for experiments aiming to mimic intracellular ionic conditions.
-
Sodium phosphate buffers , including those prepared from this compound, are effective and widely used. They have shown better performance in some separation techniques like CZE.
For most routine biochemical assays, the differences may be negligible. However, for sensitive applications such as protein formulation, crystallography, and cellular assays, it is highly recommended to empirically test both buffer systems to determine the optimal conditions for a specific experiment. This guide provides the foundational knowledge and protocols to enable researchers to make an informed decision based on experimental evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. High pH during this compound Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Buffer Manufacturer, this compound Supplier and Exporter from India [krishnachemical.net]
- 4. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Trisodium Phosphate: A Comparative Analysis of its Efficacy Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trisodium phosphate's (TSP) performance against bacterial biofilms with other common antimicrobial agents. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Comparative Efficacy of Anti-Biofilm Agents
The following table summarizes the quantitative data on the efficacy of this compound and other antimicrobial agents against bacterial biofilms. It is important to note that the direct comparison of efficacies can be challenging due to variations in experimental conditions across different studies.
| Antimicrobial Agent | Target Microorganism(s) | Concentration(s) | Contact Time | Surface(s) | Log Reduction (CFU/cm²) | Reference(s) |
| This compound (TSP) | Salmonella spp. | 8%, 10%, 12% (w/v) | 10 min | Stainless Steel, Glass, Polyurethane | > 4 (uncountable) | [1] |
| Listeria monocytogenes | 8% | 10 min (RT), 20 min (10°C) | Not specified | ~1 | [2] | |
| Sodium Hypochlorite (SH) | Salmonella spp. | 40, 50, 60 ppm | 10 min | Stainless Steel, Glass (unsoiled) | > 4 (uncountable) | [1] |
| Salmonella spp. | 40, 50, 60 ppm | 10 min | Polyurethane, Soiled Surfaces | Countable numbers remained | [1] | |
| Peracetic Acid (PAA) | Listeria monocytogenes | 200 ppm | 5 min | Stainless Steel, LDPE, PVC, PET, Rubber | 4.0 - 4.5 | [3] |
| Pseudomonas aeruginosa, Staphylococcus aureus | 900 ppm | Not specified | Not specified | Total kill | ||
| Quaternary Ammonium Compounds (QACs) | Listeria monocytogenes | 400 ppm | 5 min | Stainless Steel, LDPE, PVC, PET, Rubber | 3.0 - 3.7 | |
| Staphylococcus aureus, Pseudomonas aeruginosa | Not specified | Not specified | Glass | Lower efficacy than SH and Hydrogen Peroxide |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anti-biofilm agents.
Biofilm Formation Assay
This protocol outlines the steps for growing bacterial biofilms in a laboratory setting for subsequent testing.
-
Bacterial Culture Preparation: A single colony of the target bacterium is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubated at the optimal temperature (e.g., 37°C) with agitation until it reaches the mid-logarithmic growth phase.
-
Inoculation: The bacterial culture is diluted in a fresh growth medium to a specific optical density (e.g., OD₆₀₀ of 0.05). A fixed volume (e.g., 200 µL) of the diluted culture is added to the wells of a microtiter plate or to coupons of the desired surface material placed in a sterile container.
-
Incubation: The plates or containers are incubated under static conditions at an appropriate temperature for a specified period (e.g., 24-72 hours) to allow for biofilm formation. The incubation time can be varied to study different stages of biofilm development.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently aspirating the medium. The wells or coupons are then washed with a sterile buffer solution (e.g., Phosphate Buffered Saline - PBS) to remove any remaining non-adherent cells.
Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay is used to quantify the total biomass of the biofilm.
-
Staining: After the washing step in the biofilm formation assay, a solution of 0.1% crystal violet is added to each well or coupon and incubated at room temperature for 15-20 minutes.
-
Washing: The crystal violet solution is removed, and the wells or coupons are washed again with a sterile buffer to remove excess stain.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a spectrophotometer at a wavelength of approximately 570-590 nm. The absorbance reading is directly proportional to the amount of biofilm biomass.
Quantification of Cell Viability (TTC or XTT Assay)
These metabolic assays are used to determine the viability of the bacterial cells within the biofilm.
-
Treatment: The established biofilms are treated with the antimicrobial agent at various concentrations for a specific contact time. Control groups are treated with a sterile buffer or growth medium.
-
Washing: After treatment, the antimicrobial solution is removed, and the biofilms are washed with a sterile buffer.
-
Addition of Tetrazolium Salt: A solution of a tetrazolium salt, such as 2,3,5-triphenyltetrazolium chloride (TTC) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), is added to the biofilms.
-
Incubation: The biofilms are incubated in the dark for a period of time (e.g., 2-4 hours). Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Quantification: The absorbance of the colored formazan solution is measured using a spectrophotometer at an appropriate wavelength (e.g., ~490 nm for TTC, ~450-500 nm for XTT). The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Bacterial Biofilm Formation Signaling
The formation of bacterial biofilms is a complex process regulated by intricate signaling pathways. Quorum sensing (QS) is a key mechanism that allows bacteria to communicate and coordinate their behavior based on population density.
Figure 1. Staphylococcus aureus agr Quorum Sensing Pathway.
In Staphylococcus aureus, the accessory gene regulator (agr) system is a primary quorum-sensing pathway that controls biofilm formation and virulence.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy enhancement of this compound against spoilage and pathogenic bacteria in model biofilms and on adipose tissue [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Evaluation of Different Sanitizers Against Listeria monocytogenes Biofilms on Major Food-Contact Surfaces [frontiersin.org]
A Researcher's Guide: Tris vs. Phosphate Buffers in Biochemical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical, yet often overlooked, determinant of experimental success. The two most ubiquitous buffering agents in the life sciences, Tris and phosphate, each possess distinct properties that can significantly influence the outcome of biochemical assays. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for specific applications.
Introduction to Tris and Phosphate Buffers
Tris (tris(hydroxymethyl)aminomethane) and phosphate buffers are fundamental tools for maintaining a stable pH environment in a vast array of biochemical experiments. Tris, an organic amine, typically buffers effectively in the pH range of 7.0 to 9.0.[1] Phosphate buffers, composed of a mixture of monobasic and dibasic phosphate salts, are most effective in the pH range of 5.8 to 8.0.[1] While both are mainstays in the laboratory, their chemical nature dictates their suitability for different types of assays.
A key difference lies in their chemical reactivity and interaction with other components of a reaction. Tris contains a primary amine group that can be reactive and is known to chelate metal ions, which can be a significant factor in assays involving metalloenzymes. Conversely, phosphate ions can precipitate in the presence of certain divalent cations, such as calcium and magnesium, and can also interfere with phosphorylation-dependent signaling pathways.
This guide will delve into a comparative analysis of these two buffers across several common biochemical assays, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate an informed choice for your research needs.
Performance in Enzyme Kinetics Assays
The choice of buffer can have a profound impact on enzyme activity and the resulting kinetic parameters. The following data summarizes the performance of Tris and phosphate buffers in assays for two different enzymes: horseradish peroxidase and lactate dehydrogenase.
Comparative Data: Enzyme Kinetic Parameters
| Enzyme | Buffer System | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Horseradish Peroxidase | 50 mM Potassium Phosphate, pH 6.0 | ABTS | 1.5 | - | - | [2] |
| 50 mM BisTris/HCl, pH 7.0 | ABTS | 9.0 | - | - | [2] | |
| Lactate Dehydrogenase | 0.05 M Phosphate buffer, pH 6.80 | Pyruvate | - | - | - | [3] |
| 0.2 ionic strength Tris-HCl-KCl buffer | Pyruvate | - | - | - |
Note: Specific kcat and kcat/Km values were not provided for all conditions in the cited literature.
The data clearly indicates that the choice of buffer can significantly alter the Michaelis-Menten constant (Km), a measure of substrate affinity. For horseradish peroxidase, the Km for the substrate ABTS was six-fold lower in phosphate buffer compared to a Tris-based buffer, suggesting higher enzyme affinity in the phosphate buffer system.
Experimental Protocol: Comparative Enzyme Activity Assay
This protocol outlines a general method for comparing the activity of an enzyme in Tris versus phosphate buffer.
Objective: To determine the effect of Tris and phosphate buffers on the kinetic parameters of a specific enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer or other appropriate detection instrument
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
Buffer Preparation: Prepare stock solutions of 1 M Tris-HCl and 1 M sodium phosphate. Adjust the pH of each buffer to the desired experimental value at the intended assay temperature.
-
Reagent Preparation: Prepare a stock solution of the enzyme and a range of substrate concentrations in deionized water or a minimal, non-interfering buffer.
-
Assay Setup: For each buffer condition, set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations. Include a blank for each substrate concentration containing all components except the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a spectrophotometer or other suitable instrument. Ensure that the initial reaction rates are measured (the linear phase of the reaction).
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for the enzyme in each buffer.
-
Calculate the turnover number (kcat) and the catalytic efficiency (kcat/Km).
-
Impact on Protein Stability: Thermal Shift Assays
A protein's stability is crucial for its function and can be significantly influenced by the surrounding buffer environment. The thermal shift assay, or differential scanning fluorimetry, is a powerful technique to assess protein stability by measuring its melting temperature (Tm).
Comparative Data: Protein Melting Temperatures (Tm)
| Protein | Buffer System | Tm (°C) | Reference |
| RTT109 | 50 mM Sodium Phosphate, pH 7.0, 200 mM NaCl | ~42 | |
| 50 mM Tris, pH 7.0, 200 mM NaCl | ~38 | ||
| Horseradish Peroxidase | 10 mM Potassium Phosphate | 77.5 | |
| 200 mM Potassium Phosphate | 73 | ||
| Tris-HCl | - |
The data for the protein RTT109 shows a higher melting temperature in phosphate buffer compared to Tris buffer, indicating greater thermal stability in the phosphate system. For horseradish peroxidase, a lower concentration of phosphate buffer resulted in a higher melting temperature, highlighting that buffer concentration can also be a critical factor in protein stability.
Experimental Protocol: Thermal Shift Assay
This protocol provides a general method for comparing the thermal stability of a protein in Tris and phosphate buffers using a thermal shift assay.
Objective: To determine the melting temperature (Tm) of a protein in Tris and phosphate buffers.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Real-time PCR instrument with melt curve capability
-
PCR plates or strips
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution at a suitable concentration (e.g., 2 µM).
-
Prepare the SYPRO Orange dye stock solution and dilute it to the working concentration as recommended by the manufacturer.
-
Prepare the Tris-HCl and sodium phosphate buffers at the desired concentration and pH.
-
-
Assay Setup:
-
In a PCR tube or well, combine the protein solution, the appropriate buffer (Tris or phosphate), and the diluted SYPRO Orange dye.
-
Include a no-protein control for each buffer to measure background fluorescence.
-
-
Thermal Denaturation:
-
Place the samples in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate a melt curve, plotting fluorescence as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the transition in the melt curve, which can be determined from the peak of the first derivative of the curve.
-
Compare the Tm values obtained in the Tris and phosphate buffers.
-
Performance in Nucleic Acid Amplification (PCR)
Tris-based buffers are the standard in most PCR applications. The pH of Tris-HCl is temperature-dependent, which can be advantageous in PCR as the pH decreases at higher temperatures, aiding in DNA denaturation, and increases at lower temperatures, facilitating primer annealing and extension. While phosphate buffers are less commonly used in standard PCR, they can be employed in specific applications.
Comparative Data: qPCR Efficiency
While direct comparative studies on qPCR efficiency between standard Tris-HCl and phosphate buffers are not abundant in the literature, a study by Ahmad and Ghasemi (2007) demonstrated that modifying the standard Tris-HCl buffer can improve qPCR performance. They found that calibrating the pH of the Tris buffer with phosphoric acid instead of hydrochloric acid significantly improved the dynamic range and efficiency of quantitative real-time PCR.
| Buffer System | Efficiency (%) | Correlation Coefficient (R²) | Reference |
| Tris-HCl with BX | 86 | 0.996 | |
| TTSM (Tris-TAPS-Sucrose-MOPS) with BX | 88 | 0.999 |
This suggests that while Tris is the foundation of many PCR buffers, thoughtful modifications, including the use of phosphate-containing acids for pH adjustment, can enhance assay performance.
Experimental Protocol: qPCR Efficiency Determination
This protocol describes a general method to determine and compare the efficiency of a qPCR assay in different buffer systems.
Objective: To evaluate the amplification efficiency of a qPCR assay in Tris-HCl versus a phosphate-based buffer.
Materials:
-
DNA template (e.g., plasmid DNA, genomic DNA)
-
Forward and reverse primers for the target sequence
-
qPCR master mix components (DNA polymerase, dNTPs)
-
Tris-HCl buffer (e.g., 10 mM, pH 8.3)
-
Phosphate buffer (e.g., 10 mM, pH 7.5)
-
Real-time PCR instrument
Procedure:
-
Template Dilution Series: Prepare a serial dilution of the DNA template over a broad dynamic range (e.g., 5 to 7 log dilutions).
-
Reaction Setup: For each buffer system, prepare qPCR reactions for each dilution point in the series. Each reaction should contain the same concentration of primers, polymerase, dNTPs, and the respective buffer. Include no-template controls for each buffer system.
-
qPCR Run: Perform the qPCR experiment using a standard thermal cycling protocol.
-
Data Analysis:
-
For each buffer system, plot the quantification cycle (Cq) values against the logarithm of the template concentration.
-
Perform a linear regression analysis to determine the slope of the standard curve.
-
Calculate the PCR efficiency (E) using the formula: E = (10^(-1/slope)) - 1. An efficiency of 100% corresponds to a slope of -3.32.
-
Compare the efficiency, R² value, and the dynamic range of the assay in the two buffer systems.
-
Interference and Compatibility Issues
Phosphate Buffer and Divalent Cations
A significant drawback of phosphate buffers is their propensity to precipitate in the presence of divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). This can be problematic in assays that require these ions as cofactors. The concentration at which precipitation occurs depends on the pH, temperature, and the specific concentrations of both the phosphate and the divalent cation.
| Divalent Cation | Phosphate Buffer Concentration | pH | Observation |
| CaCl₂ | 10 mM Sodium Phosphate | 7.25 | Precipitation observed at 1.5 mM CaCl₂. |
| MgCl₂ | 50 mM Phosphate Buffer | 7.6 | Precipitation of Mg(OH)₂ observed at 250 mM MgCl₂. |
Protocol to Minimize Precipitation: When preparing phosphate buffers containing divalent cations, it is recommended to prepare separate stock solutions of the phosphate buffer and the divalent cation. The divalent cation solution should be added slowly to the phosphate buffer with constant stirring to minimize localized high concentrations that can initiate precipitation. Preparing the solution at a lower pH and then carefully adjusting it to the final desired pH can also help prevent precipitation.
Tris Buffer and Protein Assays
Tris buffer can interfere with certain protein quantification assays, most notably the Bradford assay. The amine groups in Tris can interact with the Coomassie dye, leading to inaccurate protein concentration measurements. While both Tris-HCl and phosphate-buffered saline (PBS) are generally considered compatible with the Bradford assay at low ionic strengths, it is crucial to prepare the protein standards in the same buffer as the samples to ensure accuracy.
Protocol for Bradford Assay with Different Buffers:
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) diluted in the exact same buffer as your unknown samples (e.g., 50 mM Tris-HCl, pH 7.4 or PBS).
-
Sample Preparation: Dilute your unknown protein samples in the same buffer used for the standards.
-
Assay Procedure:
-
Add a small volume of each standard and sample to separate wells of a microplate.
-
Add the Bradford dye reagent to each well and mix.
-
Incubate for the recommended time.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing Experimental Workflows and Pathways
Buffer Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate buffer for a biochemical assay.
Signaling Pathway Example: MAPK Pathway
The choice of buffer is critical when studying signaling pathways that involve phosphorylation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Phosphate buffers can interfere with the activity of kinases and phosphatases, potentially altering the signaling cascade.
Conclusion
The choice between Tris and phosphate buffers is not arbitrary and should be made based on the specific requirements of the biochemical assay. Tris buffers are versatile and generally well-suited for a wide range of applications, particularly those sensitive to the presence of phosphate or divalent cations. However, their temperature-sensitive pH and potential for interaction with certain enzymes must be considered. Phosphate buffers offer excellent buffering capacity at physiological pH and are often preferred for their stability and inertness in many enzymatic reactions. Their primary limitation is the potential for precipitation with divalent cations and interference in phosphorylation studies.
By carefully considering the factors outlined in this guide and, when necessary, performing preliminary optimization experiments, researchers can select the most appropriate buffer to ensure the accuracy, reproducibility, and validity of their experimental results.
References
A Comparative Analysis of Trisodium Phosphate and Other Leading Food Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of trisodium phosphate (TSP) against other widely used food preservatives, namely sodium benzoate and potassium sorbate. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions regarding food preservation strategies.
Mechanism of Action
Food preservatives employ various mechanisms to inhibit microbial growth and extend the shelf life of products. Understanding these mechanisms is crucial for selecting the appropriate preservative for a specific food matrix and target microorganisms.
This compound (TSP) : TSP's primary antimicrobial action stems from its high alkalinity. When dissolved in water, it creates a solution with a pH of approximately 12. This alkaline environment is inhospitable to many bacteria, yeasts, and molds, thereby inhibiting their growth.[1] Additionally, TSP is believed to disrupt the bacterial cell membrane, leading to the leakage of cellular contents.[2] It can also chelate metal ions that are essential for microbial growth.
Sodium Benzoate : This preservative is most effective in acidic conditions (pH 2.5-4.0).[3] Its efficacy relies on the undissociated form of benzoic acid, which is lipophilic and can penetrate the cell membrane of microorganisms.[3] Once inside the cell, it disrupts the intracellular pH, interferes with the cell's energy production by inhibiting the anaerobic fermentation of glucose, and can alter cell membrane permeability.[3]
Potassium Sorbate : Similar to sodium benzoate, potassium sorbate is more effective in acidic conditions (up to pH 6.5). Its antimicrobial activity is attributed to sorbic acid, which can inhibit various microbial enzymes, disrupt the cell membrane's transport functions, and interfere with microbial metabolic activity. Some molds and yeasts can, however, detoxify sorbates through decarboxylation.
The following diagram illustrates the primary mechanisms of action for each preservative.
Quantitative Efficacy Comparison
The following tables summarize the antimicrobial efficacy of this compound, sodium benzoate, and potassium sorbate based on available experimental data. It is important to note that the effectiveness of these preservatives can vary significantly depending on the food matrix, pH, temperature, and the specific microbial strains.
Table 1: Efficacy of this compound (TSP)
| Microorganism | Food Matrix | Concentration | Efficacy (Log Reduction) | Reference |
| Salmonella Typhimurium, Listeria monocytogenes, E. coli O157:H7 | Beef | 8-12% solution at 55°C | 0.8 - 1.2 | |
| E. coli, Salmonella Typhimurium, coliforms, aerobic bacteria | Ground Beef | 10% solution | < 1.0 | |
| Aerobic Plate Count | Chicken Breasts | 10% dip for 10 min | 0.48 (initial) | |
| Enterobacteriaceae | Chicken Breasts | 10% dip for 10 min | 0.91 (initial) | |
| Campylobacter | Duck Meat | Various | ~1.2 - 6.4 | |
| Salmonella | Duck Meat | Various | ~0.4 - 6.6 |
Table 2: Efficacy of Sodium Benzoate
| Microorganism | Condition/Matrix | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Broth | 400 mg/mL | |
| Staphylococcus aureus | Broth | 400 mg/mL | |
| Bacillus subtilis | Broth | 400 mg/mL | |
| Candida albicans | Broth | 2.5 mg/mL | |
| Aspergillus niger | Broth | > 50 mg/mL | |
| Zygosaccharomyces bailii | Salsa Mayonnaise | Less effective than potassium sorbate at 0.05-0.30% |
Table 3: Efficacy of Potassium Sorbate
| Microorganism | Condition/Matrix | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Broth | 400 mg/mL | |
| Staphylococcus aureus | Broth | 400 mg/mL | |
| Bacillus subtilis | Broth | 800 mg/mL | |
| Fusarium oxysporum | Broth | 3.25 mg/mL | |
| Aspergillus niger | Broth (0.1% concentration) | High inhibitory effect | |
| Zygosaccharomyces bailii | Salsa Mayonnaise | More effective than sodium benzoate at 0.05-0.30% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of food preservatives.
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of a preservative that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Preservative Stock Solution: A high-concentration stock solution of the preservative is prepared in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the stock solution are made in a sterile broth medium to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: A small, standardized volume of the microbial suspension is added to each dilution of the preservative.
-
Controls: A positive control (broth + microorganism, no preservative) and a negative control (broth only) are included.
-
Incubation: The samples are incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for common bacteria).
-
Observation: The lowest concentration of the preservative that shows no visible growth (turbidity) is recorded as the MIC.
The workflow for a typical MIC test is depicted below.
References
A comparative study of different grades of trisodium phosphate in research
A Comparative Guide to Trisodium Phosphate Grades in Research
For researchers, scientists, and drug development professionals, selecting the appropriate grade of a chemical reagent is a critical decision that can significantly impact experimental outcomes. This compound (TSP), a versatile inorganic compound with the formula Na₃PO₄, is a prime example of a reagent available in multiple grades, each with distinct purity levels and intended applications. This guide provides an objective comparison of Technical, Food, and Pharmaceutical/ACS Reagent grades of this compound, supported by comparative data and detailed experimental protocols to aid in making informed purchasing and application decisions.
Understanding the Grades of this compound
This compound is a white, crystalline solid that is highly soluble in water, producing a strongly alkaline solution.[1] It is commercially available in various hydrated forms, with the dodecahydrate (Na₃PO₄·12H₂O) being the most common. The primary distinction between the grades lies in their purity and the permissible levels of impurities.
-
Technical Grade: This is the most common grade for general industrial applications.[2][3] While effective for robust tasks like cleaning, degreasing, and as a water treatment agent, it may contain a higher level of impurities such as heavy metals, sulfates, and chlorides, which could interfere with sensitive biological experiments.[2][4]
-
Food Grade: As a food additive (E339), this grade must meet stringent purity standards set by regulatory bodies like the FDA. It is used as an emulsifier, buffering agent, and nutrient supplement. The limits for heavy metals and other impurities are significantly lower than in the technical grade.
-
Pharmaceutical/ACS Reagent Grade: This is the highest purity grade, meeting the rigorous standards of the American Chemical Society (ACS) and pharmaceutical compendia. It is intended for use in analytical and preparative work, as well as in the formulation of medications, where the presence of impurities could compromise results or patient safety.
Comparative Analysis of this compound Grades
The choice of TSP grade should be guided by the specific requirements of the research application. The following tables summarize the key differences in specifications and impurity limits based on data from various suppliers.
Table 1: General Specifications of this compound Grades
| Parameter | Technical Grade | Food Grade | Pharmaceutical/ACS Reagent Grade |
| Assay (Na₃PO₄, on ignited/dried basis) | ≥90% | ≥97% | ≥98% |
| pH (1% solution) | 11.7 - 12.7 | 11.5 - 12.5 | 11.5 - 12.5 |
| Water Insoluble Matter | ≤0.2% | ≤0.1% | Not specified, but expected to be very low |
Table 2: Comparison of Impurity Limits in Different TSP Grades (ppm)
| Impurity | Technical Grade | Food Grade | Pharmaceutical/ACS Reagent Grade |
| Heavy Metals (as Pb) | Not typically specified | ≤10 | ≤0.5 |
| Arsenic (As) | Not typically specified | ≤3 | ≤0.05 |
| Fluoride (F) | Not typically specified | ≤10 | Not specified |
| Chloride (Cl) | Not typically specified | ≤300 | ≤0.5 |
| Sulfate (SO₄) | ≤5000 | ≤2000 | ≤150 |
| Iron (Fe) | Not typically specified | ≤50 | ≤0.2 |
The Impact of Grade Selection on Research Applications
The varying levels of purity among the different grades of this compound can have a direct impact on experimental outcomes.
Buffering Capacity
In biochemical and molecular biology experiments, maintaining a stable pH is often crucial. While all grades of TSP can act as a buffering agent, the presence of impurities in lower grades could potentially alter the buffer's performance. For instance, metallic impurities might interact with biological molecules, affecting their structure and function.
Cleaning of Laboratory Equipment
For general cleaning of glassware and equipment, technical grade TSP is often sufficient and cost-effective due to its strong alkaline nature which effectively removes grease and other residues. However, for cleaning equipment used in sensitive applications like cell culture or trace metal analysis, the higher purity of ACS reagent or pharmaceutical grade TSP is recommended to avoid introducing contaminants.
Nucleic Acid Precipitation
This compound can be used as a salt in the ethanol precipitation of DNA and RNA. The principle relies on neutralizing the negative charge of the phosphate backbone to make the nucleic acids less soluble in water. The presence of heavy metal impurities, which can be found in technical grade TSP, could potentially damage the nucleic acids or inhibit downstream enzymatic reactions such as PCR or sequencing. Therefore, for applications involving nucleic acids, a high-purity grade is essential.
Experimental Protocols for Comparative Evaluation
To assist researchers in selecting the appropriate grade of TSP for their specific needs, the following experimental protocols are provided as a framework for comparative evaluation.
Experiment 1: Evaluation of Buffering Capacity
Objective: To compare the buffering capacity of different grades of this compound.
Materials:
-
Technical, Food, and Pharmaceutical/ACS Reagent grade this compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Burettes
Protocol:
-
Prepare 100 mL of a 0.1 M solution for each grade of TSP in deionized water.
-
Measure and record the initial pH of each solution.
-
Take 50 mL of one of the TSP solutions and place it on a stir plate.
-
Begin titrating with 0.1 M HCl, adding 0.5 mL increments. Record the pH after each addition.
-
Continue the titration until the pH has dropped by at least 2 units.
-
Repeat the titration for the same solution using 0.1 M NaOH until the pH has increased by at least 2 units.
-
Repeat steps 3-6 for the other grades of TSP.
-
Plot the pH versus the volume of acid or base added for each grade. The buffering capacity is determined by the "flat" region of the titration curve. A wider flat region indicates a better buffering capacity.
Experiment 2: Assessment of Cleaning Efficacy
Objective: To compare the cleaning efficacy of different grades of this compound on a common laboratory soil.
Materials:
-
Technical, Food, and Pharmaceutical/ACS Reagent grade this compound
-
Glass microscope slides
-
A "soil" mixture (e.g., a solution of protein, such as bovine serum albumin, and a lipid)
-
Spectrophotometer or a visual scoring system
Protocol:
-
Prepare a 5% (w/v) solution of each grade of TSP in water.
-
Coat clean microscope slides with a thin, uniform layer of the soil mixture and allow them to dry.
-
Measure the initial "dirtiness" of the slides. This can be done by measuring the absorbance of the slide at a specific wavelength or by using a standardized visual scoring system.
-
Immerse the soiled slides in the different TSP solutions for a fixed amount of time (e.g., 15 minutes) with gentle agitation.
-
Rinse the slides thoroughly with deionized water and allow them to dry.
-
Measure the final "cleanliness" of the slides using the same method as in step 3.
-
Calculate the percentage of soil removed for each grade of TSP. A higher percentage indicates better cleaning efficacy.
Visualizing Workflows and Relationships
To further clarify the concepts discussed, the following diagrams illustrate key processes and logical connections.
Conclusion
The selection of the appropriate grade of this compound is a critical step in experimental design that should not be overlooked. While technical grade TSP is a cost-effective option for general-purpose applications like cleaning, its higher impurity levels make it unsuitable for sensitive research. Food grade TSP offers a higher level of purity and is appropriate for some laboratory applications, particularly where heavy metal contamination is a concern. For the most demanding applications, such as nucleic acid research, analytical chemistry, and pharmaceutical development, the use of high-purity Pharmaceutical/ACS Reagent grade this compound is strongly recommended to ensure the accuracy, reproducibility, and validity of experimental results. By understanding the differences between these grades and, if necessary, performing comparative evaluations as outlined in this guide, researchers can make informed decisions that contribute to the success of their work.
References
A Comparative Guide to the Antimicrobial Efficacy of Trisodium Phosphate on Meat Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial effects of trisodium phosphate (TSP) on various meat surfaces against common foodborne pathogens. The performance of TSP is evaluated alongside other widely used antimicrobial agents, supported by experimental data to inform research and development in food safety.
Comparative Efficacy of Antimicrobial Treatments
This compound is an alkaline antimicrobial agent approved for use on poultry and beef carcasses in the United States.[1] Its efficacy is often compared with other interventions such as organic acids and chlorine-based compounds. The following tables summarize the quantitative data on the reduction of key foodborne pathogens on different meat surfaces.
Table 1: Antimicrobial Efficacy of this compound (TSP) on Poultry Surfaces
| Pathogen | TSP Concentration (%) | Treatment Conditions | Log Reduction (CFU/g or cm²) | Reference |
| Salmonella Typhimurium | 10 | Spray (30s, 10-60°C, 207-1034 kPa) | 1.6 - 2.3 | [2][3] |
| Salmonella Typhimurium | 10 | Dip (15 min) | ~2.0 | [4] |
| Salmonella Enteritidis | 12 | Dip (15 min) | >1.0 | [5] |
| Campylobacter jejuni | 10 | Dip (15s, 50°C) | >1.0 | |
| Listeria monocytogenes | 8 - 12 | Dip (15 min) | Significant reduction | |
| Gram-Positive Bacteria (average) | 12 | Dip (15 min) | 0.87 | |
| Gram-Negative Bacteria (average) | 12 | Dip (15 min) | 1.28 |
Table 2: Antimicrobial Efficacy of this compound (TSP) on Beef Surfaces
| Pathogen | TSP Concentration (%) | Treatment Conditions | Log Reduction (CFU/g or cm²) | Reference |
| Salmonella Typhimurium | 8 - 12 | Immersion (up to 3 min, 55°C) | 0.8 - 1.2 | |
| Escherichia coli O157:H7 | 8 - 12 | Immersion (up to 3 min, 55°C) | 0.8 - 1.2 | |
| Listeria monocytogenes | 8 - 12 | Immersion (up to 3 min, 55°C) | < 1.0 | |
| Aerobic Plate Count | 12 | Spray (30s) | 0.9 - 2.2 | |
| Coliforms | 12 | Spray (30s) | ~1.3 | |
| Gram-Negative Pathogens (lean tissue) | 8 - 12 | Immersion (up to 3 min, 25-55°C) | 1.0 - 1.5 | |
| Gram-Negative Pathogens (adipose tissue) | 8 - 12 | Immersion (up to 3 min, 25-55°C) | 2.0 - 2.5 |
Table 3: Comparison of TSP with Other Antimicrobial Agents on Meat Surfaces
| Antimicrobial Agent | Concentration | Meat Type | Target Microbe(s) | Log Reduction (CFU/g or cm²) | Reference |
| This compound | 12% | Beef | Aerobic Plate Count | 0.9 - 2.2 | |
| Lactic Acid | 2% | Beef | Aerobic Plate Count | 0.9 - 2.2 | |
| Acetic Acid | 2% | Beef | Aerobic Plate Count | 0.9 - 2.2 | |
| This compound | 12% | Chicken | Gram-Negative Bacteria | 1.28 | |
| Acidified Sodium Chlorite | 1200 ppm | Chicken | Gram-Negative Bacteria | 2.03 | |
| Citric Acid | 2% | Chicken | Gram-Negative Bacteria | 1.23 | |
| Peroxyacids | 220 ppm | Chicken | Gram-Negative Bacteria | 0.78 | |
| Cetylpyridinium Chloride | 0.1% | Chicken | Salmonella Typhimurium | 1.5 - 2.5 |
Mechanism of Action of this compound
The primary antimicrobial mechanism of this compound is attributed to its high alkalinity. When dissolved in water, TSP creates a solution with a pH typically around 12. This highly alkaline environment disrupts the integrity of the bacterial cell membrane. The high pH is believed to saponify lipids in the cell membrane, leading to increased permeability and leakage of intracellular components, which ultimately results in cell death. Some studies also suggest that TSP can chelate divalent cations in the outer membrane of Gram-negative bacteria, further compromising the cell envelope.
Caption: Proposed antimicrobial mechanism of this compound (TSP).
Experimental Protocols
The following are generalized protocols for the application and evaluation of antimicrobial treatments on meat surfaces, based on methodologies reported in the cited literature.
Preparation of Bacterial Inoculum
-
Culture Revival: Revive a stock culture of the target bacterium (e.g., Salmonella Typhimurium, Escherichia coli O157:H7, Listeria monocytogenes) by transferring a loopful to a non-selective broth (e.g., Tryptic Soy Broth) and incubating at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Sub-culturing: Sub-culture the revived strain onto a selective agar plate (e.g., XLD for Salmonella, MacConkey for E. coli) and incubate under appropriate conditions to ensure purity.
-
Inoculum Preparation: Inoculate a fresh tube of broth with a single colony from the agar plate and incubate to achieve a stationary phase culture.
-
Cell Concentration Adjustment: Harvest the bacterial cells by centrifugation, wash with a sterile buffer (e.g., 0.1% peptone water), and resuspend in the buffer. Adjust the cell concentration to the desired level (e.g., 10⁸ CFU/mL) using spectrophotometry or by serial dilution and plate counting.
Inoculation of Meat Samples
-
Sample Preparation: Obtain fresh meat samples (e.g., chicken skin, beef brisket) and cut them into uniform sizes (e.g., 5x5 cm).
-
Inoculation: Immerse the meat samples in the prepared bacterial inoculum for a specified time (e.g., 15-30 minutes) to allow for bacterial attachment. Alternatively, a specific volume of the inoculum can be pipetted onto the surface and spread evenly.
-
Drying: Allow the inoculated samples to air-dry in a biosafety cabinet for a period (e.g., 30-60 minutes) to facilitate bacterial attachment.
Antimicrobial Treatment Application
-
Immersion Treatment:
-
Prepare the antimicrobial solution (e.g., 8-12% w/v TSP in sterile distilled water) and adjust the temperature as required by the experimental design.
-
Immerse the inoculated meat samples in the antimicrobial solution for a defined contact time (e.g., 15 seconds to 15 minutes).
-
For control samples, immerse them in sterile distilled water under the same conditions.
-
After treatment, samples may be rinsed with a neutralizing buffer or sterile water to stop the antimicrobial action.
-
-
Spray Treatment:
-
Place the inoculated meat samples in a contained area.
-
Use a calibrated spray system to apply the antimicrobial solution to the meat surface for a specific duration, pressure, and temperature.
-
Ensure complete and uniform coverage of the surface.
-
Treat control samples with a sterile water spray under identical conditions.
-
Microbiological Analysis
-
Sample Processing: Place the treated and control meat samples into sterile stomacher bags with a known volume of a suitable neutralizing buffer (e.g., Buffered Peptone Water).
-
Homogenization: Homogenize the samples using a stomacher for a specified time (e.g., 1-2 minutes) to dislodge the bacteria from the meat surface.
-
Serial Dilution: Perform serial ten-fold dilutions of the homogenate in a sterile diluent.
-
Plating: Plate appropriate dilutions onto selective and/or non-selective agar plates using spread plating or pour plating techniques.
-
Incubation: Incubate the plates at the optimal temperature for the target microorganism for 24-48 hours.
-
Enumeration: Count the number of colonies on the plates and calculate the concentration of bacteria in the original sample (CFU/g or CFU/cm²).
-
Log Reduction Calculation: The log reduction is calculated as: Log₁₀(Control Population) - Log₁₀(Treated Population).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating antimicrobial treatments.
References
A Comparative Performance Analysis of Trisodium Phosphate and Other Chelating Agents for Research and Drug Development
For Immediate Publication
[City, State] – [Date] – In the multifaceted world of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of the performance of Trisodium Phosphate (TSP) against other widely used chelating agents, namely Ethylenediaminetetraacetic acid (EDTA) and Citrate. This report is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data and detailed experimental protocols.
Unveiling the Chelating Landscape: A Head-to-Head Comparison
Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing their interference in sensitive biological and chemical systems. The efficacy of a chelating agent is primarily determined by its stability constant (log K) with a specific metal ion; a higher log K value indicates a stronger and more stable complex.
This compound, a well-known alkaline cleaning agent and food additive, also exhibits chelating properties by binding to divalent cations. Its mode of action is particularly relevant in disrupting the outer membrane of bacteria. EDTA is a powerful, hexadentate chelating agent widely recognized for its strong affinity for a broad range of metal ions. Citrate, a naturally occurring tridentate chelating agent, is often favored for its biocompatibility.
The following table summarizes the stability constants (log K) of these three chelating agents with several biologically and pharmaceutically relevant metal ions.
| Metal Ion | This compound (as Phosphate) | EDTA | Citrate |
| Ca(II) | ~2.5 | 10.6 | 3.5 |
| Mg(II) | ~2.5 | 8.7 | 2.8 |
| Fe(II) | 2.21 | 14.3 | 3.2 |
| Fe(III) | 2.23 | 25.1 | 11.85 |
| Cu(II) | 2.14 | 18.8 | 6.1 |
Note: Stability constants for phosphate are derived from studies on metal/phosphate complexes and serve as an approximation for the chelating behavior of this compound. The exact values can vary with pH, temperature, and ionic strength.
From the data, it is evident that EDTA forms significantly more stable complexes with all the tested metal ions compared to both this compound and citrate. Citrate shows stronger chelation for Fe(III) than phosphate. The relatively lower stability constants of this compound suggest it is a weaker chelating agent compared to EDTA and, in some cases, citrate. However, its effectiveness in specific applications may be influenced by other factors such as pH and the presence of other ions.
Experimental Protocol: Quantifying Chelating Performance
To provide a practical framework for evaluating the chelating capacity of these agents, a detailed experimental protocol based on the Ferrozine assay for determining ferrous iron (Fe(II)) chelation is presented below. This spectrophotometric method is widely used and can be readily adapted to compare the efficacy of various chelators.
Protocol: Determination of Ferrous Iron Chelating Activity using the Ferrozine Assay
1. Principle:
Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe(II)), which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of the Ferrozine-Fe(II) complex is inhibited, leading to a decrease in absorbance. The degree of color reduction is proportional to the chelating activity of the substance.
2. Reagents and Materials:
-
This compound (TSP) solution (e.g., 10 mM)
-
EDTA solution (e.g., 1 mM)
-
Citrate solution (e.g., 10 mM)
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM in HEPES buffer, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 562 nm
-
96-well microplate (optional, for high-throughput screening)
-
Pipettes and appropriate tips
3. Procedure:
-
Reaction Setup: In separate test tubes or microplate wells, add the following in the specified order:
-
400 µL of varying concentrations of the chelating agent (TSP, EDTA, or Citrate) or buffer (for the control).
-
200 µL of FeCl₂ solution.
-
-
Incubation: Mix the contents thoroughly and incubate at room temperature for 10 minutes to allow the chelation reaction to occur.
-
Color Development: Add 400 µL of Ferrozine solution to each tube/well. Mix well and let the solution stand for another 10 minutes for the color to develop.
-
Measurement: Measure the absorbance of the solutions at 562 nm using a spectrophotometer. Use the HEPES buffer as a blank.
4. Calculation of Chelating Activity:
The percentage of ferrous iron chelated can be calculated using the following formula:
Chelating Activity (%) = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (without any chelating agent).
-
A_sample is the absorbance in the presence of the chelating agent.
Visualizing the Impact: Chelation in Biological Pathways
The ability of chelating agents to sequester metal ions is a powerful tool in modulating the activity of metalloenzymes, which play crucial roles in numerous signaling pathways. A prominent example is the family of Matrix Metalloproteinases (MMPs), zinc-dependent endopeptidases involved in tissue remodeling, cancer progression, and inflammation.
The catalytic activity of MMPs is critically dependent on a zinc ion (Zn²⁺) located in their active site. Chelating agents can inhibit MMP activity by extracting this essential zinc ion, thereby rendering the enzyme inactive. This mechanism is of significant interest in drug development for diseases characterized by excessive MMP activity.
Caption: Inhibition of Matrix Metalloproteinase (MMP) by a chelating agent.
The accompanying diagram illustrates the process by which a chelating agent, such as this compound or EDTA, inhibits the activity of a Matrix Metalloproteinase (MMP). The chelator binds to the catalytic zinc ion (Zn²⁺) in the active site of the MMP, leading to its removal and the formation of an inactive apoenzyme and a stable metal-chelator complex. This effectively halts the enzymatic degradation of extracellular matrix components.
Conclusion
This comparative guide provides a foundational understanding of the performance of this compound relative to other common chelating agents. While EDTA remains the superior chelator in terms of forming highly stable metal complexes, both this compound and citrate offer viable alternatives in specific contexts, with TSP's efficacy being notably pH-dependent. The provided experimental protocol offers a standardized method for researchers to quantitatively assess the chelating power of these and other compounds. The visualization of the MMP inhibition pathway underscores the critical role of chelation in modulating biological processes, a principle of immense value in drug discovery and development. It is recommended that researchers and drug development professionals carefully consider the specific metal ions, pH conditions, and biological matrix of their system when selecting the most appropriate chelating agent for their application.
A Comparative Guide to Cross-Validation of Analytical Methods for Trisodium Phosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trisodium phosphate (Na₃PO₄), a common excipient and pH buffer in pharmaceutical formulations, is critical for ensuring product quality, stability, and performance. Cross-validation of analytical methods is an essential practice in pharmaceutical development and quality control to demonstrate the consistency and reliability of results obtained from different analytical techniques. This guide provides an objective comparison of three widely used analytical methods for the quantification of this compound: Ion Chromatography (IC), Potentiometric Titration, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The comparative performance data and detailed experimental protocols provided herein are intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific application and in designing robust cross-validation studies.
Quantitative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the quantification of phosphate/phosphorus and sodium by Ion Chromatography, Potentiometric Titration, and ICP-OES. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Ion Chromatography (for Phosphate) | Potentiometric Titration (for this compound) | ICP-OES (for Phosphorus and Sodium) |
| Linearity (R²) | > 0.999[1] | Not Applicable (Direct Titration) | > 0.999 |
| Accuracy (% Recovery) | 97.0% - 102.5%[2] | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0%[2] | < 1.0% | < 3.0%[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L (as PO₄³⁻)[4] | ~10 mg/L (as this compound) | 0.01 - 0.1 mg/L (as P and Na) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/L (as PO₄³⁻) | ~50 mg/L (as this compound) | 0.05 - 0.5 mg/L (as P and Na) |
| Specificity | High (Separates phosphate from other anions) | Moderate (Subject to interference from other bases/acids) | High (Element-specific detection) |
| Throughput | High (Amenable to automation) | Moderate | High (Amenable to automation) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections provide methodologies for the key analytical techniques discussed.
Ion Chromatography (IC) for Phosphate Quantification
This method is suitable for the selective quantification of the phosphate anion in the presence of other ionic species.
Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Metrosep A Supp 17 or equivalent).
-
Autosampler.
Reagents and Materials:
-
Deionized water (18.2 MΩ·cm).
-
Sodium Carbonate (Na₂CO₃), analytical grade.
-
Sodium Bicarbonate (NaHCO₃), analytical grade.
-
This compound reference standard.
Procedure:
-
Eluent Preparation: Prepare a suitable eluent, for example, a mixture of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃). Degas the eluent before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L as phosphate) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50 mg/L as phosphate).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the drug product or substance containing this compound.
-
Dissolve the sample in a known volume of deionized water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the phosphate concentration in the sample based on the calibration curve.
-
Potentiometric Titration for this compound Assay
This is a classic acid-base titration method suitable for the assay of this compound as a bulk substance.
Instrumentation:
-
Automatic Potentiometric Titrator with a pH electrode.
-
Burette (10 mL or 20 mL).
-
Magnetic stirrer.
Reagents and Materials:
-
Hydrochloric Acid (HCl), 1 N, standardized.
-
Sodium Hydroxide (NaOH), 1 N, standardized.
-
Deionized water, boiled to remove CO₂.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound sample (equivalent to about 5.5-6.0 g of anhydrous Na₃PO₄) and dissolve it in 40 mL of CO₂-free deionized water in a 400-mL beaker.
-
Acidification: Add 100.0 mL of 1 N HCl to the sample solution.
-
CO₂ Removal: Bubble a stream of CO₂-free air through the solution for 30 minutes to expel any dissolved carbon dioxide.
-
Titration:
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate with standardized 1 N NaOH.
-
Record the volume of NaOH added and the corresponding pH values.
-
Identify the two inflection points in the titration curve, which occur at approximately pH 4 and pH 8.8.
-
-
Calculation:
-
Let A be the volume (in mL) of 1 N HCl consumed to reach the first inflection point (around pH 4).
-
Let B be the volume (in mL) of 1 N NaOH consumed between the first and second inflection points (from pH 4 to pH 8.8).
-
The percentage of this compound is calculated based on the relationship between volumes A and B as described in the relevant pharmacopeial monograph.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust elemental analysis technique that can be used to quantify both phosphorus and sodium, thereby providing a comprehensive analysis of this compound.
Instrumentation:
-
ICP-OES spectrometer with radial or dual-view plasma.
-
Autosampler.
-
Microwave digestion system (if required for sample matrix).
Reagents and Materials:
-
Nitric Acid (HNO₃), trace metal grade.
-
Phosphorus and Sodium single-element standard solutions (1000 mg/L).
-
Deionized water (18.2 MΩ·cm).
Procedure:
-
Standard Solution Preparation:
-
Prepare multi-element stock solutions of phosphorus and sodium from the single-element standards.
-
Prepare a series of calibration standards by diluting the stock solution with 2% nitric acid to cover the desired concentration range.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a known volume of deionized water and acidify with nitric acid to a final concentration of 2% HNO₃.
-
For complex matrices, a microwave-assisted acid digestion may be necessary to liberate the elements.
-
-
Instrumental Parameters (Typical):
-
RF Power: 1.3 - 1.5 kW.
-
Plasma Gas Flow: 12 - 15 L/min.
-
Auxiliary Gas Flow: 0.5 - 1.0 L/min.
-
Nebulizer Gas Flow: 0.6 - 0.8 L/min.
-
Wavelengths (nm): P 177.495, P 213.618; Na 589.592.
-
-
Analysis:
-
Aspirate the standards and samples into the plasma.
-
Measure the emission intensities at the selected wavelengths.
-
Quantify the concentrations of phosphorus and sodium in the sample against the calibration curves.
-
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results for the same analyte. A typical workflow for cross-validating the analytical methods for this compound quantification is illustrated below.
Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the required performance characteristics, sample throughput needs, and the available instrumentation. Ion Chromatography offers high selectivity for the phosphate anion, making it ideal for complex matrices. Potentiometric Titration is a cost-effective and precise method for the assay of bulk this compound. ICP-OES provides a comprehensive elemental analysis of both phosphorus and sodium with high sensitivity.
A robust cross-validation study, comparing at least two of these orthogonal techniques, is highly recommended to ensure the accuracy and reliability of the analytical data. This multi-faceted approach provides a high degree of confidence in the quality of pharmaceutical products containing this compound.
References
A review of scientific literature comparing trisodium phosphate and sodium citrate
An Objective Comparison of Trisodium Phosphate and Sodium Citrate for Scientific Applications
This guide provides a detailed comparative analysis of this compound (TSP) and sodium citrate (SC), focusing on their performance as chelating agents, cleaning agents, and buffers. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on quantitative data and experimental methodologies.
Chemical and Physical Properties
This compound and sodium citrate are both sodium salts of weak acids, phosphoric acid and citric acid, respectively. Their fundamental properties dictate their primary applications and performance characteristics. TSP is a strong alkaline salt, while sodium citrate is mildly basic.
| Property | This compound (TSP) | Sodium Citrate (SC) |
| Chemical Formula | Na₃PO₄ | Na₃C₆H₅O₇ |
| Molar Mass | 163.94 g/mol (anhydrous) | 258.07 g/mol (anhydrous) |
| Appearance | White crystalline solid | White crystalline powder |
| pH (1% solution) | ~12[1] | 7.5 - 9.0[2] |
| Solubility in Water | Freely soluble | 57 g/100 mL (25 °C, anhydrous) |
| Primary Function | Cleaning Agent, Emulsifier, Buffer | Chelating Agent, Buffer, Emulsifier |
Comparative Performance Analysis
Chelating and Sequestrant Performance
Both TSP and SC function as chelating agents by sequestering metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which are responsible for water hardness. This action is critical in preventing precipitation and improving the efficacy of other chemical agents in a formulation. Their performance is especially well-documented in the dairy industry, where they are used to sequester calcium from casein micelles.
The calcium-binding ability generally follows the order: long-chain phosphates > pyrophosphates > citrates > orthophosphates (like TSP)[3][4]. However, the nature of the resulting complex differs significantly. Trisodium citrate forms soluble Ca-citrate complexes, leading to a notable increase in small, filterable (10 kDa-permeable) calcium. In contrast, phosphates tend to form insoluble or casein-bound calcium-phosphate complexes[3].
Quantitative Data: Calcium Sequestration in Processed Cheese (PC) Matrix
The following table summarizes data from a study investigating the distribution of salts in a processed cheese matrix prepared with different calcium sequestering salts (CSS). The percentage of calcium that is 10 kDa-permeable is a direct indicator of the salt's ability to form small, soluble complexes.
| Calcium Sequestering Salt | Concentration (mEq/kg) | pH | % of Total Ca in WSE | % of WSE Ca that is 10 kDa-permeable |
| Trisodium Citrate (TSC) | 180 | 5.2 | 24.3% | >90% |
| Trisodium Citrate (TSC) | 360 | 5.2 | 38.6% | >90% |
| Disodium Phosphate (DSP) | 180 | 5.2 | 19.9% | Not Significantly Different from WSE |
| Disodium Phosphate (DSP) | 360 | 5.2 | 15.6% | Not Significantly Different from WSE |
| WSE: Water-Soluble Extract. Data extracted from Deshwal et al. (2024). |
Experimental Protocol: Calcium Sequestration from Casein Micelles
This protocol is based on methodologies described in dairy science literature for assessing the efficacy of calcium-chelating salts.
-
Preparation of Protein Dispersions: A 5% (wt/wt) milk protein concentrate (MPC) or micellar casein isolate (MCI) solution is prepared in deionized water. The solution is stirred for several hours to ensure complete hydration.
-
pH Adjustment: The pH of the protein dispersion is adjusted to a standardized value, typically 5.8, using HCl or NaOH.
-
Addition of Chelating Salts: Aliquots of the protein dispersion are treated with varying concentrations (e.g., 0.1% to 0.7% wt/wt) of either this compound or trisodium citrate. A control sample with no added salt is also prepared. The mixtures are allowed to equilibrate.
-
Fractionation by Ultracentrifugation: The samples are ultracentrifuged at high speed (e.g., 100,000 x g for 60 minutes at 20°C) to separate the soluble phase (supernatant) from the casein micelles (pellet).
-
Ultrafiltration: The supernatant is further fractionated by ultrafiltration using a membrane with a specific molecular weight cutoff, typically 10 kDa, to separate small soluble complexes from protein-bound minerals.
-
Mineral Analysis: The concentrations of calcium and phosphorus in the total dispersion, supernatant, pellet, and 10 kDa permeate are quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Data Calculation: The amount of casein-bound calcium and phosphorus is calculated by subtracting the concentration in the supernatant from the total concentration. The percentage of 10 kDa-permeable calcium is calculated relative to the total calcium in the water-soluble extract.
Cleaning Performance
In cleaning applications, both TSP and SC act as "builders," enhancing cleaning performance by softening water through chelation, providing alkalinity to aid in the saponification of fats, and helping to disperse soil particles to prevent redeposition.
-
This compound: TSP is a highly effective cleaner, particularly for heavy grease, oils, and stains due to its strong alkalinity. Its high pH helps break down organic matter effectively. Research has shown that phosphate-based detergents can remove up to 30% more stains compared to some phosphate-free formulations.
-
Sodium Citrate: Since the regulation of phosphates due to environmental concerns over eutrophication, sodium citrate has become a common, environmentally friendly alternative in automatic dishwashing and laundry detergents. While generally considered less effective than phosphates, its performance can be enhanced. For instance, the efficacy of sodium citrate as a builder in anionic detergents unexpectedly increases at wash temperatures above 70°C.
Direct quantitative comparison of soil removal percentages is highly dependent on the specific soil, fabric/surface type, water hardness, and temperature. Standardized methods are used to ensure reproducible results.
Experimental Protocol: Fabric Soil Removal (ASTM D3050)
This protocol outlines a standardized method for measuring soil removal from artificially soiled fabrics to compare detergent formulations.
-
Apparatus and Materials: A standard automatic washing machine, tumble dryer, and a photovolt meter or spectrophotometer are required. Standard soiled and unsoiled fabric swatches (e.g., cotton, polyester-cotton blends with soils like mineral oil/carbon black, dust/sebum, or clay) are used.
-
Initial Reflectance Measurement: Using the photovolt meter, calibrate the instrument to 100% reflectance using a standard white plaque. Measure the reflectance of the original unsoiled fabric (Ro) and the initial reflectance of the soiled area on each swatch before washing (Ri).
-
Washing Procedure:
-
Prepare a wash load consisting of the soiled test swatches and ballast fabrics (e.g., terry towels) to simulate a standard load weight.
-
Set the washing machine to the desired cycle (e.g., normal cycle, specific temperature).
-
Fill the machine with water of a standardized hardness.
-
Add the precisely weighed detergent formulation containing either this compound or sodium citrate as the builder.
-
Add the wash load and complete the wash cycle.
-
-
Drying: After the cycle, dry the entire wash load in a tumble dryer at a specified heat setting.
-
Final Reflectance Measurement: Measure the final reflectance of the soiled area on the washed and dried swatches (Rf).
-
Calculation of Cleaning Efficiency: The percent soil removal (%SR) is calculated using the following formula: %SR = [(Rf - Ri) / (Ro - Ri)] * 100
Buffering Capacity
Buffering capacity is the ability of a solution to resist changes in pH upon the addition of an acid or base. TSP, being the salt of a weak acid (H₃PO₄) and a strong base (NaOH), produces a strongly alkaline solution (pH ~12). Sodium citrate, the salt of a weak acid (citric acid) and a strong base, produces a mildly alkaline solution (pH 7.5-9.0).
-
This compound: Provides high buffering capacity in the high alkaline range (pH > 11), which is beneficial for cleaning applications that rely on saponification of fats and oils.
-
Sodium Citrate: Buffers in the near-neutral to mildly alkaline range (pH ~7-9), making it suitable for applications where a very high pH is not required or desired, such as in food products and certain pharmaceuticals.
Experimental Protocol: Determination of Buffering Capacity via Titration
This protocol describes a general method for determining and comparing the buffering capacity of the two salts by titration with a strong acid.
-
Solution Preparation: Prepare standardized aqueous solutions of this compound and trisodium citrate at the same molar concentration (e.g., 0.1 M). Prepare a standardized strong acid titrant, such as 0.1 M Hydrochloric Acid (HCl).
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Pipette a precise volume (e.g., 50.0 mL) of the TSP or SC solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a stir plate.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the HCl titrant from a buret in small, precise increments (e.g., 0.5-1.0 mL).
-
After each increment, allow the pH to stabilize and record the total volume of HCl added and the corresponding pH.
-
Continue the titration well past any expected equivalence points until the pH curve flattens in the acidic region.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The buffering region is the flattest portion of the curve, where the pH changes least upon addition of acid.
-
The buffer capacity can be quantitatively expressed by calculating the derivative of the titration curve (dV/dpH). The inverse of this value (dpH/dV) will be at its minimum in the region of highest buffer capacity.
-
// Properties PROP [label="Key Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALK [label="Alkalinity", fillcolor="#FFFFFF", fontcolor="#202124"]; CHEL [label="Chelation", fillcolor="#FFFFFF", fontcolor="#202124"]; BIO [label="Biodegradability", fillcolor="#FFFFFF", fontcolor="#202124"];
COMP -> PROP; PROP -> ALK; PROP -> CHEL; PROP -> BIO;
// this compound Branch TSP [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSP_ALK [label="High (pH ~12)\nStrong Base", fillcolor="#F1F3F4", fontcolor="#202124"]; TSP_CHEL [label="Good\nForms Insoluble Complexes", fillcolor="#F1F3F4", fontcolor="#202124"]; TSP_BIO [label="Poor\nContributes to Eutrophication", fillcolor="#F1F3F4", fontcolor="#202124"];
ALK -> TSP_ALK [label="TSP"]; CHEL -> TSP_CHEL [label="TSP"]; BIO -> TSP_BIO [label="TSP"];
// Sodium Citrate Branch SC [label="Sodium Citrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SC_ALK [label="Mild (pH 7.5-9.0)\nMild Base", fillcolor="#F1F3F4", fontcolor="#202124"]; SC_CHEL [label="Good\nForms Soluble Complexes", fillcolor="#F1F3F4", fontcolor="#202124"]; SC_BIO [label="Excellent\nReadily Biodegradable", fillcolor="#F1F3F4", fontcolor="#202124"];
ALK -> SC_ALK [label="SC"]; CHEL -> SC_CHEL [label="SC"]; BIO -> SC_BIO [label="SC"];
// Link main compounds to properties COMP -> TSP; COMP -> SC; } Caption: Key property differences between TSP and SC.
Summary and Conclusion
The choice between this compound and sodium citrate depends heavily on the specific requirements of the application, balancing performance with environmental and safety considerations.
-
This compound is the superior choice for heavy-duty cleaning applications where high alkalinity is paramount for efficacy and where environmental regulations on phosphate discharge are not a primary concern. Its ability to saponify fats and break down tough soils is exceptional.
-
Sodium Citrate is the preferred alternative in applications where environmental impact is a key consideration, such as in consumer laundry and dish detergents. It is an effective chelating agent, particularly for forming soluble calcium complexes, and provides adequate buffering in the mildly alkaline range suitable for food, pharmaceutical, and many cleaning applications. While its raw cleaning power may be lower than TSP, its excellent biodegradability and lower aquatic toxicity make it a more sustainable option.
For researchers, the detailed protocols provided herein offer a framework for conducting direct, quantitative comparisons tailored to specific experimental conditions and performance metrics.
References
Safety Operating Guide
Proper Disposal of Trisodium Phosphate: A Guide for Laboratory Professionals
The proper disposal of Trisodium Phosphate (TSP) is critical for ensuring laboratory safety and environmental protection. As a strong alkaline agent, TSP requires careful handling to prevent skin and eye irritation.[1][2] Environmentally, the phosphate content is a significant concern, as its release into waterways can lead to eutrophication—an overgrowth of algae that depletes oxygen and harms aquatic life.[3][4][5]
This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
Immediate Safety and Spill Response
Before handling TSP, ensure all necessary safety measures are in place. In the event of a spill, immediate and correct action is required to mitigate risks.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Lab coat, apron, or coveralls to avoid skin contact.
-
Respiratory Protection: If generating dust or aerosols, use a NIOSH-approved respirator with a HEPA filter.
Spill Protocol:
-
Evacuate and Secure: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For Solid TSP: Gently sweep or shovel the material to avoid creating dust. Do NOT add water to the dry, spilled material. Place it into a suitable, labeled, and sealed container for disposal.
-
For TSP Solutions: Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not allow the spill to enter drains or waterways.
-
-
Decontamination: Wash the spill area with water to remove any remaining residue once the bulk material has been collected.
-
Waste Collection: All contaminated materials, including absorbents and PPE, should be placed in a sealed container for proper disposal.
Regulatory Framework
The disposal of chemical waste, including this compound, is governed by a hierarchy of regulations. While pure, uncontaminated TSP is not typically classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), its disposal is still regulated.
-
Federal, State, and Local Laws: Disposal procedures must comply with all applicable federal, state, and local regulations, which can vary significantly.
-
Generator Responsibility: The individual or institution generating the waste is solely responsible for its proper characterization and legal disposal.
-
Institutional EHS: Always consult your organization's Environmental Health and Safety (EHS) department for specific protocols and guidance. They will be familiar with local regulations and approved disposal routes.
Step-by-Step Disposal Procedures
The correct disposal method for TSP depends on whether it is in solid or liquid form and whether it has been contaminated with other substances.
Method 1: Uncontaminated Solid this compound
-
Prioritize Reuse: If the chemical is unused and uncontaminated, the preferred method is to find a use for it elsewhere within the institution.
-
Collect for Disposal: Carefully sweep the solid material into a clearly labeled, sealable waste container.
-
Consult EHS: Contact your EHS department. They will provide instructions for collection or direct you to the appropriate waste stream. Uncontaminated TSP may often be landfilled, but only in accordance with local regulations.
Method 2: Uncontaminated this compound Solutions
Disposal of aqueous TSP solutions requires careful consideration of local wastewater regulations.
-
Check Regulations: Crucially, verify with your local publicly owned treatment works (POTW) and your institution's EHS department if sewering of alkaline phosphate solutions is permitted. Some regulations may allow for the disposal of small quantities of diluted TSP solution down the drain, while others strictly prohibit it.
-
If Sewer Disposal is Permitted:
-
Neutralization: Adjust the pH of the solution to between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid). Perform this step slowly and in a well-ventilated area, as the reaction can generate heat.
-
Dilution: Flush the neutralized solution down the drain with copious amounts of water (at least a 20-fold excess).
-
-
If Sewer Disposal is Prohibited:
-
Absorption: Absorb the liquid using an inert material such as vermiculite or sand.
-
Containerize: Place the absorbed material into a labeled, sealed container.
-
Dispose as Solid Waste: Manage the container as solid chemical waste according to EHS instructions.
-
Method 3: Contaminated this compound (Solid or Liquid)
If TSP is mixed with or has come into contact with a hazardous substance, it must be treated as hazardous waste.
-
Do Not Neutralize or Sewer: Do not attempt to neutralize or dispose of contaminated TSP down the drain.
-
Containerize and Label: Collect the waste (solid or absorbed liquid) in a compatible, sealed hazardous waste container. The label must clearly identify all constituents of the mixture.
-
Contact EHS: Arrange for pickup and disposal through your institution's hazardous waste management program. The disposal route will be determined by the hazards of all chemicals present in the mixture.
Quantitative Data Summary
The following table summarizes key data for this compound relevant to safety and environmental impact.
| Parameter | Value | Reference |
| pH | 13 - 14 (10% solution) | |
| Oral Toxicity (LD50, Rat) | 6,500 mg/kg | |
| Dermal Toxicity (LD50, Rabbit) | > 7,940 mg/kg | |
| Aquatic Toxicity (EC50, 48hr, Daphnia magna) | > 1000 mg/L (Practically Non-toxic) | |
| Aquatic Toxicity (LC50, 96hr, Bluegill sunfish) | 440 mg/L (Practically Non-toxic) | |
| Aquatic Toxicity (LC50, 96hr, Rainbow Trout) | 260 mg/L (Practically Non-toxic) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Trisodium Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Trisodium Phosphate (TSP), a common yet corrosive chemical. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent skin, eye, and respiratory irritation.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against dust particles and potential splashes which can cause serious eye damage.[5] |
| Skin Protection | Impervious gloves (e.g., nitrile or rubber), lab coat, apron, and rubber boots or coveralls. | Prevents skin irritation and chemical burns from direct contact with this compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator for dusts and mists should be used if ventilation is inadequate or if dust is generated. | Avoids inhalation of airborne particles that can cause respiratory irritation. |
Operational Protocol: From Handling to Disposal
Following a systematic procedure for the handling and disposal of this compound is crucial for laboratory safety.
Handling and Storage Procedures
-
Ventilation : Always handle this compound in a well-ventilated area or use local exhaust ventilation to minimize dust concentrations.
-
Avoid Dust Formation : Handle the compound carefully to avoid generating dust.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, before eating, drinking, or smoking.
-
Storage : Store this compound in a cool, dry, well-ventilated place in its original, tightly closed container. Keep it away from incompatible materials such as strong acids and oxidizers, as well as foodstuffs.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spill Cleanup :
-
Evacuate unnecessary personnel from the area.
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully sweep or vacuum the spilled material to avoid creating dust, and place it into a suitable, labeled container for disposal.
-
For larger spills, contain the material with barriers or absorbent materials to prevent spreading.
-
After the bulk of the material is removed, the area can be flushed with water, but ensure the runoff does not enter drains or waterways unless permitted.
-
-
First Aid :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion : Do NOT induce vomiting. Have the person rinse their mouth with water and drink a glass of water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Characterization : Uncontaminated this compound may not be classified as hazardous waste, but it is crucial to consult local, state, and federal regulations. If the material is contaminated with other substances, it may be classified as hazardous waste.
-
Disposal Method : Dispose of the waste material and its container in accordance with all applicable local, regional, national, and international regulations. Whenever possible, the material and its container should be recycled.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
